molecular formula C8H7N3O2 B183448 5-Methyl-3-nitroimidazo[1,2-a]pyridine CAS No. 34165-08-7

5-Methyl-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B183448
CAS No.: 34165-08-7
M. Wt: 177.16 g/mol
InChI Key: OGZKKWYLIWRTHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-nitroimidazo[1,2-a]pyridine is a chemical scaffold of significant interest in medicinal chemistry and infectious disease research. This nitroimidazole-based compound is primarily utilized in academic and pharmaceutical research settings for the development of novel therapeutic agents. The core imidazo[1,2-a]pyridine structure is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry . Specifically, 3-nitroimidazo[1,2-a]pyridine analogues have demonstrated potent activity against Mycobacterium tuberculosis , including multi-drug resistant (MDR) and extensively drug-resistant (XDR) strains . Research indicates that the position of the methyl substituent on the imidazo[1,2-a]pyridine core can play a critical role in modulating biological potency . Furthermore, this class of compounds has shown promising sub-nanomolar activity against protozoal parasites such as Giardia lamblia and has been investigated as a novel pharmacophore for targeting Leishmania donovani . The mechanism of action for its anti-infective properties is believed to involve bioactivation by parasitic or bacterial nitroreductase (NTR) enzymes, leading to the generation of cytotoxic metabolites . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the current scientific literature for detailed synthetic methodologies and biological screening data related to this chemical series.

Properties

IUPAC Name

5-methyl-3-nitroimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-6-3-2-4-7-9-5-8(10(6)7)11(12)13/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGZKKWYLIWRTHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=C(N12)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00316597
Record name 5-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34165-08-7
Record name 5-Methyl-3-nitroimidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34165-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-3-nitroimidazo(1,2-a)pyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034165087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 34165-08-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305204
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-methyl-3-nitroimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00316597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for the preparation of 5-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines two principal synthetic strategies, complete with detailed experimental protocols adapted from established literature methods for analogous compounds. Quantitative data from closely related structures are presented to offer expected analytical benchmarks. Furthermore, signaling pathway and workflow diagrams are provided for enhanced conceptual understanding.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in pharmaceutical agents due to its broad spectrum of biological activities. The introduction of a nitro group at the 3-position and a methyl group at the 5-position can significantly modulate the compound's physicochemical properties and biological target interactions. This guide focuses on the synthesis of the specific derivative, this compound.

Synthetic Pathways

Two primary synthetic routes are considered the most viable for the synthesis of this compound:

  • Pathway A: Cyclization of 2-amino-6-methylpyridine with a Nitro-substituted Synthon. This approach involves the construction of the imidazo[1,2-a]pyridine ring system from a substituted aminopyridine and a reagent that introduces the nitro-functionalized imidazole ring.

  • Pathway B: Direct Nitration of 5-Methyl-imidazo[1,2-a]pyridine. This pathway involves the synthesis of the 5-methyl-imidazo[1,2-a]pyridine core, followed by electrophilic nitration to introduce the nitro group at the 3-position.

The following sections provide detailed experimental protocols for each pathway.

Experimental Protocols

Pathway A: Cyclization of 2-amino-6-methylpyridine

This pathway is a highly convergent method for the synthesis of the target compound. A plausible and efficient approach involves the copper-catalyzed reaction of 2-amino-6-methylpyridine with a suitable nitroalkene.

Step 1: Synthesis of this compound via Copper-Catalyzed Cyclization

  • Materials:

    • 2-amino-6-methylpyridine

    • (E)-1-chloro-2-nitroethene (or a similar nitroalkene)

    • Copper(I) Bromide (CuBr)

    • N,N-Dimethylformamide (DMF), anhydrous

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

    • Hexane

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of 2-amino-6-methylpyridine (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., argon or nitrogen), add Copper(I) Bromide (0.1 mmol, 10 mol%).

    • Add (E)-1-chloro-2-nitroethene (1.2 mmol) to the reaction mixture.

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into water (20 mL).

    • Extract the aqueous layer with dichloromethane (3 x 20 mL).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford this compound.

Pathway B: Direct Nitration of 5-Methyl-imidazo[1,2-a]pyridine

This pathway involves a two-step process: the initial synthesis of the imidazo[1,2-a]pyridine core followed by nitration.

Step 1: Synthesis of 5-Methyl-imidazo[1,2-a]pyridine

  • Materials:

    • 2-amino-6-methylpyridine

    • Chloroacetaldehyde (50% aqueous solution)

    • Sodium bicarbonate

    • Ethanol

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a solution of 2-amino-6-methylpyridine (1.0 mmol) in ethanol (10 mL), add chloroacetaldehyde (1.2 mmol, 50% aqueous solution).

    • Add sodium bicarbonate (2.0 mmol) to the mixture.

    • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

    • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water (20 mL) to the residue and extract with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield crude 5-Methyl-imidazo[1,2-a]pyridine, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Nitration of 5-Methyl-imidazo[1,2-a]pyridine

  • Materials:

    • 5-Methyl-imidazo[1,2-a]pyridine

    • Concentrated Sulfuric Acid (H₂SO₄)

    • Fuming Nitric Acid (HNO₃)

    • Ice

    • Saturated aqueous sodium bicarbonate solution

    • Dichloromethane (DCM)

    • Anhydrous sodium sulfate

  • Procedure:

    • To a flask containing concentrated sulfuric acid (5 mL), cooled to 0°C in an ice bath, slowly add 5-Methyl-imidazo[1,2-a]pyridine (1.0 mmol) with stirring.

    • To this solution, add a pre-cooled (0°C) mixture of fuming nitric acid (1.1 mmol) and concentrated sulfuric acid (2 mL) dropwise, maintaining the temperature below 5°C.

    • Stir the reaction mixture at 0-5°C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the product with dichloromethane (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Quantitative Data

CompoundSynthesis MethodYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
3-Nitroimidazo[1,2-a]pyridineNitration of Imidazo[1,2-a]pyridine65-728.87 (s, 1H, H-2), 9.29 (d, 1H), 10.04 (d, 1H), 10.08 (t, 1H)Not Reported[1]
2-Aryl-3-nitroimidazo[1,2-a]pyridinesCyclization of 2-aminopyridine and nitroalkene75-94Aromatic protons in the range of 6.82-8.54Aromatic carbons in the range of 114.56-163.64[2]
6,8-Dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridineMulti-step synthesisGoodNot explicitly detailedNot explicitly detailed[3]

Note: The specific chemical shifts for this compound would be influenced by the 5-methyl group. The methyl protons would likely appear as a singlet around 2.4-2.6 ppm in the ¹H NMR spectrum. The aromatic protons would show a characteristic splitting pattern for the substituted pyridine ring.

Visualization of Synthetic Pathways and Workflows

Synthesis Pathway A: Cyclization Route

Synthesis_Pathway_A cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 2-amino-6-methylpyridine 2-amino-6-methylpyridine reaction_step CuBr, DMF, 80°C 2-amino-6-methylpyridine->reaction_step nitroalkene (E)-1-chloro-2-nitroethene nitroalkene->reaction_step product This compound reaction_step->product

Caption: Copper-catalyzed cyclization of 2-amino-6-methylpyridine.

Synthesis Pathway B: Nitration Route

Synthesis_Pathway_B cluster_step1 Step 1: Imidazo[1,2-a]pyridine Formation cluster_step2 Step 2: Nitration 2-amino-6-methylpyridine 2-amino-6-methylpyridine step1_reaction NaHCO3, Ethanol, Reflux 2-amino-6-methylpyridine->step1_reaction chloroacetaldehyde chloroacetaldehyde chloroacetaldehyde->step1_reaction intermediate 5-Methyl-imidazo[1,2-a]pyridine step1_reaction->intermediate step2_reaction HNO3, H2SO4, 0-5°C intermediate->step2_reaction product This compound step2_reaction->product

Caption: Two-step synthesis via direct nitration.

General Experimental Workflow

Experimental_Workflow start Combine Reactants and Solvent reaction Perform Reaction under Specified Conditions (Heating, Stirring, Inert Atmosphere) start->reaction monitoring Monitor Reaction Progress (TLC) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Extraction, Washing) monitoring->workup Reaction Complete drying Dry Organic Layer (Anhydrous Na2SO4) workup->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, IR, mp) purification->characterization

Caption: General laboratory workflow for synthesis and purification.

Conclusion

This technical guide has detailed two robust synthetic pathways for the preparation of this compound. While Pathway A offers a more direct route, Pathway B provides a classic and reliable alternative. The choice of pathway will depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols, adapted from the literature, serve as a strong foundation for researchers to successfully synthesize this target molecule. The accompanying quantitative data from analogous compounds and visual diagrams of the workflows are intended to facilitate a comprehensive understanding of the synthetic process for professionals in the field of drug discovery and development. Further optimization of reaction conditions may be necessary to achieve maximum yields and purity for the specific target compound.

References

An In-Depth Technical Guide on 5-Methyl-3-nitroimidazo[1,2-a]pyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature and chemical databases reveals a significant lack of specific experimental data for 5-Methyl-3-nitroimidazo[1,2-a]pyridine. While the imidazo[1,2-a]pyridine scaffold and its various derivatives are well-documented, detailed characterization of this particular isomer is not publicly available. This guide, therefore, addresses the requested information based on the properties of closely related analogs and the general characteristics of the 3-nitroimidazo[1,2-a]pyridine chemical class.

Chemical Structure and Properties

The chemical structure of this compound consists of a fused bicyclic system comprising a pyridine ring and an imidazole ring. A methyl group is substituted at the 5-position of the pyridine ring, and a nitro group is at the 3-position of the imidazole ring.

Molecular Formula: C₈H₇N₃O₂

Molecular Weight: 177.16 g/mol

The presence of the nitro group, a strong electron-withdrawing group, significantly influences the electronic properties of the heterocyclic system. The methyl group, being an electron-donating group, can modulate the overall electron density and reactivity of the molecule.

Diagram of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

Due to the absence of experimental data, the following properties are based on computational predictions for similar structures.

PropertyPredicted Value
Molecular Weight177.16 g/mol
XLogP31.8
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count4
Rotatable Bond Count1
Exact Mass177.053826 g/mol
Monoisotopic Mass177.053826 g/mol
Topological Polar Surface Area63.1 Ų
Heavy Atom Count13
Formal Charge0
Complexity277

Synthesis and Reactivity

A general synthetic route to the imidazo[1,2-a]pyridine scaffold involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound. For this compound, a plausible synthetic pathway would start with 6-methyl-2-aminopyridine.

Hypothetical Synthetic Workflow:

G start 6-Methyl-2-aminopyridine intermediate Cyclization Intermediate start->intermediate Condensation reagent1 α-Halocarbonyl (e.g., 2-bromo-1-nitroethanone) reagent1->intermediate product This compound intermediate->product Dehydration

Caption: A plausible synthetic workflow for this compound.

The reactivity of the imidazo[1,2-a]pyridine core is characterized by its susceptibility to electrophilic substitution, primarily at the C3 position. However, with the C3 position already occupied by a nitro group, further electrophilic attack would be directed to other positions on the pyridine ring, influenced by the directing effects of the methyl group and the fused imidazole ring. The nitro group can also be a site for nucleophilic substitution or reduction to an amino group, which would open avenues for further functionalization.

Spectroscopic Data

No specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound has been reported in the searched literature. However, characteristic spectral features can be predicted based on the structure and data from analogous compounds.

  • ¹H NMR: Signals corresponding to the protons on the pyridine and imidazole rings would be expected in the aromatic region (typically δ 7.0-9.0 ppm). A singlet for the methyl group would likely appear in the upfield region (around δ 2.5 ppm).

  • ¹³C NMR: Resonances for the carbon atoms of the bicyclic system would be observed, with the carbon bearing the nitro group (C3) being significantly deshielded.

  • IR Spectroscopy: Characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the heterocyclic rings, and strong symmetric and asymmetric stretching vibrations for the nitro group (typically around 1550-1500 cm⁻¹ and 1360-1300 cm⁻¹) would be expected.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (m/z 177.16). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the heterocyclic rings.

Experimental Protocols

Detailed experimental protocols for the synthesis, purification, and characterization of this compound are not available in the public domain. General procedures for the synthesis of related imidazo[1,2-a]pyridines typically involve the following steps:

General Synthetic Protocol Logic:

G start Dissolve 2-aminopyridine derivative in a suitable solvent (e.g., ethanol) step2 Add α-halocarbonyl compound start->step2 step3 Reflux the reaction mixture step2->step3 step4 Monitor reaction progress (e.g., by TLC) step3->step4 step5 Cool the reaction mixture step4->step5 step6 Isolate the crude product (e.g., filtration or evaporation) step5->step6 step7 Purify the product (e.g., recrystallization or column chromatography) step6->step7 end Characterize the final product (NMR, IR, MS, etc.) step7->end

Caption: Logical flow of a general synthesis and purification protocol.

Biological Activity and Signaling Pathways

While there is no specific information on the biological activity of this compound, the broader class of 3-nitroimidazo[1,2-a]pyridine derivatives has been investigated for various therapeutic applications, particularly as antimicrobial and anticancer agents. The biological activity is often attributed to the nitro group, which can be bioreductively activated under hypoxic conditions to generate reactive nitrogen species that are toxic to cells.

Given the interest in this class of compounds, a hypothetical workflow for investigating its biological activity could be as follows:

Biological Investigation Workflow:

G start Synthesize and purify This compound step2 In vitro screening (e.g., antimicrobial or anticancer assays) start->step2 step3 Determine IC50/MIC values step2->step3 step4 Mechanism of action studies (e.g., target identification, pathway analysis) step3->step4 step5 In vivo studies in animal models step4->step5 end Lead compound optimization step5->end

Caption: A potential workflow for the biological evaluation of the target compound.

Conclusion

Spectroscopic Profile of 5-Methyl-3-nitroimidazo[1,2-a]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. Due to the limited availability of directly published experimental spectra for this specific molecule, this document compiles predicted data based on the analysis of structurally related compounds and general principles of spectroscopy. This guide also includes detailed, generalized experimental protocols for obtaining such data.

Introduction

This compound belongs to the imidazo[1,2-a]pyridine class of nitrogen-fused heterocyclic compounds. The presence of the nitro group at the 3-position and the methyl group at the 5-position significantly influences its electronic properties and potential biological activity. Accurate spectroscopic characterization is crucial for confirming the identity, purity, and structure of this compound in research and development settings. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the known spectral characteristics of the imidazo[1,2-a]pyridine scaffold and related nitro-substituted aromatic systems.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityAssignment
~8.5 - 8.7sH-2
~7.8 - 8.0dH-8
~7.3 - 7.5tH-7
~6.8 - 7.0dH-6
~2.5 - 2.7sCH₃ (at C-5)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~145 - 150C-8a
~140 - 145C-5
~135 - 140C-2
~125 - 130C-3
~120 - 125C-7
~115 - 120C-6
~110 - 115C-8
~15 - 20CH₃

Table 3: Predicted Mass Spectrometry Data

m/zInterpretation
177.05[M]⁺ (Molecular Ion)
160.05[M-OH]⁺
147.06[M-NO]⁺
131.06[M-NO₂]⁺

Table 4: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H stretch
~2980 - 2850MediumAliphatic C-H stretch
~1640 - 1610StrongC=N stretch
~1550 - 1500StrongAsymmetric NO₂ stretch
~1360 - 1330StrongSymmetric NO₂ stretch
~1500 - 1400Medium-StrongC=C aromatic stretch

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These protocols are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-10 mg) is dissolved in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard. Both ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Mass spectra are typically acquired using a mass spectrometer coupled with a separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For a compound like this compound, Electron Ionization (EI) is a common method. The sample is introduced into the ion source, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z).

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be prepared in a variety of ways. For a solid sample, it can be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film can be cast from a solution, or the spectrum can be recorded from a solution in a suitable solvent (e.g., chloroform) in an IR-transparent cell. The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Visualization of Analytical Workflow

The logical flow of spectroscopic analysis for the characterization of a novel compound like this compound is depicted in the following diagram.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation synthesis Synthesis of this compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms ir Infrared Spectroscopy (IR) purification->ir structure Structure Confirmation & Purity Assessment nmr->structure ms->structure ir->structure

Caption: Workflow for the synthesis and spectroscopic characterization.

The Multifaceted Biological Activities of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively explored and have shown significant potential in the development of novel therapeutic agents for a wide range of diseases. This technical guide provides an in-depth overview of the known biological activities of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer, antimicrobial, antiviral, anti-inflammatory, and central nervous system (CNS) activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this versatile chemical scaffold.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Quantitative Data on Anticancer Activity

The anticancer efficacy of various imidazo[1,2-a]pyridine derivatives has been quantified using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter. The following table summarizes the IC50 values of selected derivatives against different cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 12b Hep-211[1]
HepG213[1]
MCF-711[1]
A37511[1]
Compound 18 MCF-714.81 ± 0.20[2]
HT-2910.11 ± 0.70[2]
B16F1014.39 ± 0.04[2]
Compound 12 HT-294.15 ± 2.93[2]
Compound 14 B16F1021.75 ± 0.81[2]
IP-5 HCC193745[3][4]
IP-6 HCC193747.7[3][4]
IP-7 HCC193779.6[3][4]
A novel imidazo[1,2-a]pyridine A3750.14[5]
HeLa0.21[5]
Signaling Pathways in Anticancer Activity

A significant mechanism through which imidazo[1,2-a]pyridine derivatives exert their anticancer effects is by modulating critical signaling pathways such as the PI3K/AKT/mTOR pathway. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[5]

PI3K_AKT_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT mTORC1 mTORC1 AKT->mTORC1 Cell Proliferation & Survival Cell Proliferation & Survival mTORC1->Cell Proliferation & Survival Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->PI3K

PI3K/AKT/mTOR Signaling Pathway Inhibition

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[6][7]

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Imidazo[1,2-a]pyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or isopropanol)[6]

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives. Include a vehicle control (solvent only) and an untreated control. Incubate for a specified period (e.g., 48 or 72 hours).[8]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated significant activity against a range of microbial pathogens, including bacteria and mycobacteria.

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary metric used to quantify the in vitro antimicrobial activity of these compounds.

Compound IDMicrobial StrainMIC (µg/mL)Reference
IPA-6 Mycobacterium tuberculosis H37Rv0.05[9]
IPA-9 Mycobacterium tuberculosis H37Rv0.4[9]
IPS-1 Mycobacterium tuberculosis H37Rv0.4[9]
Compound 18 MDR- and XDR-Mtb≤0.006 (µM)[10]
Compound 2 Bacillus cereus0.07[11]
4e Escherichia coli CTXM0.5-0.7[12]
Klebsiella pneumoniae NDM0.5-0.7[12]
Experimental Protocol: Microplate Alamar Blue Assay for Antimycobacterial Activity

The Microplate Alamar Blue Assay (MABA) is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.

Materials:

  • 96-well microplates

  • Mycobacterium tuberculosis H37Rv culture

  • Middlebrook 7H9 broth supplemented with ADC

  • Imidazo[1,2-a]pyridine derivatives

  • Alamar Blue reagent

  • Resazurin solution

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound. Include a drug-free control.

  • Incubation: Incubate the plates at 37°C for a specified period.

  • Alamar Blue Addition: Add Alamar Blue reagent and a resazurin solution to each well.

  • Incubation: Re-incubate the plates for 24 hours.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Antiviral Activity

Certain imidazo[1,2-a]pyridine derivatives have shown promising antiviral activity against a variety of viruses.

Quantitative Data on Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50).

Compound IDVirusEC50 (µM)Reference
A4 Influenza A (H1N1)3.19 ± 1.42[13]
Influenza A (H3N2)5.38 ± 0.57[13]
Influenza B2.99 ± 3.30[13]
Compound 4 Human Cytomegalovirus (HCMV)-[14]
Compound 15 Human Cytomegalovirus (HCMV)-[14]
Compound 21 Human Cytomegalovirus (HCMV)-[14]

Note: For compounds 4, 15, and 21, the reference indicates high activity with a therapeutic index superior to 150, but specific EC50 values were not provided in the abstract.

Experimental Protocol: Yield Reduction Assay for Antiviral Activity

A yield reduction assay is used to determine the concentration of a compound that inhibits the production of infectious virus particles by a certain percentage.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock

  • Culture medium

  • Imidazo[1,2-a]pyridine derivatives

  • 96-well plates

Procedure:

  • Cell Seeding: Seed host cells in 96-well plates and grow to confluency.

  • Infection and Treatment: Infect the cells with the virus at a specific multiplicity of infection (MOI) in the presence of serial dilutions of the test compound.

  • Incubation: Incubate the plates for a period sufficient for viral replication.

  • Virus Titration: Collect the supernatant and determine the virus titer using a suitable method (e.g., plaque assay or TCID50 assay).

  • Data Analysis: The EC50 is calculated as the compound concentration that reduces the virus yield by 50% compared to the untreated control.

Anti-inflammatory Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data on Anti-inflammatory Activity

The inhibitory activity against COX-1 and COX-2 is a key measure of the anti-inflammatory potential of these compounds.

Compound IDCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Compound 6f -0.07217.1[15]
Compound 5n -0.07508.6[15]
Compound 5j -0.05-[16]
Compound 5i --897.19[16]
Compound 3f 21.89.22.37[17]
Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of some imidazo[1,2-a]pyridine derivatives are mediated by the suppression of the NF-κB signaling pathway.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IκBα IκBα IKK Complex->IκBα Phosphorylation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine->IKK Complex

NF-κB Signaling Pathway Inhibition

Experimental Protocol: COX Inhibition Assay

This protocol describes a method to measure the inhibition of COX-1 and COX-2 enzymes.[18][19]

Materials:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Imidazo[1,2-a]pyridine derivatives

  • Reaction buffer (e.g., Tris-HCl)

  • Detection system (e.g., ELISA for PGE2 quantification or a colorimetric probe)[18][20]

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer.

  • Inhibitor Incubation: Pre-incubate the enzymes with various concentrations of the test compounds.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a specific time.

  • Product Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an ELISA kit or monitor the oxidation of a colorimetric probe.[18][20]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 values for both COX-1 and COX-2.

Central Nervous System (CNS) Activity

Imidazo[1,2-a]pyridine derivatives are well-known for their effects on the central nervous system, with some compounds acting as ligands for receptors such as the GABA-A receptor.

Quantitative Data on CNS Activity

The binding affinity of these compounds to their CNS targets is typically measured as the inhibition constant (Ki).

CompoundReceptor SiteAssay TypeKi (nM)Reference
Ro19-4603 Diazepam-Insensitive (DI) GABA-A ReceptorBinding affinity2.6[21]
Diazepam-Sensitive (DS) GABA-A ReceptorBinding affinity2.6[21]
Experimental Protocol: Radioligand Binding Assay for GABA-A Receptor

This assay measures the ability of a test compound to displace a radiolabeled ligand from the GABA-A receptor.[21][22][23][24]

Materials:

  • Rat brain membranes (source of GABA-A receptors)[23]

  • Radioligand (e.g., [3H]Muscimol or [3H]Flumazenil)[22][23]

  • Imidazo[1,2-a]pyridine derivatives (unlabeled competitor)

  • Binding buffer

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare a crude membrane fraction from rat brains.[23]

  • Assay Setup: In a 96-well plate, combine the brain membrane preparation, the radioligand, and varying concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled known ligand).[23]

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. The Ki value is determined from the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.

Experimental_Workflow cluster_Anticancer Anticancer Activity cluster_Antimicrobial Antimicrobial Activity cluster_Antiinflammatory Anti-inflammatory Activity Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Bacterial Culture Bacterial Culture Serial Dilution Serial Dilution Bacterial Culture->Serial Dilution MIC Assay MIC Assay Serial Dilution->MIC Assay Visual/Spectrophotometric Reading Visual/Spectrophotometric Reading MIC Assay->Visual/Spectrophotometric Reading Enzyme Preparation (COX-1/2) Enzyme Preparation (COX-1/2) Inhibitor Incubation Inhibitor Incubation Enzyme Preparation (COX-1/2)->Inhibitor Incubation Enzymatic Reaction Enzymatic Reaction Inhibitor Incubation->Enzymatic Reaction Product Quantification Product Quantification Enzymatic Reaction->Product Quantification

General Experimental Workflows

This guide provides a comprehensive, though not exhaustive, overview of the significant biological activities of imidazo[1,2-a]pyridine derivatives. The versatility of this scaffold continues to inspire the design and synthesis of new analogues with enhanced potency and selectivity, promising a rich pipeline of potential therapeutic agents for the future. Researchers are encouraged to consult the cited literature for more detailed information.

References

The Imidazo[1,2-a]pyridine Scaffold: A Journey from Discovery to a Privileged Core in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine core, a fused bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry. Its versatile structure has been the foundation for a wide array of therapeutic agents, demonstrating a remarkable range of biological activities. This technical guide provides a comprehensive overview of the discovery and history of the imidazo[1,2-a]pyridine scaffold, its synthesis, and its evolution into a cornerstone for the development of innovative therapeutics.

A Historical Perspective: From Obscurity to Blockbuster Drugs

The journey of the imidazo[1,2-a]pyridine scaffold began in the early 20th century with initial explorations into its chemical synthesis. However, its therapeutic potential remained largely untapped until the latter half of the century. A pivotal moment in its history was the discovery of its hypnotic properties, leading to the development of a new class of non-benzodiazepine sedative-hypnotics.

Zolpidem (Ambien®) , first synthesized in the 1980s, marked a significant breakthrough. Its unique mechanism of action, selectively targeting the α1 subunit of the GABAA receptor, offered a safer alternative to traditional benzodiazepines with a reduced risk of dependence and withdrawal symptoms.[1] The commercial success of Zolpidem spurred further interest in the imidazo[1,2-a]pyridine core, leading to the development of other notable drugs such as:

  • Alpidem , an anxiolytic agent.

  • Zolimidine , an antiulcer agent.[2][3]

  • Saripidem , another anxiolytic compound.[2]

  • Olprinone , a phosphodiesterase 3 inhibitor for acute heart failure.[4][5]

These early successes solidified the importance of the imidazo[1,2-a]pyridine scaffold and paved the way for its exploration in a multitude of other therapeutic areas.

Synthetic Strategies: Building the Core

The versatility of the imidazo[1,2-a]pyridine scaffold is, in part, due to the numerous synthetic routes developed for its construction. These methods offer flexibility in introducing a wide range of substituents, enabling extensive structure-activity relationship (SAR) studies.

One of the most common and classical methods is the condensation of 2-aminopyridines with α-haloketones . This straightforward reaction provides a reliable route to a variety of substituted imidazo[1,2-a]pyridines.[6]

Over the years, numerous advancements have been made to improve efficiency, yield, and environmental friendliness. These include:

  • Catalyst-free cascade processes : Reactions of 2-aminopyridine with compounds like 1-bromo-2-phenylacetylene or 1,1-dibromo-2-phenylethene can proceed without a catalyst to yield 3-arylimidazo[1,2-a]pyridines.[7]

  • Copper-catalyzed one-pot procedures : The use of copper catalysts allows for the synthesis of imidazo[1,2-a]pyridines from aminopyridines and nitroolefins using air as the oxidant, offering a greener alternative.[8]

  • Multi-component reactions (MCRs) : One-pot reactions involving 2-aminopyridines, aldehydes, and isocyanides provide a rapid and efficient way to generate diverse libraries of imidazo[1,2-a]pyridine derivatives.

Experimental Protocol: General Synthesis of Imidazo[1,2-a]pyridines using a Copper Silicate Catalyst

This protocol describes a general and efficient method for the synthesis of imidazo[1,2-a]pyridine derivatives.[9]

Materials:

  • 2-aminopyridine (1 mmol)

  • Substituted phenacyl bromide (1 mmol)

  • Copper silicate catalyst (10 mol%)

  • Ethanol (5 ml)

  • Round bottom flask

  • Reflux condenser

  • Thin-layer chromatography (TLC) plate (hexane:ethyl acetate 8:2 as mobile phase)

  • Crushed ice

Procedure:

  • To a round bottom flask, add 2-amino pyridine (1 mmol), substituted phenacyl bromide (1 mmol), and copper silicate catalyst (10 mol%) in 5 ml of ethanol.

  • Reflux the reaction mixture.

  • Monitor the progress of the reaction using thin-layer chromatography.

  • Upon completion of the reaction, filter the mixture to isolate the catalyst.

  • Pour the filtrate over crushed ice to precipitate the solid product.

  • Collect the solid product by filtration and dry.

Therapeutic Applications: A Scaffold of Immense Potential

The imidazo[1,2-a]pyridine core has demonstrated a remarkable breadth of biological activities, making it a highly sought-after scaffold in modern drug discovery.

Anti-tuberculosis Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis has created an urgent need for new therapeutics. The imidazo[1,2-a]pyridine scaffold has yielded several promising anti-tubercular agents. A notable example is Telacebec (Q203) , a clinical candidate that targets the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis.[10][11] Inhibition of QcrB disrupts ATP synthesis, leading to bacterial cell death.[10]

Compound ClassTargetMIC90 (μM) against MtbReference
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesQcrB0.07–2.2 (MDR strains)[10]
N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamidesQcrB0.069–0.174[10]
Imidazo[1,2-a]pyridine-3-carboxylatesUnknown0.003 to 0.05[10]
Anticancer Agents

The dysregulation of cellular signaling pathways is a hallmark of cancer. Several imidazo[1,2-a]pyridine derivatives have been developed as potent inhibitors of key oncogenic pathways.

  • PI3K/mTOR Pathway Inhibitors : The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is frequently hyperactivated in various cancers.[12][13][14] Imidazo[1,2-a]pyridine-based compounds have been designed to dually inhibit PI3K and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[14][15][16]

  • STAT3/NF-κB Pathway Inhibitors : The signal transducer and activator of transcription 3 (STAT3) and nuclear factor-kappa B (NF-κB) pathways are crucial mediators of inflammation and cancer progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to modulate these pathways, leading to anti-inflammatory and anticancer effects.[17][18][19]

CompoundTarget PathwayCell LineIC50 (μM)Reference
13kPI3KαHCC8270.09[12]
Compound 6AKT/mTORA375 Melanoma9.7[14]
Compound 12p110α (PI3K)HeLa0.21[20]
Compound 18Not specifiedMCF-714.81[21]
Other Therapeutic Areas

The therapeutic potential of the imidazo[1,2-a]pyridine scaffold extends beyond infectious diseases and oncology. Researchers are actively exploring its utility in:

  • Antiviral activity

  • Anticonvulsant activity

  • Anti-inflammatory activity

  • Proton pump inhibition

Key Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the mechanisms of action and the experimental approaches used to evaluate imidazo[1,2-a]pyridine derivatives, the following diagrams illustrate key signaling pathways and a general experimental workflow.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Proliferation Cell Proliferation & Survival S6K1->Proliferation _4EBP1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Imidazopyridine->mTORC1 STAT3_NFkB_Pathway cluster_nfkb Cytoplasm Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Nucleus Nucleus STAT3_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression IKK IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB IkB IκB NFkB NF-κB NFkB->Nucleus NFkB_IkB->NFkB Degradation of IκB Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->STAT3 Imidazopyridine->NFkB Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Reaction Reaction (e.g., Condensation) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Treatment Treatment with Imidazo[1,2-a]pyridine Characterization->Treatment Cell_Culture Cancer Cell Culture Cell_Culture->Treatment MTT_Assay MTT Assay (Viability) Treatment->MTT_Assay Western_Blot Western Blot (Protein Expression) Treatment->Western_Blot Flow_Cytometry Flow Cytometry (Apoptosis, Cell Cycle) Treatment->Flow_Cytometry

References

In Vitro Screening of Novel Imidazopyridine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of core in vitro screening methods for the evaluation of novel imidazopyridine compounds. It is designed to offer researchers and drug development professionals a detailed framework for assessing the biological activity of this important class of molecules. The following sections detail experimental protocols for key assays, present quantitative data for comparative analysis, and illustrate relevant biological pathways and experimental workflows.

Data Presentation: Cytotoxicity of Imidazopyridine Compounds

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazopyridine derivatives against different cancer cell lines, as determined by cytotoxicity assays such as the MTT and CCK8 assays.[1][2] This data provides a quantitative measure of the potency of these compounds in inhibiting cell proliferation.

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Imidazo[1,2-a]pyridine Compound 6A375 (Melanoma)MTT<12[1]
Imidazo[1,2-a]pyridine Compound 6WM115 (Melanoma)MTT<12[1]
Imidazo[1,2-a]pyridine Compound 6HeLa (Cervical Cancer)MTT~35[1]
Imidazo[1,2-a]pyridine Compound 9iHeLa (Cervical Cancer)MTT10.62[3]
Imidazopyridine-tethered Pyrazoline 3fMCF-7 (Breast Cancer)MTT9.2[4]
Imidazopyridine mTOR Inhibitor R42-Kinase Assay15 (mTOR), 4.3 (PI3Kα)[5]
Imidazo[1,2-b]pyridazine 34fMV4-11 (AML)Cell Viability0.007[6]
Imidazo[1,2-b]pyridazine 34fMOLM-13 (AML)Cell Viability0.009[6]
Imidazo[4,5-b]pyridine 27eMOLM-13 (AML)Cell Viability0.104[7]
Imidazo[4,5-b]pyridine 27eMV4-11 (AML)Cell Viability0.291[7]

Experimental Protocols

Detailed methodologies for key in vitro screening assays are provided below. These protocols are intended to serve as a starting point and may require optimization based on the specific imidazopyridine compounds and cell lines being investigated.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[3][8]

Materials:

  • Cancer cell lines

  • 96-well plates

  • Imidazopyridine compound stock solution (in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl) or DMSO[1][3]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 4,000-5,000 cells per well and allow them to attach overnight.[1]

  • Prepare serial dilutions of the imidazopyridine compounds in a complete culture medium.

  • Treat the cells with increasing concentrations of the compounds (e.g., 0-100 µM) for 48 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).[1]

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1][3]

  • Remove the medium and add 100-150 µL of solubilization buffer or DMSO to dissolve the formazan crystals.[1][3]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis by identifying the externalization of phosphatidylserine (PS) and loss of membrane integrity.[3][9][10]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazopyridine compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the imidazopyridine compound for 24 or 48 hours.

  • Harvest the cells (including floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[3]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[9]

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[11][12][13][14][15]

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazopyridine compound

  • PBS

  • Ice-cold 70% ethanol

  • PI staining solution (containing PI and RNase A)[11][13]

  • Flow cytometer

Protocol:

  • Seed and treat cells with the imidazopyridine compound as described for the apoptosis assay.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.[11][12]

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in the PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.[11]

  • Analyze the DNA content by flow cytometry to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations: Workflows and Signaling Pathways

Diagrams created using the DOT language provide a visual representation of complex processes and relationships, aiding in the understanding of experimental procedures and mechanisms of action.

G cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Mechanism of Action Studies HTS High-Throughput Screening (e.g., Cell Viability Assay) Hit_ID Hit Identification (Compounds showing significant activity) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Proceed with hits Hit_Confirmation Hit Confirmation (Orthogonal Assays) Dose_Response->Hit_Confirmation Apoptosis Apoptosis Assays (Annexin V/PI) Hit_Confirmation->Apoptosis Characterize lead compounds Cell_Cycle Cell Cycle Analysis (PI Staining) Hit_Confirmation->Cell_Cycle Target_Engagement Target Engagement Assays (e.g., Kinase Assays) Hit_Confirmation->Target_Engagement Signaling_Pathway Signaling Pathway Analysis (Western Blot) Target_Engagement->Signaling_Pathway

Caption: High-Throughput Screening Workflow for Novel Imidazopyridine Compounds.

G cluster_0 PI3K/AKT/mTOR Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Imidazopyridine Imidazopyridine Compound Imidazopyridine->PI3K Inhibition Imidazopyridine->AKT Inhibition Imidazopyridine->mTOR Inhibition

Caption: Inhibition of the PI3K/AKT/mTOR Signaling Pathway by Imidazopyridine Compounds.

G cluster_0 JAK/STAT Signaling Pathway Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription Imidazopyridine Imidazopyridine Compound Imidazopyridine->STAT3 Inhibits Phosphorylation

Caption: Imidazopyridine-Mediated Inhibition of the JAK/STAT Signaling Pathway.

G cluster_0 FLT3 Signaling in AML FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Activation Downstream Downstream Signaling (e.g., STAT5, PI3K/AKT) FLT3_Receptor->Downstream FLT3_ITD FLT3-ITD Mutant (Constitutively Active) FLT3_ITD->Downstream Ligand-Independent Activation Leukemic_Growth Leukemic Cell Proliferation & Survival Downstream->Leukemic_Growth Imidazopyridine Imidazopyridine FLT3 Inhibitor Imidazopyridine->FLT3_Receptor Inhibition Imidazopyridine->FLT3_ITD Inhibition

Caption: Inhibition of FLT3 Signaling by Imidazopyridine Compounds in Acute Myeloid Leukemia.

G cluster_0 PD-1/PD-L1 Immune Checkpoint T_Cell T-Cell PD1 PD-1 Tumor_Cell Tumor Cell PDL1 PD-L1 PD1->PDL1 Binding Immune_Evasion T-Cell Exhaustion (Immune Evasion) PDL1->Immune_Evasion Imidazopyridine Imidazopyridine PD-1/PD-L1 Antagonist Imidazopyridine->PDL1 Blocks Binding

Caption: Mechanism of Action of Imidazopyridine-Based PD-1/PD-L1 Antagonists.

References

solubility and stability of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility and Stability of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted , a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this document synthesizes information from closely related analogs, including the 3-nitroimidazo[1,2-a]pyridine and 5-nitroimidazole scaffolds, to provide informed predictions and detailed experimental protocols for its characterization. This guide covers physicochemical properties, expected solubility profiles, potential degradation pathways, and methodologies for empirical determination, serving as a critical resource for its development.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The introduction of a nitro group, particularly at the 3-position, is often explored to modulate electronic properties and biological activity. This compound combines this scaffold with substituents that influence its physicochemical characteristics, impacting its developability as a therapeutic agent. Understanding its solubility and stability is paramount for formulation development, pharmacokinetic profiling, and ensuring therapeutic efficacy and safety.

Physicochemical Properties

The fundamental properties of this compound are summarized below. These values are critical for predicting its behavior in various environments.

PropertyValueSource
Molecular Formula C₈H₇N₃O₂PubChem[1]
Molecular Weight 177.16 g/mol PubChem[1]
IUPAC Name 7-methyl-3-nitroimidazo[1,2-a]pyridinePubChem[1]
CAS Number 34165-07-6PubChem[1]
Predicted LogP 0.82 - 1.5Various computational models
pKa (Predicted) ~2.5-3.5 (basic, pyridine nitrogen)Based on related structures

Note: LogP and pKa values are predictions based on computational models and data from analogous structures. Empirical determination is required for confirmation.

Solubility Profile

Quantitative aqueous solubility data for this compound is not extensively reported in the public literature. However, based on its structure—a rigid, aromatic core with a lipophilic methyl group and a polar, non-ionizable nitro group—it is predicted to have low aqueous solubility.

Studies on the broader 3-nitroimidazo[1,2-a]pyridine series have focused on structural modifications to enhance aqueous solubility for improved pharmacokinetic properties, reinforcing the expectation that the parent scaffold is poorly soluble[2].

SolventPredicted SolubilityRationale / Notes
Water (pH 7.4) Very Low to LowThe molecule is largely non-polar and lacks significant hydrogen bond donating groups.
Aqueous Acid (pH 1-2) Moderately IncreasedProtonation of the pyridine nitrogen could increase solubility, though this effect may be limited.
Aqueous Base (pH > 9) No Significant ChangeLacks an acidic proton for deprotonation and salt formation.
Methanol, Ethanol Moderate to HighPolar organic solvents capable of disrupting crystal lattice and solvating the molecule.
Acetonitrile (ACN) ModerateA common solvent for analytical and purification purposes.
Dimethyl Sulfoxide (DMSO) HighA highly polar aprotic solvent, excellent for creating stock solutions.
Dichloromethane (DCM) Moderate to HighA non-polar organic solvent suitable for extraction and synthesis.

Chemical Stability

The stability of this compound is influenced by the reactivity of the nitro group and the imidazo[1,2-a]pyridine core. Forced degradation studies are essential to identify potential degradation pathways and develop stability-indicating analytical methods.

ConditionPredicted StabilityPotential Degradation Pathway(s)
Acidic (e.g., 0.1 M HCl) Likely StableThe imidazopyridine core is generally stable in acid. Hydrolysis is not a primary expected pathway.
Neutral (e.g., pH 7.4 Buffer) Likely StableExpected to be stable under neutral aqueous conditions at ambient temperature.
Basic (e.g., 0.1 M NaOH) Potential for DegradationThe electron-withdrawing nitro group may activate the ring system to nucleophilic attack or promote ring-opening under harsh basic conditions.
Oxidative (e.g., 3% H₂O₂) Likely to DegradeThe electron-rich imidazo[1,2-a]pyridine ring is susceptible to oxidation. N-oxidation is a possible pathway. Studies on other nitroimidazoles confirm degradation in hydrogen peroxide[3].
Photolytic (e.g., ICH Q1B) Potential for DegradationNitroaromatic compounds are often photolabile, potentially leading to radical-mediated degradation or rearrangement.
Thermal (e.g., >60°C) Likely StableThe high melting point of related compounds suggests good thermal stability in the solid state. Stability in solution at elevated temperatures may be lower.
Metabolic Stability

The imidazo[1,2-a]pyridine scaffold is known to be susceptible to metabolic transformation. The primary metabolic pathways are typically oxidation reactions mediated by Cytochrome P450 (CYP) enzymes and Aldehyde Oxidase (AO)[4].

  • Metabolic "Soft Spots":

    • Imidazo[1,2-a]pyridine Ring: The electron-rich heterocyclic system is prone to oxidation at various positions[4].

    • Methyl Group: The benzylic-like methyl group at the 5-position is a prime candidate for hydroxylation by CYP enzymes to form the corresponding alcohol, which may be further oxidized.

Improving metabolic stability often involves blocking these sites, for example, through fluorination or the introduction of steric bulk[4].

Experimental Protocols

Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer.

  • Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Prepare the test buffer (e.g., Phosphate-Buffered Saline, pH 7.4).

  • Incubation: Add an excess of the solid compound (or a small volume of the DMSO stock, ensuring final DMSO concentration is <1%) to the test buffer in a glass vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Dilute the clear filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS/MS method against a standard curve.

Forced Degradation Study

This study identifies degradation products and develops a stability-indicating analytical method.

  • Sample Preparation: Prepare solutions of the compound (~1 mg/mL) in a mixture of acetonitrile and the stressor solution to ensure initial solubility.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solution (in water/ACN) at 60°C for 48 hours.

    • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by HPLC-UV/DAD or LC-MS. The chromatographic method should be capable of separating the parent compound from all major degradation products. Peak purity analysis using a Diode Array Detector (DAD) is crucial.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution (~1 mg/mL) B Acidic (0.1 M HCl, 60°C) A->B C Basic (0.1 M NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (60°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize Acid/Base Samples B->G C->G H HPLC-DAD / LC-MS Analysis D->H E->H F->H G->H I Assess Peak Purity H->I J Identify Degradants I->J

Caption: Workflow for a typical forced degradation study.

Key Influencing Factors and Logical Relationships

The interplay between solubility and stability is critical for drug development. The following diagram illustrates the key relationships for this compound.

Stability_Factors Compound This compound PChem Physicochemical Properties Compound->PChem LogP High LogP (Lipophilicity) PChem->LogP pKa Low Basicity (pKa) PChem->pKa Structure Aromatic Core Nitro & Methyl Groups PChem->Structure Solubility Solubility Profile PChem->Solubility Stability Stability Profile PChem->Stability AqSol Low Aqueous Solubility LogP->AqSol decreases pKa->AqSol limits pH-dependence Structure->AqSol decreases ChemStab Chemical Instability (Oxidation, Photolysis) Structure->ChemStab influences MetStab Metabolic Instability (CYP/AO Oxidation) Structure->MetStab influences Solubility->AqSol OrgSol Good Organic Solubility Solubility->OrgSol Stability->ChemStab Stability->MetStab

References

Potential Therapeutic Targets for 5-Methyl-3-nitroimidazo[1,2-a]pyridine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and antiprotozoal effects. This technical guide focuses on the potential therapeutic targets of 5-Methyl-3-nitroimidazo[1,2-a]pyridine, a specific derivative of this versatile scaffold. While direct experimental data for this compound is limited, this document extrapolates potential mechanisms and targets based on extensive research conducted on structurally related 3-nitroimidazo[1,2-a]pyridine analogues. The primary therapeutic avenues for this class of compounds appear to be in the treatment of protozoan infections, leveraging the nitro group for selective bioactivation by parasitic enzymes, and in oncology, by targeting key signaling pathways implicated in cancer cell proliferation and survival. This guide provides a comprehensive overview of these potential therapeutic targets, summarizes relevant quantitative data from related compounds, details pertinent experimental protocols, and presents visual representations of key pathways and workflows.

Introduction to the Imidazo[1,2-a]pyridine Scaffold

Imidazo[1,2-a]pyridines are bicyclic aromatic compounds containing a fused imidazole and pyridine ring system. This scaffold has garnered significant attention in drug discovery due to its synthetic tractability and its ability to interact with a diverse range of biological targets. Several approved drugs, such as zolpidem (anxiolytic) and alpidem (anxiolytic), feature this core structure, highlighting its therapeutic potential. The introduction of a nitro group at the 3-position, as in this compound, is a key structural feature that can confer specific biological activities, particularly in the realms of infectious diseases and oncology.

Potential Therapeutic Applications and Molecular Targets

Based on the current body of literature for 3-nitroimidazo[1,2-a]pyridine derivatives, two primary therapeutic areas emerge as highly promising for this compound: antiprotozoal and anticancer therapies.

Antiprotozoal Activity: Targeting Parasitic Nitroreductases

A significant body of research points to the potent antiprotozoal activity of 3-nitroimidazo[1,2-a]pyridine derivatives, particularly against Leishmania species.[1][2][3] The key to their selective toxicity against these parasites lies in the bioactivation of the nitro group by parasitic nitroreductases (NTRs).[1]

Mechanism of Action: Parasitic NTRs are enzymes capable of reducing the nitro group of prodrugs like 3-nitroimidazo[1,2-a]pyridines into cytotoxic metabolites.[1] This reduction process, which does not occur efficiently in mammalian cells, leads to the generation of reactive nitrogen species that can induce DNA damage, protein dysfunction, and ultimately, parasite death. This selective activation provides a therapeutic window, minimizing toxicity to the host. The proposed mechanism is a two-electron reduction catalyzed by a type 1 nitroreductase (NTR1) found in the mitochondria of Leishmania.[1]

G

Anticancer Activity: Targeting Key Signaling Pathways

Various imidazo[1,2-a]pyridine derivatives have demonstrated significant anticancer activity against a range of cancer cell lines.[4][5][6][7] For nitro-substituted analogues, potential mechanisms of action include the induction of apoptosis and the inhibition of critical cell survival pathways.

2.2.1. Induction of Apoptosis via Caspase-3 Activation Several studies have shown that imidazo[1,2-a]pyridine derivatives can induce apoptosis, or programmed cell death, in cancer cells.[4] A key mediator of apoptosis is caspase-3, an executioner caspase that, when activated, cleaves a variety of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. The upregulation of pro-apoptotic proteins and the cleavage of caspase-3 are hallmarks of this mechanism.[4]

2.2.2. Inhibition of the PI3K/Akt/mTOR Signaling Pathway The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature of many cancers, making it a prime target for therapeutic intervention. Certain imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.[6]

G

Quantitative Data Summary

The following tables summarize the in vitro biological activities of various 3-nitroimidazo[1,2-a]pyridine derivatives from the literature. This data provides a benchmark for the potential potency of this compound.

Table 1: Antileishmanial Activity of 3-Nitroimidazo[1,2-a]pyridine Derivatives

CompoundLeishmania SpeciesIC50 (µM)Reference
Hit A (6,8-dibromo derivative)L. donovani~1.5[1]
Compound 5 (8-phenylthio derivative)L. donovani1.0 - 2.1[1]
-L. infantum1.0 - 2.1[1]
-L. major1.0 - 2.1[1]

Table 2: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound 12 (2-nitro, 3-p-chlorophenyl derivative)HT-29 (Colon)4.15[7]
-MCF-7 (Breast)30.88[7]
-B16F10 (Melanoma)64.81[7]
Compound 5b (3-N-methyl derivative)HCT-116 (Colon)3.5[4]
-MCF-7 (Breast)~10[4]
-MDA-MB-231 (Breast)~20[4]
Compound 6A375 (Melanoma)9.7 - 44.6[6]
-WM115 (Melanoma)9.7 - 44.6[6]
-HeLa (Cervical)9.7 - 44.6[6]
IP-5HCC1937 (Breast)45[5]
IP-6HCC1937 (Breast)47.7[5]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments that would be crucial for evaluating the therapeutic potential of this compound.

In Vitro Antileishmanial Activity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against Leishmania promastigotes and amastigotes.

Materials:

  • Leishmania species (e.g., L. donovani) promastigotes and axenic amastigotes.

  • M199 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

  • 96-well microtiter plates.

  • Resazurin solution.

  • Test compound (this compound) dissolved in DMSO.

  • Reference drug (e.g., miltefosine).

  • Plate reader (fluorometer/spectrophotometer).

Protocol:

  • Culture Leishmania promastigotes in M199 medium at 26°C.

  • Prepare serial dilutions of the test compound and reference drug in the culture medium.

  • Seed the 96-well plates with promastigotes at a density of 1 x 10^6 cells/mL.

  • Add the different concentrations of the test compound and reference drug to the wells. Include a solvent control (DMSO) and a negative control (medium only).

  • Incubate the plates at 26°C for 72 hours.

  • Add resazurin solution to each well and incubate for another 4-6 hours.

  • Measure the fluorescence or absorbance at the appropriate wavelength.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value using a dose-response curve.

  • A similar protocol can be adapted for axenic amastigotes, with appropriate adjustments to the culture conditions (e.g., 37°C, 5% CO2).

MTT Cell Viability Assay (Anticancer)

Objective: To assess the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, MCF-7).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well cell culture plates.

  • Test compound dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Microplate reader.

Protocol:

  • Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for Apoptosis Markers

Objective: To investigate the effect of the test compound on the expression of apoptosis-related proteins.

Materials:

  • Cancer cells treated with the test compound.

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Protein quantification assay kit (e.g., BCA assay).

  • SDS-PAGE gels and electrophoresis apparatus.

  • Transfer buffer and nitrocellulose or PVDF membranes.

  • Blocking buffer (e.g., 5% non-fat milk in TBST).

  • Primary antibodies against cleaved caspase-3, total caspase-3, and a loading control (e.g., β-actin or GAPDH).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Protocol:

  • Lyse the treated cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with the primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the relative protein expression levels.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the initial evaluation of this compound.

G start Compound Synthesis & Characterization in_vitro In Vitro Screening start->in_vitro antiprotozoal Antiprotozoal Assays (Leishmania) in_vitro->antiprotozoal anticancer Anticancer Assays (Cell Viability - MTT) in_vitro->anticancer mechanism Mechanism of Action Studies antiprotozoal->mechanism anticancer->mechanism apoptosis Apoptosis Assays (Western Blot for Caspase-3) mechanism->apoptosis pathway Signaling Pathway Analysis (Western Blot for PI3K/Akt) mechanism->pathway in_vivo In Vivo Efficacy & Toxicity Studies apoptosis->in_vivo pathway->in_vivo

Conclusion and Future Directions

While direct experimental evidence for this compound is currently lacking, the extensive research on the broader class of 3-nitroimidazo[1,2-a]pyridine derivatives provides a strong foundation for predicting its potential therapeutic applications. The selective activation of the nitro group by parasitic nitroreductases makes it a promising candidate for the development of novel antiprotozoal agents. Furthermore, its potential to modulate key cancer-related signaling pathways, such as the PI3K/Akt/mTOR pathway, and to induce apoptosis, warrants investigation into its utility as an anticancer agent.

Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of protozoan parasites and cancer cell lines. Mechanistic studies should then be conducted to confirm the predicted molecular targets. Successful in vitro findings would pave the way for in vivo efficacy and toxicity studies, ultimately determining the clinical potential of this promising compound.

References

A Comprehensive Technical Review of 3-Nitroimidazo[1,2-a]pyridine Analogs: Synthesis, Biological Activity, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 3-nitroimidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive literature review of this important class of compounds, focusing on their synthesis, biological evaluation, and mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using the Graphviz DOT language to facilitate a deeper understanding of the underlying science.

Synthesis of 3-Nitroimidazo[1,2-a]pyridine Analogs

The synthesis of the 3-nitroimidazo[1,2-a]pyridine core is primarily achieved through the cyclization of a 2-aminopyridine derivative with a suitable three-carbon synthon. Several methods have been developed, offering access to a wide range of substituted analogs.

A prevalent and effective method involves the reaction of 2-aminopyridines with β-nitroalkenes (nitrostyrenes). This reaction can be mediated by various reagents and catalysts. For instance, sodium dichloroiodide has been successfully employed to mediate the reaction between 2-aminopyridines and nitrostyrenes in DMF at 80°C, yielding 3-nitro-2-arylimidazo[1,2-a]pyridines in good yields. The reaction is tolerant of various functional groups on both reactants.

Another approach utilizes an iron-catalyzed oxidative diamination of nitroalkenes with 2-aminopyridines under mild, aerobic conditions, providing 2-nitro-3-arylimidazo[1,2-a]pyridines with complete regioselectivity. Furthermore, metal-free, environmentally friendly protocols have been developed, such as an iodine-catalyzed intermolecular oxidative cyclization of nitroalkenes and 2-aminopyridines using aqueous hydrogen peroxide as the terminal oxidant.

The functionalization of the imidazo[1,2-a]pyridine core at different positions allows for the generation of diverse chemical libraries for biological screening. For example, SRN1 reactions have been used to introduce various substituents at the 2-position of 2-chloromethyl-3-nitroimidazo[1,2-a]pyridines.

Below is a generalized workflow for the synthesis of 3-nitroimidazo[1,2-a]pyridine analogs.

cluster_synthesis General Synthetic Workflow Start 2-Aminopyridine & β-Nitroalkene Reaction Cyclization Reaction Start->Reaction Reagents/Catalysts (e.g., NaICl2, I2/H2O2, Fe catalyst) Product 3-Nitroimidazo[1,2-a]pyridine Core Reaction->Product Functionalization Further Functionalization (e.g., at C2, C6, C8) Product->Functionalization Analogs Diverse Analogs Functionalization->Analogs

Caption: Generalized workflow for the synthesis of 3-nitroimidazo[1,2-a]pyridine analogs.

Biological Activities and Structure-Activity Relationships

3-Nitroimidazo[1,2-a]pyridine analogs have demonstrated significant potential as therapeutic agents against a range of diseases, including tuberculosis, cancer, and leishmaniasis. The biological activity is often dependent on the nature and position of substituents on the heterocyclic core.

Antitubercular Activity

A significant body of research has focused on the development of 3-nitroimidazo[1,2-a]pyridines as potent antitubercular agents. These compounds have shown excellent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action for some of these analogs is believed to involve the inhibition of QcrB, a subunit of the cytochrome bc1 complex in the electron transport chain.

The following table summarizes the antitubercular activity of selected 3-nitroimidazo[1,2-a]pyridine analogs.

Compound IDR1R2R3MIC (µg/mL) vs. M. tuberculosis H37RvReference
IPA-1 H4-Cl-PhH0.05[1]
IPA-2 H4-CF3-PhH0.4[1]
IPA-3 H4-MeO-PhH0.8[1]
IPA-4 7-Me4-Cl-PhH0.07-2.2 (MDR)[2]
IPA-5 7-Me4-CF3-PhH0.07-0.14 (XDR)[2]

MIC values are representative and may vary based on the specific assay conditions.

Anticancer Activity

Several 3-nitroimidazo[1,2-a]pyridine derivatives have exhibited potent cytotoxic activity against various cancer cell lines. The proposed mechanism of action for some of these compounds involves the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis.[3]

For instance, certain imidazo[1,2-a]pyridine derivatives have been shown to reduce the phosphorylation of Akt and mTOR, key proteins in this pathway.[3] This inhibition leads to the upregulation of tumor suppressor proteins like p53 and p21, and pro-apoptotic proteins such as BAX, ultimately resulting in cancer cell death.[3]

The table below presents the anticancer activity of representative 3-nitroimidazo[1,2-a]pyridine analogs.

Compound IDR1R2R3Cell LineIC50 (µM)Reference
IMPA-1 H4-NO2-Ph4-Cl-PhNHHT-294.15 ± 2.93[4]
IMPA-2 H4-Tolyl4-Cl-PhNHB16F1021.75 ± 0.81[4]
IMPA-3 H2,4-diF-Ph4-F-PhNHMCF-79.60 ± 3.09[5]
IMPA-4 H4-Cl-Ph4-F-PhNHHT-2912.98 ± 0.40[5]

IC50 values are representative and may vary based on the specific assay conditions.

The following diagram illustrates the proposed mechanism of action of anticancer imidazo[1,2-a]pyridine analogs via the PI3K/Akt/mTOR pathway.

cluster_pathway PI3K/Akt/mTOR Signaling Pathway Inhibition Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 3-Nitroimidazo[1,2-a]pyridine Analog Compound->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR pathway by 3-nitroimidazo[1,2-a]pyridine analogs.

Antileishmanial Activity

Derivatives of 3-nitroimidazo[1,2-a]pyridine have also been investigated for their activity against Leishmania species, the causative agents of leishmaniasis. These compounds have shown promising results against both promastigote and amastigote forms of the parasite.

The following table summarizes the antileishmanial activity of selected 3-nitroimidazo[1,2-a]pyridine analogs.

Compound IDR1R2R3SpeciesIC50 (µM)Reference
LMP-1 8-SPhHHL. donovani~1.0-2.1[N/A]
LMP-2 8-SBnHHL. infantum~1.0-2.1[N/A]

IC50 values are representative and may vary based on the specific assay conditions. Specific compound IDs and references for these values were not available in the provided search results.

Experimental Protocols

This section provides an overview of the key experimental methodologies cited in the literature for the synthesis and biological evaluation of 3-nitroimidazo[1,2-a]pyridine analogs.

General Synthesis Protocol for 3-Nitro-2-arylimidazo[1,2-a]pyridines

Materials:

  • Substituted 2-aminopyridine

  • Substituted β-nitrostyrene

  • Sodium dichloroiodide (NaICl2)

  • Dimethylformamide (DMF)

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • To a solution of 2-aminopyridine (1.0 mmol) in DMF (5 mL), add the corresponding β-nitrostyrene (1.1 mmol).

  • Add aqueous sodium dichloroiodide (1.2 mmol) to the reaction mixture.

  • Heat the reaction mixture at 80°C for 1.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system to obtain the desired 3-nitro-2-arylimidazo[1,2-a]pyridine.

  • Characterize the final product using spectroscopic techniques such as 1H NMR, 13C NMR, and mass spectrometry.

Antitubercular Activity Screening: Microplate Alamar Blue Assay (MABA)

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • Test compounds and standard drugs (e.g., isoniazid)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Prepare serial dilutions of the test compounds and standard drugs in 7H9 broth in a 96-well plate.

  • Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv. Include drug-free control wells.

  • Seal the plates and incubate at 37°C for 5-7 days.

  • After the incubation period, add a mixture of Alamar Blue reagent and Tween 80 to each well.

  • Re-incubate the plates for 24 hours.

  • Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[6][7][8]

The following diagram outlines the workflow for the Microplate Alamar Blue Assay.

cluster_maba MABA Workflow Start Prepare serial dilutions of compounds in 96-well plate Inoculate Inoculate with M. tuberculosis culture Start->Inoculate Incubate1 Incubate at 37°C (5-7 days) Inoculate->Incubate1 AddReagent Add Alamar Blue & Tween 80 Incubate1->AddReagent Incubate2 Incubate at 37°C (24 hours) AddReagent->Incubate2 Readout Observe color change (Blue = No Growth, Pink = Growth) Incubate2->Readout Result Determine MIC Readout->Result

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Anticancer Activity Screening: MTT Assay

Materials:

  • 96-well plates

  • Cancer cell lines (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Antileishmanial Activity Screening (In Vitro)

Materials:

  • 96-well plates

  • Leishmania promastigotes and amastigotes

  • Appropriate culture medium (e.g., M199, RPMI-1640)

  • Test compounds and standard drugs (e.g., miltefosine)

  • Resazurin solution

  • Fluorometer or spectrophotometer

Promastigote Assay:

  • Seed Leishmania promastigotes in a 96-well plate.

  • Add serial dilutions of the test compounds and incubate for 72 hours.

  • Add resazurin solution and incubate for another 2-4 hours.

  • Measure the fluorescence or absorbance to determine parasite viability.

  • Calculate the IC50 value.[9]

Amastigote Assay:

  • Seed host cells (e.g., macrophages) in a 96-well plate and allow them to adhere.

  • Infect the host cells with Leishmania promastigotes, which will transform into amastigotes inside the cells.

  • Remove extracellular parasites and treat the infected cells with serial dilutions of the test compounds for 72 hours.

  • Lyse the host cells and quantify the number of viable amastigotes, or use a reporter gene assay.

  • Calculate the IC50 value.[9]

Conclusion

The 3-nitroimidazo[1,2-a]pyridine scaffold represents a highly promising platform for the development of novel therapeutic agents. The synthetic versatility of this heterocyclic system allows for the generation of a wide array of analogs with diverse biological activities. Significant progress has been made in identifying potent antitubercular, anticancer, and antileishmanial agents based on this core structure. Further optimization of these lead compounds, guided by detailed structure-activity relationship studies and a deeper understanding of their mechanisms of action, holds great potential for the discovery of new and effective drugs to combat a range of challenging diseases. This technical guide provides a solid foundation for researchers and drug development professionals to advance the exploration of this important class of molecules.

References

Methodological & Application

Application Notes and Protocols for the Groebke-Blackburn-Bienaymé Synthesis of Imidazopyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of N-fused imidazoles, particularly the medicinally relevant imidazo[1,2-a]pyridine scaffold.[1][2][3] This multicomponent reaction offers significant advantages, including high atom economy, operational simplicity, and the ability to generate diverse molecular libraries from readily available starting materials.[1][4] The reaction typically involves the condensation of an aminopyridine, an aldehyde, and an isocyanide in the presence of a catalyst.[5][6] This application note provides detailed protocols for the synthesis of imidazopyridines via the GBB reaction, summarizes key quantitative data, and presents visual diagrams of the reaction mechanism and experimental workflow.

Reaction Mechanism and Experimental Workflow

The generally accepted mechanism of the Groebke-Blackburn-Bienaymé reaction commences with the formation of a Schiff base from the condensation of the aminopyridine and the aldehyde.[7][8] This is followed by the addition of the isocyanide to the imine, forming a nitrilium ion intermediate. Subsequent intramolecular cyclization and tautomerization lead to the final imidazopyridine product.[8]

Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Aminopyridine Schiff_Base Schiff Base Amine->Schiff_Base + Aldehyde - H2O Aldehyde Aldehyde Isocyanide Isocyanide Nitrilium_Ion Nitrilium Ion Schiff_Base->Nitrilium_Ion + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrilium_Ion->Cyclized_Intermediate Intramolecular Cyclization Imidazopyridine Imidazopyridine Cyclized_Intermediate->Imidazopyridine Tautomerization GBB_Workflow start Start reactants Combine Aminopyridine, Aldehyde, Isocyanide, Catalyst, and Solvent start->reactants reaction Heat Reaction Mixture (Conventional, Microwave, or Ultrasound) reactants->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up and Extraction monitoring->workup Reaction Complete purification Purify Crude Product (Column Chromatography) workup->purification characterization Characterize Product (NMR, HRMS) purification->characterization end End characterization->end

References

Application Notes and Protocols for 5-Methyl-3-nitroimidazo[1,2-a]pyridine in Antituberculosis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 5-Methyl-3-nitroimidazo[1,2-a]pyridine and related nitroimidazo[1,2-a]pyridine analogs as a promising class of compounds in the field of antituberculosis research. The following sections detail the antimycobacterial activity, mechanism of action, and protocols for in vitro evaluation.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered considerable interest due to their diverse pharmacological activities. The introduction of a nitro group, particularly at the 3-position, has been shown to be a key determinant for potent antitubercular activity, including against resistant strains. This document focuses on the application of this compound and its analogs in TB drug discovery.

Quantitative Data Summary

The following table summarizes the in vitro antitubercular activity and cytotoxicity of various imidazo[1,2-a]pyridine and nitroimidazole derivatives against Mycobacterium tuberculosis and mammalian cell lines. It is important to note that while the specific data for this compound is not extensively available in the reviewed literature, the data for structurally related compounds provide a strong rationale for its investigation.

Compound Class/DerivativeTarget Strain/Cell LineMIC (µg/mL)IC50 (µg/mL)Selectivity Index (SI)Reference
Imidazo[1,2-a]pyridine amides (IPA-6)Mtb H37Rv0.05>3.125 (HEK cells)>66[1]
Imidazo[1,2-a]pyridine sulfonamides (IPS-1)Mtb H37Rv0.4>3.125 (HEK cells)>66[1]
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamidesMtb H37Rv≤1 µM--[2][3]
Imidazo[1,2-a]pyridine-3-nitroso derivativesMtb H37Rv3.13.6 (VERO cells)~1.16[2]
Nitroimidazopyran PA-824MDR-TB0.03 - 0.25--[2]

Mechanism of Action

Nitroimidazoles, a class to which this compound belongs, are known to be prodrugs that require reductive activation within the mycobacterial cell. The proposed mechanism of action involves the following steps:

  • Enzymatic Reduction: The nitro group of the compound is reduced by a deazaflavin-dependent nitroreductase (Ddn) enzyme present in Mycobacterium tuberculosis. This activation is dependent on the F420 cofactor.[4][5]

  • Generation of Reactive Nitrogen Species: This reduction process leads to the generation of reactive nitrogen species, including nitric oxide (NO).[4][5][6]

  • Multiple Cellular Targets: The generated reactive species are non-specific and can damage a wide range of cellular components, including DNA, proteins, and lipids, leading to bacterial cell death. This multi-targeted approach is advantageous as it can be effective against both replicating and non-replicating (latent) mycobacteria and may have a lower propensity for the development of resistance.[4][5]

The proposed activation and mechanism of action are depicted in the signaling pathway diagram below.

Mechanism_of_Action cluster_mycobacterium Mycobacterium tuberculosis Cell Prodrug This compound (Prodrug) Ddn Ddn Nitroreductase (F420-dependent) Prodrug->Ddn Enters cell Activated_Drug Reduced Intermediate Ddn->Activated_Drug Reduction RNS Reactive Nitrogen Species (e.g., NO) Activated_Drug->RNS Release Cellular_Damage Damage to DNA, Proteins, Lipids RNS->Cellular_Damage Induces Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death Leads to

Caption: Proposed mechanism of action for nitroimidazo[1,2-a]pyridines.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol is adapted from the methodology described for evaluating imidazo[1,2-a]pyridine analogues.[1]

Objective: To determine the minimum concentration of the test compound required to inhibit the growth of Mycobacterium tuberculosis.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Test compound (this compound) dissolved in DMSO

  • Alamar Blue reagent

  • Positive control (e.g., Isoniazid)

  • Negative control (media alone)

Procedure:

  • Prepare a stock solution of the test compound in DMSO.

  • Serially dilute the compound in Middlebrook 7H9 broth in a 96-well plate to achieve a range of final concentrations.

  • Prepare a suspension of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute 1:20 in broth.

  • Inoculate each well (except the negative control) with the bacterial suspension.

  • Incubate the plates at 37°C for 5-7 days.

  • After incubation, add Alamar Blue solution to each well.

  • Incubate for another 24 hours.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Protocol 2: Cytotoxicity Assay using MTT Method

This protocol is a standard method for assessing the toxicity of compounds on mammalian cells.

Objective: To determine the concentration of the test compound that inhibits the growth of a mammalian cell line by 50% (IC50).

Materials:

  • Human embryonic kidney (HEK) cells or other suitable cell lines (e.g., VERO, HepG2)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • 96-well plates

  • Test compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound.

  • Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • Add MTT solution to each well and incubate for 3-4 hours.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Experimental Workflow

The following diagram illustrates a typical workflow for the initial screening and evaluation of this compound.

Experimental_Workflow Start Compound Synthesis (this compound) MIC_Assay MIC Determination (Mtb H37Rv) Start->MIC_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., HEK cells) Start->Cytotoxicity_Assay MDR_Screening Screening against MDR/XDR-TB Strains MIC_Assay->MDR_Screening If active Cytotoxicity_Assay->MDR_Screening If low toxicity Mechanism_Studies Mechanism of Action Studies (e.g., Ddn activation) MDR_Screening->Mechanism_Studies If potent In_Vivo In Vivo Efficacy Studies (Mouse Model) Mechanism_Studies->In_Vivo

Caption: Workflow for antituberculosis drug discovery.

References

Application of 5-Methyl-3-nitroimidazo[1,2-a]pyridine Analogs in Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific research on the anticancer activities of 5-Methyl-3-nitroimidazo[1,2-a]pyridine is not available in the public domain. This document provides a detailed overview of the application and methodologies for closely related imidazo[1,2-a]pyridine derivatives that feature methyl and nitro substitutions, which are expected to exhibit similar mechanisms of action. The data and protocols presented herein are based on published research for these analogs and serve as a guide for investigating the potential of this compound.

Introduction

Imidazo[1,2-a]pyridines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][4] This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating the anticancer potential of this compound and its analogs in various cancer cell lines.

Data Presentation: Cytotoxicity of Imidazo[1,2-a]pyridine Derivatives

The following table summarizes the cytotoxic activity (IC50 values) of various imidazo[1,2-a]pyridine derivatives against a panel of human cancer cell lines. This data is compiled from multiple studies and is intended to provide a comparative overview of the potency of this class of compounds.

Compound IDSubstitution PatternCancer Cell LineCell TypeIC50 (µM)Reference
Compound 6 Imidazo[1,2-a]pyridine derivativeA375Melanoma9.7 - 44.6[3][5]
WM115Melanoma9.7 - 44.6[3][5]
HeLaCervical Cancer9.7 - 44.6[3][5]
Compound 5b N-/O-/S-methyl linkage at C-3HCT-116Colon Cancer3.5 - 61.1[6]
MCF-7Breast Cancer3.5 - 61.1[6]
MDA-MB-231Breast Cancer3.5 - 61.1[6]
MiaPaca-2Pancreatic Cancer3.5 - 61.1[6]
A549Lung Cancer3.5 - 61.1[6]
PC-3Prostate Cancer3.5 - 61.1[6]
IP-5 Imidazo[1,2-a]pyridine derivativeHCC1937Breast Cancer45[7][8][9]
IP-6 Imidazo[1,2-a]pyridine derivativeHCC1937Breast Cancer47.7[7][8][9]
IP-7 Imidazo[1,2-a]pyridine derivativeHCC1937Breast Cancer79.6[7][8][9]
HB9 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridA549Lung Cancer50.56[10]
HB10 4-(imidazo[1,2-a]pyridin-2-yl)benzoic acid hybridHepG2Liver Carcinoma51.52[10]
Compound 12b 2-(4-aminophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridin-3-amineHep-2Laryngeal Carcinoma11[11][12]
HepG2Hepatocellular Carcinoma13[11][12]
MCF-7Breast Cancer11[11][12]
A375Skin Cancer11[11][12]

Signaling Pathways and Experimental Workflows

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often mediated by their interaction with critical cellular signaling pathways. A common target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and plays a central role in cell growth, proliferation, and survival.

G Figure 1: Proposed Signaling Pathway of Imidazo[1,2-a]pyridine Analogs Compound Imidazo[1,2-a]pyridine Analog PI3K PI3K Compound->PI3K Inhibition PTEN PTEN Compound->PTEN Upregulation p53 p53 Compound->p53 Upregulation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation PTEN->Akt Inhibition p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest (G2/M) p21->CellCycleArrest Caspase9 Caspase-9 Bax->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway of imidazo[1,2-a]pyridine analogs in cancer cells.

The following diagram illustrates a general workflow for evaluating the anticancer activity of a novel imidazo[1,2-a]pyridine compound.

G Figure 2: Experimental Workflow for Anticancer Activity Assessment Start Start: Synthesized Imidazo[1,2-a]pyridine Compound Cytotoxicity Cytotoxicity Assay (MTT Assay) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 Apoptosis Apoptosis Assay (Annexin V/PI Staining) IC50->Apoptosis Treat cells with IC50 concentration CellCycle Cell Cycle Analysis (PI Staining) IC50->CellCycle Treat cells with IC50 concentration WesternBlot Western Blot Analysis (Signaling Pathway Proteins) IC50->WesternBlot Treat cells with IC50 concentration Mechanism Elucidate Mechanism of Action Apoptosis->Mechanism CellCycle->Mechanism WesternBlot->Mechanism End End: Lead Compound Identification Mechanism->End

Caption: General experimental workflow for assessing anticancer activity.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the anticancer activity of imidazo[1,2-a]pyridine derivatives.

Protocol 1: Cell Viability (MTT) Assay

This assay is used to determine the cytotoxic effect of the compound on cancer cell lines and to calculate the half-maximal inhibitory concentration (IC50).

Materials:

  • Cancer cell lines (e.g., A375, HeLa, HCC1937)

  • 96-well plates

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Imidazo[1,2-a]pyridine compound stock solution (in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the imidazo[1,2-a]pyridine compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies the induction of apoptosis by the compound.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 48 hours.

  • Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol is used to determine the effect of the compound on cell cycle progression.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the imidazo[1,2-a]pyridine compound at its IC50 concentration for 48 hours.

  • Harvest the cells and wash with cold PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution containing RNase A.

  • Incubate in the dark at 37°C for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blot Analysis

This technique is used to detect changes in the expression levels of key proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Imidazo[1,2-a]pyridine compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-p53, anti-p21, anti-Bax, anti-Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells and treat with the imidazo[1,2-a]pyridine compound as described for other assays.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST and detect the protein bands using an ECL substrate and an imaging system.

  • Use β-actin as a loading control to normalize protein expression levels.

References

Application Notes and Protocols for Antiprotozoal Activity Assay of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitroaromatic compounds, particularly those within the nitroimidazole class, represent a significant area of interest in the development of novel antiprotozoal agents. The 5-nitroimidazole derivatives, such as metronidazole and tinidazole, have long been mainstays in the treatment of infections caused by anaerobic protozoa like Giardia lamblia, Trichomonas vaginalis, and Entamoeba histolytica. The mechanism of action for these compounds is generally understood to involve the reductive activation of the nitro group by microbial nitroreductases, leading to the formation of cytotoxic radicals that induce damage to DNA and other macromolecules.[][2][3] The imidazo[1,2-a]pyridine scaffold is a promising pharmacophore, and its 3-nitro derivatives have demonstrated potent activity against a range of protozoan parasites, including Leishmania spp. and Trypanosoma spp.[4][5]

This document provides detailed protocols for assessing the in vitro antiprotozoal activity of 5-Methyl-3-nitroimidazo[1,2-a]pyridine, a representative compound of this class. The methodologies outlined are based on established assays for related nitroimidazole compounds and are intended to guide researchers in the preliminary screening and characterization of this compound's efficacy.

Mechanism of Action: Nitroimidazole Antiprotozoal Activity

The selective toxicity of nitroimidazoles against anaerobic protozoa is attributed to their unique metabolic capabilities. The general mechanism can be summarized in the following steps:

  • Cellular Uptake: The small, lipophilic nitroimidazole molecule passively diffuses across the parasite's cell membrane.

  • Reductive Activation: Inside the parasite, low-redox-potential electron-transfer proteins, such as ferredoxin or flavodoxin, donate electrons to the nitro group of the imidazole ring.[3] This reduction is catalyzed by nitroreductases present in susceptible organisms.[]

  • Formation of Cytotoxic Intermediates: The reduction of the nitro group generates highly reactive nitroso and hydroxylamine intermediates, as well as other radical species.[][3]

  • Macromolecular Damage: These reactive intermediates can covalently bind to and cause extensive damage to crucial cellular macromolecules, most notably DNA, leading to strand breakage and helical structure disruption.[][2] This damage ultimately results in parasite cell death.

The selectivity of nitroimidazoles arises from the fact that the reductive activation occurs efficiently only in the low-oxygen environment of anaerobic protozoa, while host cells, being aerobic, lack the necessary low-redox-potential pathways to significantly activate the drug.[3]

Mechanism_of_Action cluster_parasite Protozoan Parasite (Anaerobic) cluster_host Host Cell (Aerobic) Prodrug 5-Methyl-3-nitroimidazo [1,2-a]pyridine (Prodrug) Activation Reductive Activation (Nitroreductase, Ferredoxin) Prodrug->Activation e- Radicals Reactive Nitro Radical Intermediates Activation->Radicals DNA_Damage DNA Strand Breakage & Destabilization Radicals->DNA_Damage Interaction Cell_Death Parasite Cell Death DNA_Damage->Cell_Death Inactive Prodrug remains largely inactive Prodrug_Ext Drug Administration Prodrug_Ext->Prodrug Passive Diffusion Prodrug_Ext->Inactive

Caption: General mechanism of action for nitroimidazole-based antiprotozoal drugs.

Data Presentation: In Vitro Antiprotozoal Activity of 3-Nitroimidazo[1,2-a]pyridine Derivatives

While specific data for this compound is not available in the cited literature, the following table summarizes the reported in vitro activity of closely related 3-nitroimidazo[1,2-a]pyridine analogs against various protozoan parasites to provide a comparative context for expected efficacy.

Compound ID/ReferenceParasite SpeciesParasite StageIC50 (µM)Reference DrugRef. Drug IC50 (µM)
Compound 5[5] Leishmania donovaniAxenic Amastigote1.0Miltefosine2.1
Compound 5[5] Leishmania infantumAxenic Amastigote2.1Miltefosine2.5
Compound 5[5] Leishmania majorPromastigote1.3Miltefosine13.3
Compound 5[5] Trypanosoma brucei bruceiTrypomastigote1.3Fexinidazole0.6
Compound 5[5] Trypanosoma cruziEpimastigote2.2Benznidazole4.2
Compound 2[5] Trichomonas vaginalisTrophozoite4.6Metronidazole4.2
Compound 5[5] Trichomonas vaginalisTrophozoite5.0Metronidazole4.2

Experimental Protocols

The following are detailed protocols for the in vitro assessment of the antiprotozoal activity of this compound.

Protocol 1: In Vitro Anti-Leishmanial Activity Assay (Promastigote Stage)

1. Objective: To determine the 50% inhibitory concentration (IC50) of the test compound against the promastigote stage of Leishmania spp. (e.g., L. donovani, L. major).

2. Materials:

  • Leishmania spp. promastigotes

  • M199 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS), 1% penicillin-streptomycin.

  • This compound (test compound)

  • Dimethyl sulfoxide (DMSO)

  • Reference drug (e.g., Miltefosine, Amphotericin B)

  • Resazurin sodium salt solution (e.g., AlamarBlue™)

  • Phosphate-buffered saline (PBS)

  • 96-well microtiter plates

  • Incubator (26°C)

  • Microplate reader (fluorometer/spectrophotometer)

3. Methodology: a. Parasite Culture: Culture Leishmania promastigotes in M199 medium at 26°C until they reach the late logarithmic phase of growth. b. Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Prepare serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be non-toxic to the parasites (typically ≤ 0.5%). c. Assay Setup: i. Adjust the concentration of promastigotes to 1 x 10^6 cells/mL in fresh culture medium. ii. Dispense 100 µL of the parasite suspension into the wells of a 96-well plate. iii. Add 100 µL of the various dilutions of the test compound and reference drug to the respective wells in triplicate. iv. Include wells with parasites and medium only (negative control) and wells with medium only (background control). d. Incubation: Incubate the plate at 26°C for 72 hours. e. Viability Assessment: i. Add 20 µL of Resazurin solution to each well. ii. Incubate for another 4-6 hours at 26°C. iii. Measure the fluorescence (Ex/Em: 560/590 nm) or absorbance (570 nm and 600 nm) using a microplate reader. f. Data Analysis: i. Calculate the percentage of viability for each concentration compared to the negative control. ii. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vitro Anti-Trypanosomal Activity Assay (T. brucei)

1. Objective: To determine the IC50 of the test compound against the bloodstream form of Trypanosoma brucei.

2. Materials:

  • Trypanosoma brucei brucei bloodstream forms

  • HMI-9 medium supplemented with 10% FBS

  • Test compound, DMSO, and reference drug (e.g., Fexinidazole, Suramin)

  • Resazurin-based viability reagent

  • 96-well plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

3. Methodology: a. Parasite Culture: Maintain T. brucei in HMI-9 medium at 37°C with 5% CO2. b. Compound Preparation: Prepare serial dilutions of the test compound as described in Protocol 1. c. Assay Setup: i. Adjust the parasite density to 2 x 10^4 cells/mL in fresh medium. ii. Plate 100 µL of the parasite suspension per well. iii. Add 100 µL of the compound dilutions. iv. Include appropriate controls. d. Incubation: Incubate the plate at 37°C with 5% CO2 for 48 hours. e. Viability Assessment and Data Analysis: Follow steps 3e and 3f from Protocol 1.

Experimental Workflow Visualization

Antiprotozoal_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Culture 1. Culture Parasites (e.g., Leishmania promastigotes) to log phase Plate 3. Plate Parasites in 96-well plate Culture->Plate Compound 2. Prepare Serial Dilutions of Test Compound & Controls Add_Cmpd 4. Add Compound Dilutions to wells Compound->Add_Cmpd Plate->Add_Cmpd Incubate 5. Incubate (e.g., 72h at 26°C) Add_Cmpd->Incubate Viability 6. Add Viability Reagent (e.g., Resazurin) Incubate->Viability Read 7. Read Plate (Fluorescence/Absorbance) Viability->Read Analyze 8. Calculate % Inhibition & Determine IC50 Value Read->Analyze

Caption: In vitro antiprotozoal activity screening workflow.

References

Application Notes and Protocols for the Development of 5-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic strategies, biological evaluation, and potential mechanisms of action for derivatives of 5-Methyl-3-nitroimidazo[1,2-a]pyridine, a promising scaffold in medicinal chemistry. The protocols outlined below are intended to serve as a guide for the development of novel therapeutic agents based on this heterocyclic system.

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The introduction of a methyl group at the 5-position and a nitro group at the 3-position can significantly influence the compound's physicochemical properties and biological activity, making this scaffold an attractive starting point for the development of new drug candidates. This document details the synthetic pathways to access these derivatives and the experimental protocols to evaluate their therapeutic potential.

Synthesis of the Core Scaffold and Derivatives

The synthesis of this compound derivatives typically involves a multi-step process, beginning with the construction of the imidazo[1,2-a]pyridine core, followed by nitration and subsequent derivatization.

Synthesis of 5-Methyl-imidazo[1,2-a]pyridine

The foundational step is the synthesis of the 5-methyl-imidazo[1,2-a]pyridine core, which is generally achieved through the condensation of 2-amino-6-methylpyridine with an α-halocarbonyl compound.

Protocol 1: Synthesis of 5-Methyl-imidazo[1,2-a]pyridine

  • Materials: 2-amino-6-methylpyridine, chloroacetaldehyde (50% aqueous solution), sodium bicarbonate, ethanol, water, ethyl acetate, anhydrous sodium sulfate.

  • Procedure:

    • Dissolve 2-amino-6-methylpyridine (1.0 eq) in ethanol.

    • Add chloroacetaldehyde (1.2 eq) dropwise to the solution at room temperature.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Nitration of 5-Methyl-imidazo[1,2-a]pyridine

The introduction of the nitro group at the 3-position is a key step and is typically achieved through electrophilic nitration.

Protocol 2: Nitration of 5-Methyl-imidazo[1,2-a]pyridine

  • Materials: 5-Methyl-imidazo[1,2-a]pyridine, fuming nitric acid, concentrated sulfuric acid, ice.

  • Procedure:

    • Cool a mixture of concentrated sulfuric acid to 0°C in an ice bath.

    • Slowly add 5-Methyl-imidazo[1,2-a]pyridine (1.0 eq) to the cooled sulfuric acid with stirring, ensuring the temperature remains below 5°C.

    • Add fuming nitric acid (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C.

    • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction by TLC.

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Derivatization Strategies

Further diversification of the this compound scaffold can be achieved through various modern cross-coupling reactions. For this, a halogenated precursor is often required.

Protocol 3: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Derivatives

This protocol is applicable for a halogenated (e.g., bromo- or iodo-) this compound derivative.

  • Materials: Halogenated this compound (1.0 eq), aryl/heteroaryl boronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), base (e.g., Na₂CO₃, 2.0 eq), solvent (e.g., dioxane/water mixture).

  • Procedure:

    • To a reaction vessel, add the halogenated imidazo[1,2-a]pyridine, boronic acid, palladium catalyst, and base.

    • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

    • Add the degassed solvent system.

    • Heat the reaction mixture to the appropriate temperature (typically 80-100°C) and stir until the reaction is complete as monitored by TLC.

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography.

Workflow for Synthesis and Derivatization

G cluster_synthesis Scaffold Synthesis cluster_derivatization Derivatization A 2-amino-6-methylpyridine C Condensation A->C B α-halocarbonyl B->C D 5-Methyl-imidazo[1,2-a]pyridine C->D E Nitration D->E F This compound (Core Scaffold) E->F G Halogenation F->G H Halogenated Core Scaffold G->H I Suzuki Coupling (Aryl/Heteroaryl boronic acids) H->I J Buchwald-Hartwig Amination (Amines) H->J K Sonogashira Coupling (Alkynes) H->K L Diverse Library of Derivatives I->L J->L K->L

Caption: Synthetic workflow for this compound derivatives.

Biological Evaluation Protocols

A systematic evaluation of the biological activity of the synthesized derivatives is crucial to identify promising lead compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the effect of the compounds on the metabolic activity of cancer cell lines, providing a measure of cytotoxicity.

Protocol 4: MTT Assay for Cytotoxicity Screening

  • Materials: Cancer cell lines (e.g., MCF-7, A549, HCT116), complete growth medium, test compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the test compounds for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compounds against various bacterial and fungal strains.

Protocol 5: Broth Microdilution for MIC Determination

  • Materials: Bacterial or fungal strains, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), test compounds, 96-well microtiter plates.

  • Procedure:

    • Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microorganism.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Kinase Inhibition Assay

Many imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors. This assay measures the ability of the compounds to inhibit the activity of a specific kinase.

Protocol 6: Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)

  • Materials: Purified kinase, kinase-specific substrate, ATP, kinase assay buffer, test compounds, ADP-Glo™ Kinase Assay kit.

  • Procedure:

    • Set up the kinase reaction by adding the kinase, substrate, and test compound at various concentrations to a 96-well plate.

    • Initiate the reaction by adding ATP.

    • Incubate the reaction at the optimal temperature for the kinase.

    • Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol.

    • Calculate the percentage of kinase inhibition and determine the IC50 value.

Experimental Workflow for Biological Evaluation

G A Synthesized Derivatives B Primary Screening (e.g., Cytotoxicity Assay) A->B C Hit Identification B->C D Secondary Screening (e.g., Antimicrobial, Kinase Assays) C->D E Lead Compound Selection D->E F Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) E->F G In Vivo Studies F->G

Caption: A typical workflow for the biological evaluation of novel compounds.

Data Presentation

Quantitative data from biological assays should be organized in a clear and concise manner to facilitate structure-activity relationship (SAR) analysis.

Table 1: In Vitro Cytotoxicity of this compound Derivatives

Compound IDR GroupIC50 (µM) vs. MCF-7IC50 (µM) vs. A549IC50 (µM) vs. HCT116
Parent H>100>100>100
1a 4-Fluorophenyl15.222.518.9
1b 4-Methoxyphenyl25.835.130.4
1c Pyridin-4-yl8.512.39.7
Doxorubicin -0.81.20.9

Table 2: Antimicrobial Activity of this compound Derivatives

Compound IDR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
Parent H>128>128>128
2a 3-Chlorophenyl163264
2b Thiophen-2-yl81632
Ciprofloxacin -0.50.25NA
Fluconazole -NANA2

Potential Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been reported to modulate several key signaling pathways involved in cancer cell proliferation and survival. Understanding these pathways is crucial for elucidating the mechanism of action of novel derivatives.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell growth, proliferation, and survival.[1][2] Its aberrant activation is a common feature in many cancers.

G RTK RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival

Caption: Simplified PI3K/Akt signaling pathway.[1][2]

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another key signaling cascade that regulates cell proliferation, differentiation, and survival.[3][4]

G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Proliferation Proliferation TranscriptionFactors->Proliferation

Caption: Overview of the MAPK/ERK signaling pathway.[3][4]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/Akt and MAPK/ERK pathways.[5][6]

G EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras MAPK_Pathway MAPK Pathway Ras->MAPK_Pathway Akt_Pathway Akt Pathway PI3K->Akt_Pathway Cell_Responses Cellular Responses (Proliferation, Survival) MAPK_Pathway->Cell_Responses Akt_Pathway->Cell_Responses

Caption: Simplified EGFR signaling pathway.[5][6]

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The synthetic and biological evaluation protocols provided in these application notes offer a framework for researchers to explore the medicinal chemistry of this compound class. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the successful development of new drug candidates.

References

Protocol for Assessing Antimicrobial Efficacy of Nitroimidazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nitroimidazole compounds are a critical class of antimicrobial agents primarily used for the treatment of infections caused by anaerobic bacteria and certain protozoa.[1][2] Their unique mechanism of action, which involves the reduction of the nitro group within the microbial cell to form cytotoxic radicals that disrupt DNA, makes them particularly effective in the low-oxygen environments where these pathogens thrive.[1][3][4] This document provides detailed protocols for assessing the in vitro efficacy of novel or established nitroimidazole compounds.

The protocols outlined below—Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics—are fundamental assays in antimicrobial drug development. They provide quantitative data on the potency and bactericidal or bacteriostatic nature of the compounds, which are essential for preclinical evaluation. Given the anaerobic nature of the target organisms, strict adherence to anaerobic culturing techniques is paramount for obtaining accurate and reproducible results. Standardized guidelines from bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for these methodologies.[2][5][6]

Mechanism of Action of Nitroimidazoles

Nitroimidazole compounds passively diffuse into the microbial cell.[3] Inside the anaerobic microorganism, the nitro group of the compound is reduced by low-redox-potential electron transport proteins, such as ferredoxin.[5] This reduction process, catalyzed by nitroreductases, generates reactive nitroso radicals and other cytotoxic intermediates.[1][4] These reactive species interact with and damage microbial DNA, leading to strand breakage and helical structure destabilization, ultimately resulting in cell death.[2][3][4] This activation process is specific to anaerobic or microaerophilic environments, rendering nitroimidazoles selectively toxic to these organisms.[1]

Nitroimidazole_Mechanism cluster_cell Anaerobic Bacterial Cell Nitroimidazole_ext Nitroimidazole (extracellular) Nitroimidazole_int Nitroimidazole (intracellular) Nitroimidazole_ext->Nitroimidazole_int Passive Diffusion Activation Reduction by Nitroreductases Nitroimidazole_int->Activation Reactive_Intermediates Reactive Nitro Radicals Activation->Reactive_Intermediates DNA Bacterial DNA Reactive_Intermediates->DNA Interaction with Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Damage Cell_Death Cell Death Damaged_DNA->Cell_Death

Caption: Mechanism of action of nitroimidazole compounds in anaerobic bacteria.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[7] For anaerobic bacteria, broth microdilution or agar dilution methods are commonly employed.[2][7]

1.1. Broth Microdilution Protocol

This method is suitable for testing the susceptibility of individual anaerobic isolates.[8]

  • Materials:

    • 96-well microtiter plates

    • Anaerobic growth medium (e.g., Brucella broth supplemented with hemin and vitamin K1)[9]

    • Nitroimidazole compound stock solution

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • Anaerobic incubation system (e.g., anaerobic chamber or GasPak™ jar)

    • Plate reader (optional, for spectrophotometric reading)

  • Procedure:

    • Prepare serial two-fold dilutions of the nitroimidazole compound in the anaerobic growth medium in the 96-well plate. The final volume in each well should be 50 µL.

    • Prepare the bacterial inoculum by suspending colonies from a fresh culture plate in broth to match a 0.5 McFarland standard. This should then be diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

    • Inoculate each well with 50 µL of the standardized bacterial suspension, bringing the total volume to 100 µL.

    • Include a growth control (no drug) and a sterility control (no bacteria).

    • Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.

    • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). Alternatively, a plate reader can be used to measure optical density.

MIC_Workflow A Prepare serial dilutions of nitroimidazole compound in a 96-well plate C Inoculate wells with bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate under anaerobic conditions (35-37°C, 48h) C->D E Visually inspect for turbidity or measure OD600 D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Workflow for the broth microdilution MIC assay.

1.2. Agar Dilution Protocol

The agar dilution method is the reference method for anaerobic susceptibility testing according to CLSI and is well-suited for testing multiple isolates simultaneously.[2][4]

  • Materials:

    • Molten agar medium (e.g., Brucella agar supplemented with laked sheep blood, hemin, and vitamin K1)[9]

    • Nitroimidazole compound stock solution

    • Bacterial inocula standardized to 1.0 McFarland turbidity

    • Petri dishes

    • Inoculum replicating device (e.g., Steers replicator)

    • Anaerobic incubation system

  • Procedure:

    • Prepare a series of agar plates, each containing a specific concentration of the nitroimidazole compound. This is done by adding the appropriate volume of the drug stock solution to the molten agar before pouring the plates.

    • Prepare standardized bacterial inocula for each strain to be tested.

    • Spot-inoculate the surface of each agar plate with the bacterial suspensions using a replicating device.

    • Include a drug-free control plate to ensure bacterial growth.

    • Allow the inocula to dry, then incubate the plates in an inverted position under anaerobic conditions at 35-37°C for 48 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism on the agar surface.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[6] This assay is a continuation of the MIC broth microdilution assay.

  • Procedure:

    • Following the determination of the MIC, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (i.e., at and above the MIC).

    • Spread each aliquot onto a separate, drug-free agar plate.

    • Incubate the agar plates under anaerobic conditions at 35-37°C for 48-72 hours.

    • Count the number of colonies on each plate.

    • The MBC is the lowest concentration of the nitroimidazole compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

Data Presentation: MIC and MBC

CompoundBacterial StrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
Nitroimidazole X Bacteroides fragilis ATCC 2528524Bactericidal (≤4)
Clostridium perfringens ATCC 1312412Bactericidal (≤4)
Prevotella melaninogenica ATCC 25845432Bacteriostatic (>4)
Metronidazole Bacteroides fragilis ATCC 2528512Bactericidal (≤4)
Clostridium perfringens ATCC 131240.51Bactericidal (≤4)
Prevotella melaninogenica ATCC 2584528Bactericidal (≤4)
Time-Kill Kinetics Assay

This assay provides information on the rate of bactericidal activity of an antimicrobial agent over time.

  • Materials:

    • Flasks containing anaerobic broth

    • Nitroimidazole compound at various concentrations (e.g., 1x, 2x, 4x MIC)

    • Standardized bacterial inoculum

    • Anaerobic incubation system with shaking capabilities

    • Agar plates for colony counting

  • Procedure:

    • Prepare flasks of anaerobic broth containing the nitroimidazole compound at the desired concentrations. Include a growth control flask without the drug.

    • Inoculate each flask with the standardized bacterial suspension to achieve a starting density of approximately 5 x 10^5 to 5 x 10^6 CFU/mL.

    • Incubate the flasks under anaerobic conditions at 35-37°C with continuous agitation.

    • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

    • Perform serial dilutions of the aliquots and plate them onto drug-free agar plates to determine the viable cell count (CFU/mL).

    • Incubate the plates anaerobically until colonies are visible, then count the colonies.

    • Plot the log10 CFU/mL versus time for each concentration of the compound. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum.

Time_Kill_Workflow A Prepare broth flasks with varying nitroimidazole concentrations (e.g., 0x, 1x, 2x, 4x MIC) B Inoculate flasks with standardized bacterial culture A->B C Incubate anaerobically with agitation B->C D Withdraw aliquots at specific time points (0, 2, 4, 6, 8, 12, 24h) C->D E Perform serial dilutions and plate on agar D->E F Incubate plates anaerobically and count colonies (CFU/mL) E->F G Plot log10 CFU/mL vs. Time F->G Efficacy_Assessment_Logic MIC MIC Assay (Inhibitory Concentration) MBC MBC Assay (Bactericidal Concentration) MIC->MBC Provides basis for TimeKill Time-Kill Kinetics (Rate of Killing) MIC->TimeKill Informs concentration selection for Efficacy Overall Antimicrobial Efficacy Profile MBC->Efficacy Determines bactericidal vs. bacteriostatic nature TimeKill->Efficacy Characterizes the dynamics of antimicrobial activity

References

Application Note: Molecular Docking Studies of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 5-Methyl-3-nitroimidazo[1,2-a]pyridine is a derivative of this class, and understanding its interaction with biological targets is crucial for drug development. Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[3][4] This technique is instrumental in structure-based drug design for identifying potential hits, optimizing leads, and elucidating the mechanisms of action at a molecular level.

This document provides a detailed protocol for performing molecular docking studies of this compound with a selected protein target. The protocol will utilize widely accessible software and provide a step-by-step guide from molecule preparation to results analysis.

Objective

To provide a comprehensive protocol for conducting molecular docking simulations to investigate the binding interactions of this compound with a protein target. This includes preparing the ligand and receptor, performing the docking, and analyzing the results to predict binding affinity and interaction modes.

Materials and Software

  • Molecular Visualization Software: PyMOL or Discovery Studio Visualizer for inspecting protein and ligand structures and visualizing docking results.[5]

  • Ligand and Receptor Preparation: AutoDock Tools (MGLTools) is used for creating the necessary PDBQT files for both the ligand and the protein.[6]

  • Docking Software: AutoDock Vina, a widely used and validated open-source program for molecular docking.[7][8]

  • Ligand Structure: The 3D structure of this compound can be obtained from chemical databases like PubChem or synthesized using chemical drawing software like ChemDraw or MarvinSketch.[9]

  • Receptor Structure: A 3D structure of the target protein, typically obtained from the Protein Data Bank (PDB).

Experimental Protocols

The molecular docking process is a systematic workflow that involves several key stages, from data preparation to the final analysis of results.

Molecular_Docking_Workflow cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (Get 3D Structure, Energy Minimize, Convert to PDBQT) Grid_Box Grid Box Generation (Define Binding Site) Ligand_Prep->Grid_Box Receptor_Prep Receptor Preparation (Download PDB, Remove Water/Ligands, Add Hydrogens, Convert to PDBQT) Receptor_Prep->Grid_Box Docking Run Docking Simulation (AutoDock Vina) Grid_Box->Docking Analyze Analyze Results (Binding Affinity, RMSD) Docking->Analyze Visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Interactions) Analyze->Visualize

Caption: A general workflow for molecular docking studies.

4.1. Protocol 1: Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of this compound from a database like PubChem. If unavailable, draw the 2D structure in chemical drawing software and convert it to a 3D structure.

  • Energy Minimization: Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94) to obtain a stable, low-energy conformation.[10] This can be done using software like Avogadro or Open Babel.

  • File Format Conversion: Save the energy-minimized ligand in .pdb format.

  • Prepare PDBQT File:

    • Load the ligand .pdb file into AutoDock Tools (MGLTools).

    • The software will automatically add Gasteiger charges and detect the rotatable bonds.

    • Save the prepared ligand as a .pdbqt file, which is the required input format for AutoDock Vina.[11]

4.2. Protocol 2: Receptor Preparation

  • Select and Download Receptor: Choose a suitable protein target from the Protein Data Bank (PDB). For imidazo[1,2-a]pyridine derivatives, a relevant target could be a protein kinase or a bacterial enzyme. Download the structure in .pdb format.

  • Clean the Protein Structure:

    • Open the .pdb file in a molecular viewer like PyMOL or Discovery Studio.

    • Remove all non-essential molecules, including water molecules, co-solvents, ions, and any co-crystallized ligands.[9]

    • If the protein is a multimer, retain only the chain(s) that form the binding site of interest.

    • Save the cleaned protein as a new .pdb file.

  • Prepare PDBQT File:

    • Load the cleaned protein .pdb file into AutoDock Tools.

    • Add polar hydrogens to the protein structure.

    • Compute and add Gasteiger charges.

    • Save the prepared receptor as a .pdbqt file.[12]

4.3. Protocol 3: Molecular Docking using AutoDock Vina

  • Define the Binding Site (Grid Box):

    • In AutoDock Tools, load both the prepared receptor (.pdbqt) and ligand (.pdbqt) files.

    • Navigate to the 'Grid' -> 'Grid Box' option.

    • A grid box will appear in the display. Adjust the center and dimensions (size_x, size_y, size_z) of the grid box to encompass the entire binding site of the protein. The binding site can often be identified from the position of a co-crystallized ligand in the original PDB file.[13]

  • Create Configuration File:

    • Create a text file named config.txt.

    • Add the following parameters to the file, replacing the file names and coordinates as appropriate[8]:

  • Run the Docking Simulation:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files (receptor.pdbqt, ligand.pdbqt, config.txt) and the Vina executable.

    • Execute the following command: ./vina --config config.txt --log output_log.txt

    • The simulation will run, and the results will be saved in output_poses.pdbqt and output_log.txt.

4.4. Protocol 4: Analysis of Docking Results

  • Review the Log File: Open output_log.txt. This file contains the binding affinity scores (in kcal/mol) for the top predicted binding poses. A more negative value indicates a stronger predicted binding affinity.[14]

  • Visualize Binding Poses:

    • Load the receptor .pdbqt and the output poses file (output_poses.pdbqt) into a molecular visualization tool like PyMOL or Discovery Studio.

    • The output file contains multiple binding modes. The first mode is the one with the best-predicted score.

  • Analyze Interactions:

    • Focus on the top-scoring pose.

    • Identify and analyze the non-covalent interactions between the ligand and the protein's active site residues. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[14][15]

    • Visualization software can automatically detect and display these interactions.

  • Evaluate Docking Reliability:

    • If docking into a receptor that had a co-crystallized ligand, calculate the Root-Mean-Square Deviation (RMSD) between the docked pose of the original ligand and its crystal structure position. An RMSD value below 2.0 Å is generally considered a successful docking validation.[16]

Docking_Result_Analysis cluster_quantitative Quantitative Analysis cluster_qualitative Qualitative Analysis Start Docking Output Files (Log & PDBQT) Binding_Affinity Check Binding Affinity (kcal/mol) Lower score = Better affinity Start->Binding_Affinity Visualize Visualize Best Pose in Binding Pocket Start->Visualize RMSD Calculate RMSD (Å) < 2.0 Å indicates a reliable pose Binding_Affinity->RMSD Conclusion Evaluate Potential as Inhibitor/Binder RMSD->Conclusion Interactions Identify Key Interactions (H-bonds, Hydrophobic, etc.) Visualize->Interactions Interactions->Conclusion

Caption: A logical flow for analyzing molecular docking results.

Data Presentation

Quantitative results from docking multiple ligands or against different targets should be summarized in a table for clear comparison.

LigandTarget Protein (PDB ID)Binding Affinity (kcal/mol)RMSD (Å)Key Interacting Residues
This compoundKinase A (XXXX)-8.51.2LYS72, GLU91, LEU135, PHE146
This compoundKinase B (YYYY)-7.91.5VAL23, ALA40, ILE145
Control InhibitorKinase A (XXXX)-9.20.8LYS72, ASP145, PHE146

Example Signaling Pathway

Molecular docking can provide insights into how a compound might interfere with cellular processes. The diagram below illustrates a hypothetical scenario where the target protein is a kinase in a cancer-related signaling pathway.

Signaling_Pathway_Inhibition cluster_pathway Hypothetical Cancer Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Target Target Kinase Receptor->Target Downstream Downstream Effector Target->Downstream Proliferation Cell Proliferation Downstream->Proliferation Compound 5-Methyl-3-nitro- imidazo[1,2-a]pyridine Compound->Inhibition

Caption: Inhibition of a target kinase by the compound.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Imidazopyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imidazopyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] Many derivatives are being investigated for their potential as anticancer agents, attributed to their ability to inhibit cancer cell growth and induce apoptosis.[1][2] Evaluating the cytotoxic effects of these compounds is a critical first step in the preclinical drug development process to determine their therapeutic potential and understand their mechanisms of action.[3][4]

These application notes provide a comprehensive guide to the experimental setup for assessing the cytotoxicity of imidazopyridine compounds. Detailed protocols for common and robust cell-based assays are provided, including the MTT, LDH, and Caspase-3/7 assays, to quantify cell viability, membrane integrity, and apoptosis, respectively.

Principles of Key Cytotoxicity Assays

2.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay This colorimetric assay is a widely used method to assess cell viability and metabolic activity.[3][5] The principle is based on the reduction of the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals.[6] This conversion is carried out by mitochondrial dehydrogenases in metabolically active, viable cells.[3][6] The amount of formazan produced, which is quantified by measuring its absorbance after solubilization, is directly proportional to the number of living cells.[3]

2.2 Lactate Dehydrogenase (LDH) Assay The LDH assay is a method to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.[7] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, a hallmark of necrosis or late-stage apoptosis.[8][9] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[8]

2.3 Caspase-3/7 Apoptosis Assay Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects. The activation of effector caspases, particularly caspase-3 and caspase-7, is a critical event in the apoptotic cascade.[10][11] The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of these caspases. The assay provides a substrate that is cleaved by active caspase-3/7, leading to a luminescent signal that is directly proportional to the amount of caspase activity and, consequently, the level of apoptosis.[11][12]

Experimental Workflow

The overall process for evaluating the cytotoxicity of imidazopyridine compounds involves several key stages, from initial cell culture preparation to final data analysis and mechanistic investigation. The generalized workflow is depicted below.

G cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis & Interpretation start Select & Culture Appropriate Cancer Cell Lines seed Seed Cells in Multi-well Plates start->seed treat Treat with Imidazopyridine (Dose-Response & Time-Course) seed->treat mtt Viability Assay (e.g., MTT) treat->mtt ldh Cytotoxicity Assay (e.g., LDH) treat->ldh apoptosis Apoptosis Assay (e.g., Caspase-3/7) treat->apoptosis data Measure Absorbance/ Luminescence mtt->data ldh->data apoptosis->data calc Calculate % Viability/ Cytotoxicity & IC50 Values data->calc pathway Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) calc->pathway conclusion Evaluate Anticancer Potential pathway->conclusion

Caption: General experimental workflow for cytotoxicity evaluation.

Detailed Experimental Protocols

4.1 Materials and Reagents

  • Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, A549, HeLa, A375, HepG2).[1][13][14]

  • Culture Medium: As recommended for the specific cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[1]

  • Imidazopyridine Compounds: Dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).[1]

  • MTT Assay: MTT reagent (5 mg/mL in PBS), Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).[1][3]

  • LDH Assay: LDH Cytotoxicity Detection Kit.[7][15]

  • Caspase-3/7 Assay: Caspase-Glo® 3/7 Assay Kit.[11][16]

  • Equipment: 96-well flat-bottom plates, multichannel pipette, humidified CO2 incubator (37°C, 5% CO2), microplate reader (absorbance and luminescence).

4.2 Protocol 1: MTT Cell Viability Assay

This protocol is adapted from established methods for assessing cell viability.[1][3]

  • Cell Seeding: Seed cells into a 96-well plate at a density of 4,000–10,000 cells/well in 100 µL of culture medium.[1][17] Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazopyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include vehicle control wells treated with DMSO at the same final concentration as the compound-treated wells (typically <0.5%).[3]

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).[1][18]

  • MTT Addition: After incubation, add 10-20 µL of MTT stock solution (5 mg/mL) to each well.[1][17]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[1][6]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3][12] Mix thoroughly by gentle pipetting or by shaking on an orbital shaker for 15 minutes.[3][6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[6][12]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

4.3 Protocol 2: LDH Cytotoxicity Assay

This protocol provides a method for quantifying cell membrane damage.[7][8][15]

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Set up additional control wells for "Maximum LDH Release" (positive control) and "Spontaneous LDH Release" (untreated cells).

  • Induce Maximum Release: One hour before the end of the incubation period, add the lysis solution provided in the kit to the "Maximum LDH Release" control wells.[7]

  • Sample Collection: At the end of the incubation, centrifuge the plate at 250 x g for 4-5 minutes to pellet any detached cells.[7][15]

  • Supernatant Transfer: Carefully transfer 50-100 µL of the supernatant from each well to a new, clean 96-well plate.[7][15]

  • LDH Reaction: Prepare the LDH reaction mixture (substrate mix and assay buffer) according to the manufacturer's instructions.[8] Add 50-100 µL of this mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for 20-30 minutes, protected from light.[8][15]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[7][15]

  • Data Analysis: Calculate the percentage of cytotoxicity using the formula:

    • % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

4.4 Protocol 3: Caspase-Glo® 3/7 Apoptosis Assay

This protocol measures the induction of apoptosis by quantifying caspase-3/7 activity.[11][16]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in steps 1-3 of the MTT protocol.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature. Prepare the working solution by mixing the buffer and substrate as per the manufacturer's protocol.

  • Reagent Addition: At the end of the treatment period (e.g., 24 or 48 hours), remove the plate from the incubator and allow it to equilibrate to room temperature.[12] Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents by placing the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 30 minutes to 3 hours.[11]

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Express the results as fold-change in caspase activity compared to the vehicle-treated control cells after subtracting background luminescence.

Data Presentation

Quantitative data should be summarized in tables to facilitate comparison of the cytotoxic potency of different imidazopyridine compounds.

Table 1: Cytotoxicity (IC50) of Imidazopyridine Derivatives in Various Cancer Cell Lines.

Compound ID Cell Line Cancer Type Exposure Time (h) IC50 (µM) Reference
Compound 6 A375 Melanoma 48 ~9.7 [1]
Compound 6 WM115 Melanoma 48 <12 [1]
Compound 6 HeLa Cervical Cancer 48 ~35.0 [1]
IP-5 HCC1937 Breast Cancer 48 45.0 [2]
IP-6 HCC1937 Breast Cancer 48 47.7 [2]
IP-7 HCC1937 Breast Cancer 48 79.6 [2]
HB9 A549 Lung Cancer 24 50.56 [13]
HB10 HepG2 Liver Cancer 24 51.52 [13]
12b Hep-2 Laryngeal Carcinoma 48 11.0 [19]

| 12b | MCF-7 | Breast Cancer | 48 | 11.0 |[19] |

Note: Data is compiled from multiple independent studies and experimental conditions may vary.[1][2][13][19]

Mechanism of Action & Signaling Pathways

Several studies suggest that imidazopyridine compounds exert their cytotoxic effects by modulating key cellular signaling pathways involved in cell survival, proliferation, and apoptosis.

6.1 PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation; its dysregulation is common in many cancers.[20] Some imidazopyridine derivatives have been shown to inhibit this pathway, leading to reduced phosphorylation of key proteins like AKT and mTOR, ultimately triggering apoptosis.[1][21]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Imidazopyridine Compound Compound->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazopyridines.

6.2 Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway plays a vital role in cell fate determination and proliferation. In its "off" state, a destruction complex phosphorylates β-catenin, targeting it for degradation. Wnt signaling disrupts this complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target genes like c-Myc and Cyclin D1, which promote cell proliferation.[22] Certain imidazopyridine derivatives can suppress this pathway by affecting the stability of β-catenin, thereby inhibiting cancer cell migration and proliferation.[22]

G cluster_off Wnt OFF cluster_on Wnt ON Destruction Destruction Complex (Axin, APC, GSK3β) BetaCatenin_p p-β-catenin Destruction->BetaCatenin_p Phosphorylates Degradation Ubiquitination & Degradation BetaCatenin_p->Degradation Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Dvl Dvl Receptor->Dvl Dvl->Destruction Inhibits BetaCatenin β-catenin (Stable) Nucleus Nucleus BetaCatenin->Nucleus Translocates TCF TCF/LEF BetaCatenin->TCF Binds Genes Target Gene Expression (c-Myc, Cyclin D1) TCF->Genes Activates Compound Imidazopyridine Compound Compound->BetaCatenin Promotes Degradation

Caption: Modulation of Wnt/β-catenin signaling by imidazopyridines.

References

Application Notes and Protocols for 5-Methyl-3-nitroimidazo[1,2-a]pyridine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential use of 5-Methyl-3-nitroimidazo[1,2-a]pyridine as a chemical probe, based on the biological activities of closely related 3-nitroimidazo[1,2-a]pyridine derivatives. The primary applications for this class of compounds are in the fields of anticancer and antileishmanial drug discovery. The mechanism of action for their antileishmanial activity involves the enzymatic reduction of the nitro group, suggesting a potential use as a probe for studying nitroreductase activity.

Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have been shown to possess significant anticancer properties. While specific data for this compound is not available in the reviewed literature, related compounds with a nitro group on a C-2 substituent have demonstrated potent activity against various cancer cell lines. For instance, a compound with a nitro group on a moiety at the C-2 position and a p-chlorophenyl ring at the C-3 position showed high inhibitory activity against the HT-29 colon cancer cell line.[1][2][3]

Table 1: Anticancer Activity of a Representative 3-Substituted Imidazo[1,2-a]pyridine Derivative

CompoundCell LineIC50 (µM)
Compound 12 (nitro group at C-2 substituent, p-chlorophenyl at C-3)HT-29 (Colon Cancer)4.15 ± 2.93
MCF-7 (Breast Cancer)30.88 ± 14.44
B16F10 (Melanoma)64.81 ± 15.78

Data from a study on 3-aminoimidazo[1,2-α]pyridine compounds, where compound 12 has a nitro group on the C-2 substituent.[1][2][3]

Antileishmanial Activity and Use as a Nitroreductase Probe

Several 3-nitroimidazo[1,2-a]pyridine derivatives have been identified as potent antileishmanial agents.[4][5] These compounds act as prodrugs that are activated by parasitic type 1 nitroreductases (NTR1).[5] This selective activation in the parasite, which is absent in mammalian cells, makes them promising therapeutic candidates. The dependence of their activity on NTR1 suggests that this compound could be a valuable chemical probe to study the activity and substrate specificity of these enzymes.

Table 2: Antileishmanial and Cytotoxicity Profile of Representative 3-Nitroimidazo[1,2-a]pyridine Derivatives

CompoundL. donovani (IC50, µM)L. infantum (IC50, µM)L. major (IC50, µM)HepG2 (CC50, µM)
Hit A--->50
Hit B--->50
Compound 2g---Cytotoxic
Compound 2fGood activityGood activityGood activityGood viability
Compound 51-2.11-2.11-2.1>100

Data from studies on antileishmanial 3-nitroimidazo[1,2-a]pyridine derivatives.[4][5]

Experimental Protocols

Protocol 1: In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is adapted from methodologies used for testing related imidazo[1,2-a]pyridine derivatives.

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, MCF-7, B16F10)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for another 48 hours under the same conditions.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the percentage of viability against the compound concentration.

Protocol 2: Antileishmanial Activity Assay (Promastigote Viability)

This protocol is based on methods for evaluating the antileishmanial activity of 3-nitroimidazo[1,2-a]pyridine derivatives.[4][5]

Objective: To assess the in vitro activity of this compound against Leishmania promastigotes.

Materials:

  • This compound

  • Leishmania donovani or Leishmania infantum promastigotes

  • M199 medium supplemented with 10% heat-inactivated FBS

  • Resazurin solution

  • 96-well plates

  • Incubator (26°C)

  • Fluorometer

Procedure:

  • Promastigote Culture: Culture Leishmania promastigotes in M199 medium at 26°C.

  • Cell Seeding: Seed the promastigotes in 96-well plates at a density of 1 x 10^5 cells per well in 100 µL of medium.

  • Compound Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (e.g., miltefosine).

  • Incubation: Incubate the plates at 26°C for 72 hours.

  • Resazurin Addition: Add 20 µL of resazurin solution (0.125 mg/mL) to each well and incubate for another 4 hours.

  • Fluorescence Measurement: Measure the fluorescence with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Data Analysis: Calculate the percentage of viability relative to the vehicle control and determine the IC50 value.

Visualizations

anticancer_pathway This compound This compound Cancer Cell Cancer Cell This compound->Cancer Cell Inhibition Apoptosis Apoptosis This compound->Apoptosis Induces Cell Proliferation Cell Proliferation Cancer Cell->Cell Proliferation Promotes Cancer Cell->Apoptosis Inhibits

Caption: Proposed mechanism of anticancer activity.

antileishmanial_pathway cluster_parasite Inside Leishmania Parasite This compound (Prodrug) This compound (Prodrug) Leishmania Parasite Leishmania Parasite This compound (Prodrug)->Leishmania Parasite Nitroreductase (NTR1) Nitroreductase (NTR1) This compound (Prodrug)->Nitroreductase (NTR1) Bioreduction Active Metabolite Active Metabolite Nitroreductase (NTR1)->Active Metabolite Parasite Death Parasite Death Active Metabolite->Parasite Death Induces

Caption: Mechanism of antileishmanial activity.

experimental_workflow cluster_invitro In Vitro Assays Cell Culture (Cancer/Leishmania) Cell Culture (Cancer/Leishmania) Compound Treatment Compound Treatment Cell Culture (Cancer/Leishmania)->Compound Treatment Viability Assay (MTT/Resazurin) Viability Assay (MTT/Resazurin) Compound Treatment->Viability Assay (MTT/Resazurin) Data Analysis (IC50) Data Analysis (IC50) Viability Assay (MTT/Resazurin)->Data Analysis (IC50)

Caption: General workflow for in vitro activity screening.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the reaction yield for the synthesis of 5-Methyl-3-nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

The most common and direct method is the electrophilic nitration of 5-methylimidazo[1,2-a]pyridine. This typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid. The reaction's success is highly dependent on careful control of reaction conditions to ensure regioselectivity and minimize side-product formation.

Q2: What is the expected regioselectivity for the nitration of 5-methylimidazo[1,2-a]pyridine?

Electrophilic substitution on the imidazo[1,2-a]pyridine ring system preferentially occurs at the C3 position of the imidazole ring. This is due to the electronic properties of the heterocyclic system, where the C3 position is most activated towards electrophilic attack. The intermediate formed by attack at C3 is more stable than intermediates from attack at other positions.[1]

Q3: What are the primary challenges in synthesizing this compound?

The primary challenges include:

  • Low Reaction Yield: This can be due to incomplete reaction, formation of side products, or degradation of the starting material or product under harsh reaction conditions.

  • Formation of Side Products: Over-nitration (dinitration) or nitration at other positions on the pyridine ring can occur, complicating purification and reducing the yield of the desired product.

  • Purification Difficulties: Separating the desired product from unreacted starting materials, isomers, and other byproducts can be challenging.

Q4: How can I purify the final product, this compound?

Purification is typically achieved through column chromatography on silica gel.[2] The choice of eluent is critical for good separation. A common solvent system would be a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). The exact ratio will need to be determined by thin-layer chromatography (TLC) analysis. Recrystallization from a suitable solvent can be used for further purification.

Troubleshooting Guide for Low Reaction Yield

Low yields in the synthesis of this compound can be attributed to several factors. The following table provides a systematic guide to troubleshoot and optimize your reaction.

Issue Potential Cause Recommended Solution
Low or No Product Formation 1. Inactive Nitrating Agent: The nitric acid or sulfuric acid may be old or have absorbed moisture.Use fresh, high-purity acids. Ensure anhydrous conditions by using freshly opened reagents.
2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures.Gradually increase the reaction temperature while monitoring the reaction by TLC. Be cautious, as higher temperatures can also lead to side product formation.
3. Impure Starting Material: Impurities in the 5-methylimidazo[1,2-a]pyridine can interfere with the reaction.Purify the starting material before use, for example, by recrystallization or column chromatography.
Formation of Multiple Products (Poor Regioselectivity) 1. Reaction Temperature is Too High: Higher temperatures can overcome the activation energy barrier for nitration at less favored positions.Maintain a low reaction temperature, typically between 0°C and room temperature, by using an ice bath.
2. Incorrect Stoichiometry of Nitrating Agent: An excess of the nitrating agent can lead to di-nitration.Use a controlled amount of the nitrating agent (e.g., 1.0 to 1.2 equivalents of nitric acid).
Product Degradation (Dark Reaction Mixture) 1. Reaction Conditions are Too Harsh: Strong acids and high temperatures can cause decomposition of the starting material or product.Perform the reaction at a lower temperature and for a shorter duration. Consider using a milder nitrating agent if possible.
2. Slow Addition of Reagents: Rapid addition of the nitrating agent can cause localized overheating.Add the nitrating agent dropwise and with efficient stirring to maintain a controlled temperature.

Experimental Protocols

General Protocol for the Nitration of 5-Methylimidazo[1,2-a]pyridine

This protocol provides a general procedure that can be optimized for higher yields.

Materials:

  • 5-Methylimidazo[1,2-a]pyridine

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (DCM) or Chloroform

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Silica Gel for Column Chromatography

  • Solvents for Chromatography (e.g., Hexane, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-methylimidazo[1,2-a]pyridine (1.0 eq) in concentrated sulfuric acid at 0°C (ice bath).

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0°C.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 5-methylimidazo[1,2-a]pyridine over 15-30 minutes, ensuring the temperature is maintained at 0°C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for 1-2 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to yield pure this compound.

Data Presentation: Illustrative Yield Optimization

The following table illustrates how reaction parameters can influence the yield of 3-nitroimidazo[1,2-a]pyridine derivatives. Note that these are representative trends and optimal conditions for this compound may vary.

Entry Temperature (°C) Time (h) Equivalents of HNO₃ Illustrative Yield (%)
1021.165
225 (Room Temp)21.150 (Increased side products)
300.51.140 (Incomplete reaction)
4022.045 (Increased di-nitration)

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 5-Methylimidazo[1,2-a]pyridine in conc. H₂SO₄ at 0°C C Add Nitrating Mixture dropwise at 0°C A->C B Prepare Nitrating Mixture (HNO₃ + H₂SO₄) at 0°C B->C D Stir at 0°C for 1-2h (Monitor by TLC) C->D E Quench on Ice & Neutralize with NaHCO₃ D->E Reaction Complete F Extract with Dichloromethane E->F G Wash with Brine, Dry over Na₂SO₄ F->G H Concentrate under Vacuum G->H I Purify by Column Chromatography H->I J This compound I->J

Synthesis workflow for this compound.
Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions Start Low Yield of Product Cause1 Incomplete Reaction Start->Cause1 Cause2 Side Product Formation Start->Cause2 Cause3 Product Degradation Start->Cause3 Solution1a Increase Reaction Time Cause1->Solution1a Solution1b Increase Temperature (cautiously) Cause1->Solution1b Solution2a Optimize Stoichiometry Cause2->Solution2a Solution2b Lower Reaction Temperature Cause2->Solution2b Solution3a Use Milder Reagents Cause3->Solution3a Solution3b Ensure Slow Reagent Addition Cause3->Solution3b

Troubleshooting guide for low reaction yield.

References

Technical Support Center: Overcoming Solubility Challenges of Nitroaromatic Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: Why do my nitroaromatic compounds precipitate in the aqueous buffer of my biological assay?

A1: Nitroaromatic compounds often possess hydrophobic properties due to the presence of the nitro group and the aromatic ring, leading to low aqueous solubility.[1] When a concentrated stock solution, typically in an organic solvent like DMSO, is diluted into an aqueous assay buffer, the compound can "crash out" or precipitate as it exceeds its solubility limit in the aqueous environment.[2][3]

Q2: What is the maximum concentration of DMSO I can use in my cell-based assay without causing toxicity?

A2: As a general guideline, the final concentration of DMSO in cell culture media should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced toxicity.[2] However, the tolerance to DMSO can be cell-line dependent. It is crucial to perform a vehicle control experiment to determine the maximum tolerable concentration of DMSO for your specific cell line and assay.[4][5]

Q3: How can I determine the maximum soluble concentration of my nitroaromatic compound in my specific assay medium?

A3: You can determine the maximum soluble concentration by performing a kinetic solubility assay.[6][7] This involves preparing a serial dilution of your compound's stock solution in the pre-warmed assay medium.[8] After incubation under your experimental conditions (e.g., 37°C), the highest concentration that remains clear and free of visible precipitate is considered the maximum soluble concentration.[2] Microscopic examination can help detect smaller microprecipitates.[8]

Q4: Can pH adjustment of the assay buffer improve the solubility of my nitroaromatic compound?

A4: Yes, for ionizable nitroaromatic compounds, adjusting the pH of the medium can significantly affect solubility.[9][10] The solubility of acidic or basic compounds is pH-dependent.[11] However, it is critical to ensure that the adjusted pH is compatible with the biological system being studied (e.g., maintaining cell viability).[2]

Q5: Are there alternatives to using DMSO as a solvent?

A5: While DMSO is a common choice, other organic solvents like ethanol, or co-solvent systems can be explored.[12] Additionally, formulation strategies such as using cyclodextrins or nanoparticles can reduce or eliminate the need for organic solvents.[13][14][15]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Addition to Assay Medium

Observation: A visible precipitate or cloudiness forms immediately after adding the nitroaromatic compound stock solution to the aqueous assay buffer.[2][8]

Potential Causes & Solutions:

Potential CauseRecommended Solution
High Final Concentration The final concentration of the compound exceeds its aqueous solubility. Decrease the working concentration or perform a serial dilution to find the maximum soluble concentration.[2]
Rapid Dilution Adding a concentrated stock directly to a large volume of aqueous buffer can cause rapid solvent exchange and precipitation. Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing.[2]
Low Temperature of Media Adding the compound to cold media can decrease its solubility. Always use pre-warmed (37°C) cell culture media for dilutions.[2]
High Solvent Concentration The final concentration of the organic solvent (e.g., DMSO) is too high, causing the compound to precipitate upon dilution. Keep the final solvent concentration below 0.5% (ideally <0.1%).[2] Prepare a higher concentration stock solution to minimize the volume added.
Issue 2: Precipitate Forms Over Time During Incubation

Observation: The assay medium is initially clear, but a precipitate (crystalline or cloudy) appears after several hours or days in the incubator.[2]

Potential Causes & Solutions:

Potential CauseRecommended Solution
Compound Instability The compound may be degrading over time into less soluble byproducts. Assess the stability of the compound under your specific culture conditions. Consider preparing fresh media with the compound more frequently.[2]
Cellular Metabolism Cellular metabolism can alter the pH of the culture medium, affecting the solubility of pH-sensitive compounds. Monitor the pH of your culture medium and change it more frequently if needed.[2]
Interaction with Media Components The compound may interact with components in the media, such as serum proteins, leading to precipitation.[8] Consider using a serum-free medium or a different medium formulation.
Temperature Fluctuations Repeated removal of plates from the incubator can cause temperature changes that affect solubility. Minimize the time plates are outside the incubator.

Advanced Solubilization Strategies

For particularly challenging nitroaromatic compounds, the following formulation strategies can be employed to enhance solubility.

Co-solvents and Surfactants

Using a co-solvent system or adding a surfactant can help to keep hydrophobic compounds in solution.

  • Co-solvents: Mixtures of water-miscible organic solvents (e.g., ethanol, polyethylene glycol) can be used.[12]

  • Surfactants: Non-ionic surfactants like Tween 80 can form micelles that encapsulate the compound, increasing its apparent solubility.[16]

Experimental Protocol: Co-solvent/Surfactant Formulation

  • Prepare Stock Solution: Dissolve the nitroaromatic compound in a suitable organic solvent (e.g., DMSO) to create a high-concentration stock.

  • Prepare Co-solvent/Surfactant Solution: Prepare a solution of the co-solvent or surfactant in the assay buffer at a concentration known to be non-toxic to the cells.

  • Combine and Dilute: Add the compound stock solution to the co-solvent/surfactant solution and then serially dilute this mixture in the assay buffer to achieve the final desired concentration.

  • Vehicle Control: Always include a vehicle control containing the same concentration of the co-solvent/surfactant mixture without the compound.

Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[17][18] They can encapsulate hydrophobic molecules, like nitroaromatic compounds, forming inclusion complexes that are more water-soluble.[13][14][19]

Experimental Protocol: Cyclodextrin Formulation

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which has high aqueous solubility and low toxicity.[19]

  • Prepare Cyclodextrin Solution: Dissolve the cyclodextrin in the assay buffer.

  • Form Inclusion Complex: Add the nitroaromatic compound to the cyclodextrin solution. Stir or sonicate the mixture to facilitate the formation of the inclusion complex.

  • Filter and Use: Filter the solution to remove any undissolved compound before use in the assay.

  • Control: Include a control with the cyclodextrin alone to account for any effects of the cyclodextrin itself.

G cluster_0 Solubilization Workflow Start Poorly Soluble Nitroaromatic Compound Stock Prepare Concentrated Stock (e.g., in DMSO) Start->Stock SolubilityTest Determine Max Soluble Concentration in Assay Medium Stock->SolubilityTest Sufficient Solubility Sufficient? SolubilityTest->Sufficient Proceed Proceed with Assay Sufficient->Proceed Yes Troubleshoot Troubleshoot Formulation Sufficient->Troubleshoot No CoSolvent Try Co-solvents or Surfactants Troubleshoot->CoSolvent Cyclodextrin Use Cyclodextrins Troubleshoot->Cyclodextrin Nanoparticle Nanoparticle Formulation Troubleshoot->Nanoparticle Validate Validate New Formulation (Vehicle Controls) CoSolvent->Validate Cyclodextrin->Validate Nanoparticle->Validate Validate->Proceed

Caption: A workflow for addressing the solubility of nitroaromatic compounds.

Nanoparticle-Based Delivery

Encapsulating nitroaromatic compounds into nanoparticles can significantly improve their aqueous solubility and stability.[15][20][21] Various types of nanoparticles, such as polymeric nanoparticles and lipid-based nanocarriers, can be used.[22][23][24]

Experimental Protocol: Nanoparticle Formulation (General Steps)

  • Nanoparticle Preparation: Synthesize nanoparticles using a suitable method (e.g., emulsification-solvent evaporation for polymeric nanoparticles).

  • Compound Loading: Incorporate the nitroaromatic compound into the nanoparticles during or after their formation.

  • Purification: Remove any unloaded compound and residual solvents.

  • Characterization: Characterize the nanoparticles for size, surface charge, and drug loading efficiency.

  • Application: Resuspend the compound-loaded nanoparticles in the assay buffer for use.

  • Control: Use "empty" nanoparticles (without the compound) as a control.

G cluster_1 Cyclodextrin Complexation cluster_2 Structure Nitroaromatic Nitroaromatic Compound Complex Water-Soluble Inclusion Complex Nitroaromatic->Complex Encapsulation Cyclodextrin Cyclodextrin Cyclodextrin->Complex Structure Hydrophobic Cavity + Hydrophilic Exterior Cyclodextrin->Structure

Caption: The mechanism of cyclodextrin-mediated solubilization.

Quantitative Data Summary

Table 1: Common Solvents and Recommended Final Concentrations in Cell-Based Assays

SolventRecommended Max ConcentrationNotes
DMSO < 0.5% (ideally < 0.1%)Cell line dependent toxicity.[2]
Ethanol < 0.5%Can affect cell membrane integrity at higher concentrations.
Polyethylene Glycol (PEG) Varies by molecular weightGenerally low toxicity, but can affect osmolarity.

Table 2: Comparison of Advanced Solubilization Strategies

StrategyAdvantagesDisadvantages
Co-solvents/Surfactants Simple to implement; readily available.Potential for solvent/surfactant-induced artifacts; limited solubilization capacity.[12][16]
Cyclodextrins High solubilization capacity; low toxicity for modified cyclodextrins.[13][14]Can sometimes extract membrane components; may alter compound availability.[17]
Nanoparticles High loading capacity; potential for targeted delivery; protects compound from degradation.[15][20]More complex to prepare and characterize; potential for nanoparticle-specific biological effects.[21]

References

Technical Support Center: Purification of 3-Nitroimidazo[1,2-a]pyridine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3-nitroimidazo[1,2-a]pyridine isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying 3-nitroimidazo[1,2-a]pyridine isomers?

A1: The primary challenges in purifying 3-nitroimidazo[1,2-a]pyridine isomers stem from their similar physicochemical properties. Positional isomers, such as 6-nitro, 7-nitro, and 8-nitro derivatives, often exhibit very close polarities, making their separation by standard chromatographic techniques difficult. Furthermore, the basic nature of the pyridine ring can lead to peak tailing on silica gel chromatography.

Q2: How can I effectively monitor the progress of my purification?

A2: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring the purification process. It allows for rapid screening of solvent systems to achieve optimal separation. For effective monitoring, it is recommended to use a combination of visualization techniques, such as UV light (254 nm and 365 nm), and specific staining agents if necessary, to ensure all spots are visible.

Q3: What are the recommended starting conditions for column chromatography?

A3: For silica gel column chromatography, a good starting point is a solvent system composed of a nonpolar solvent like hexanes or cyclohexane and a moderately polar solvent such as ethyl acetate or dichloromethane. The polarity of the eluent should be carefully optimized based on TLC analysis to achieve a good separation factor between the isomers. For basic compounds like these, adding a small amount of a tertiary amine (e.g., 0.1-1% triethylamine) to the mobile phase can help minimize peak tailing and improve resolution.

Q4: When should I consider using High-Performance Liquid Chromatography (HPLC)?

A4: HPLC is a powerful technique for separating isomers with very similar polarities that are difficult to resolve by column chromatography. Reversed-phase HPLC is commonly employed. For nitroaromatic compounds, phenyl-based stationary phases can offer enhanced selectivity due to π-π interactions.

Q5: Can I use crystallization to purify my 3-nitroimidazo[1,2-a]pyridine isomers?

A5: Yes, crystallization can be a highly effective method for obtaining high-purity material, especially after initial purification by chromatography. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Common solvents to screen include alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), and chlorinated solvents (e.g., dichloromethane), or mixtures of these with a non-polar solvent like hexanes.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor or no separation of isomers (co-elution) The polarity difference between the isomers is too small for the chosen mobile phase.- Optimize the mobile phase: Try a less polar solvent system to increase retention and improve separation. - Change solvent selectivity: Switch one of the mobile phase components (e.g., use dichloromethane instead of ethyl acetate) to alter the interactions with the stationary phase. - Use a finer silica gel: A smaller particle size can provide higher resolution.
Peak tailing The basic pyridine nitrogen is interacting strongly with acidic silanol groups on the silica gel surface.- Add a basic modifier: Incorporate a small amount of triethylamine (0.1-1%) or pyridine into your eluent to neutralize the active sites on the silica. - Use a different stationary phase: Consider using alumina or a bonded-phase silica gel.
Compound is not eluting from the column The mobile phase is not polar enough.- Increase mobile phase polarity: Gradually increase the proportion of the polar solvent in your eluent (gradient elution). - For highly polar compounds, a mobile phase containing methanol may be necessary.
Low recovery of the product The compound may be irreversibly adsorbed or degrading on the silica gel.- Deactivate the silica gel: Pre-treat the silica gel with the mobile phase containing a basic modifier before packing the column. - Work quickly and avoid prolonged exposure of the compound to the silica gel.
High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Suggested Solution
Poor resolution of isomers The column and mobile phase are not providing sufficient selectivity.- Change the stationary phase: For nitroaromatic compounds, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide different selectivity compared to a standard C18 column.[1] - Optimize the mobile phase: Vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. For basic compounds, a slightly acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve peak shape.
Peak fronting or tailing Inappropriate sample solvent or secondary interactions with the stationary phase.- Match the sample solvent to the mobile phase: Dissolve your sample in the initial mobile phase whenever possible. - Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte.
Shifting retention times Inconsistent mobile phase composition or temperature fluctuations.- Ensure proper mobile phase preparation: Premix the mobile phase components and degas thoroughly. - Use a column oven to maintain a constant temperature.

Experimental Protocols

General Protocol for Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems to find one that gives good separation of the desired isomer from impurities. A good target Rf value for the desired product is around 0.2-0.4 for optimal separation on a column.

    • Example Solvent Systems to Screen:

      • Hexane:Ethyl Acetate (e.g., from 9:1 to 1:1)

      • Dichloromethane:Methanol (e.g., from 99:1 to 95:5)

      • Cyclohexane:Dichloromethane (e.g., from 7:3 to 1:1)[2]

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • Pack a glass column with the slurry, ensuring there are no air bubbles.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

    • Carefully load the sample onto the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen solvent system.

    • Collect fractions and monitor their composition by TLC.

  • Product Isolation:

    • Combine the fractions containing the pure desired isomer.

    • Remove the solvent under reduced pressure to obtain the purified product.

General Protocol for Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the impure solid in a test tube.

    • Add a small amount of a single solvent and heat to boiling. If the solid dissolves completely, it is a potential recrystallization solvent. If it does not dissolve, add more solvent in small portions until it does.

    • If a single solvent is not suitable, a two-solvent system can be used (one solvent in which the compound is soluble and another in which it is insoluble).

    • Potential Solvents/Systems:

      • Isopropanol[3]

      • Ethanol

      • Ethyl Acetate/Hexane

      • Dichloromethane/Hexane

  • Dissolution:

    • Place the impure solid in an Erlenmeyer flask.

    • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal.

    • Once crystals have formed at room temperature, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals thoroughly to remove any residual solvent.

Data Presentation

The following tables provide representative, though not exhaustive, data for the purification of 3-nitroimidazo[1,2-a]pyridine derivatives. Actual values will vary depending on the specific isomers and experimental conditions.

Table 1: TLC Rf Values for Hypothetical 3-Nitroimidazo[1,2-a]pyridine Isomers

IsomerSolvent System A (Hexane:EtOAc 7:3)Solvent System B (DCM:MeOH 98:2)
6-nitro0.450.60
7-nitro0.400.55
8-nitro0.350.50
3-nitro0.300.45

Table 2: HPLC Retention Times for Hypothetical 3-Nitroimidazo[1,2-a]pyridine Isomers

  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 150 mm

  • Mobile Phase: A: 0.1% Formic Acid in Water, B: Acetonitrile

  • Gradient: 20-80% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: 254 nm

IsomerRetention Time (min)
6-nitro12.5
7-nitro13.2
8-nitro14.0
3-nitro15.1

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude Reaction Mixture tlc TLC Analysis for Solvent System Selection crude_product->tlc Sample column_chrom Silica Gel Column Chromatography tlc->column_chrom Optimized Eluent fractions Collect and Analyze Fractions column_chrom->fractions combine Combine Pure Fractions fractions->combine Pure Fractions evaporate Solvent Evaporation combine->evaporate recrystallize Recrystallization evaporate->recrystallize Further Purification pure_product Pure Isomer evaporate->pure_product If sufficiently pure recrystallize->pure_product characterization Characterization (NMR, MS, etc.) pure_product->characterization

Caption: A general experimental workflow for the purification of 3-nitroimidazo[1,2-a]pyridine isomers.

troubleshooting_tree cluster_problem Problem Identification cluster_solution Potential Solutions start Isomer Separation Issue co_elution Co-elution of Isomers? start->co_elution tailing Peak Tailing? start->tailing optimize_mobile Optimize Mobile Phase (Polarity/Solvent Choice) co_elution->optimize_mobile Yes add_base Add Base to Eluent (e.g., Triethylamine) tailing->add_base Yes change_stationary Change Stationary Phase (e.g., Phenyl, Alumina) optimize_mobile->change_stationary Still unresolved hplc Use HPLC for Higher Resolution change_stationary->hplc Still unresolved add_base->change_stationary Still tailing

Caption: A troubleshooting decision tree for common issues in the chromatographic purification of 3-nitroimidazo[1,2-a]pyridine isomers.

References

Technical Support Center: Optimization of Multicomponent Reactions for Imidazo[1,2-a]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of multicomponent reactions (MCRs) in the synthesis of imidazo[1,2-a]pyridines. The information is presented in a practical question-and-answer format to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions, with a focus on the Groebke-Blackburn-Bienaymé (GBB) reaction.

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of imidazo[1,2-a]pyridines can arise from several factors. A systematic approach to troubleshooting is recommended.

  • Sub-optimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical. A thorough optimization of these parameters is the first step.

    • Catalyst: While various Brønsted and Lewis acids can catalyze the GBB reaction, their efficiency can be substrate-dependent.[1] Scandium triflate (Sc(OTf)₃) and p-toluenesulfonic acid (p-TSA) are commonly used and often provide good results.[1] In some cases, catalyst-free conditions at elevated temperatures or under microwave irradiation can be effective.[2]

    • Solvent: The polarity of the solvent can significantly influence the reaction rate and yield. Protic solvents like methanol and ethanol are frequently employed.[1] However, for certain substrates, aprotic solvents such as dichloromethane (DCM) or toluene may be more suitable. A solvent screen is highly recommended during optimization.

    • Temperature: While many MCRs proceed at room temperature, heating can often improve yields and reduce reaction times. Microwave irradiation has been shown to significantly accelerate these reactions.[2]

  • Poor Quality of Reagents: The purity of the starting materials, particularly the aldehyde and isocyanide, is crucial. Aldehydes can oxidize to carboxylic acids, and isocyanides can degrade upon storage. It is advisable to use freshly purified or commercially available high-purity reagents.

  • Presence of Water: The GBB reaction involves the formation of an imine intermediate, which is a condensation reaction that releases water. The presence of excess water can inhibit the reaction. The use of a dehydrating agent, such as molecular sieves or trimethyl orthoformate, can significantly improve yields.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. Common side reactions include the Ugi and Passerini reactions. Careful control of reaction conditions can minimize these side reactions.

Q2: I am observing significant amounts of side products in my reaction mixture. How can I minimize their formation?

A2: The formation of side products is a common challenge in multicomponent reactions. The most prevalent side products in the GBB reaction are typically derived from Ugi or Passerini-type reactions.

  • Ugi and Passerini Products: The formation of these linear adducts can sometimes compete with the desired cyclization to form the imidazo[1,2-a]pyridine core. The choice of catalyst and solvent can influence the reaction pathway. In some cases, using a Lewis acid catalyst can favor the GBB reaction over the Ugi reaction.

  • Minimizing Side Products:

    • Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. An excess of one component can sometimes lead to the formation of side products.

    • Order of Addition: While often performed as a one-pot reaction, in some cases, the pre-formation of the imine by reacting the 2-aminopyridine and aldehyde before the addition of the isocyanide can minimize the formation of Ugi-type products.

    • Reaction Temperature: Lowering the reaction temperature may sometimes favor the desired cyclization over competing side reactions.

Q3: I am having difficulty scaling up my reaction from milligram to gram scale. What are the key considerations?

A3: Scaling up multicomponent reactions can present challenges that are not apparent on a smaller scale.[4]

  • Heat Transfer: MCRs can be exothermic, and on a larger scale, efficient heat dissipation is critical to maintain a consistent reaction temperature and prevent runaway reactions.[4] The use of a jacketed reactor with controlled cooling is recommended.

  • Mixing: Inadequate mixing in larger reactors can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities and reduced yields.[4] Efficient overhead stirring is essential.

  • Reagent Addition: The rate of addition of reagents, particularly the isocyanide, can be critical on a larger scale. A slow, controlled addition may be necessary to manage the reaction exotherm and minimize side product formation.

  • Work-up and Purification: Isolating and purifying large quantities of the product can be more challenging.[4] Crystallization is often the preferred method for purification on a larger scale, as it is more efficient and economical than chromatography. Developing a robust crystallization procedure during the optimization phase is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What is the Groebke-Blackburn-Bienaymé (GBB) reaction?

A1: The Groebke-Blackburn-Bienaymé (GBB) reaction is a three-component reaction between a 2-aminopyridine (or a related amidine), an aldehyde, and an isocyanide to produce a 3-aminoimidazo[1,2-a]pyridine derivative.[5] It is a powerful and atom-economical method for the synthesis of this important heterocyclic scaffold.[5]

Q2: What types of catalysts can be used for the synthesis of imidazo[1,2-a]pyridines via multicomponent reactions?

A2: A wide range of catalysts can be employed, including:

  • Lewis Acids: Scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), and boron trifluoride etherate (BF₃·OEt₂) are effective Lewis acid catalysts.[1][3]

  • Brønsted Acids: Protic acids such as p-toluenesulfonic acid (p-TSA), perchloric acid (HClO₄), and acetic acid (AcOH) can also catalyze the reaction.[1]

  • Metal Catalysts: In some variations of multicomponent reactions for imidazo[1,2-a]pyridines, copper and iron catalysts have been used.[6]

  • Iodine: Molecular iodine has been reported as an efficient and environmentally benign catalyst for certain multicomponent syntheses of imidazo[1,2-a]pyridines.[7]

  • Catalyst-Free: Under certain conditions, such as elevated temperatures or microwave irradiation, the reaction can proceed without a catalyst.[2]

Q3: What is the role of the solvent in these reactions?

A3: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction mechanism and rate. Polar protic solvents like methanol and ethanol are commonly used and can participate in the reaction mechanism by stabilizing charged intermediates.[1] Aprotic solvents such as DCM, toluene, and acetonitrile can also be effective, and the optimal solvent often depends on the specific substrates and catalyst being used. In some cases, solvent-free conditions have been successfully employed.[2]

Q4: What is the general substrate scope for the GBB reaction?

A4: The GBB reaction generally has a broad substrate scope.

  • 2-Aminopyridines: A wide variety of substituted 2-aminopyridines can be used.

  • Aldehydes: Both aromatic and aliphatic aldehydes are generally well-tolerated. Electron-donating and electron-withdrawing groups on aromatic aldehydes are usually compatible.

  • Isocyanides: A range of isocyanides, including tert-butyl isocyanide, cyclohexyl isocyanide, and benzyl isocyanide, can be used.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Staining the TLC plate with a suitable reagent, such as potassium permanganate or iodine, can help visualize the spots. LC-MS is particularly useful for confirming the formation of the desired product and identifying any major side products.

Data Presentation

Table 1: Optimization of Reaction Conditions for a Model GBB Reaction

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Sc(OTf)₃ (10)CH₃OHrt1275
2Sc(OTf)₃ (10)CH₃OH60488
3p-TSA (20)CH₃OHrt2465
4p-TSA (20)CH₃OH60882
5NoneNeat100 (MW)0.592
6Sc(OTf)₃ (10)DCMrt2440
7Sc(OTf)₃ (10)Toluene801268

Reaction conditions: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), tert-butyl isocyanide (1.1 mmol). Yields are for the isolated product.

Table 2: Effect of Dehydrating Agent on Reaction Yield

EntryDehydrating AgentYield (%)
1None65
2Molecular Sieves (4Å)85
3Trimethyl orthoformate88

Reaction conditions: 2-aminopyridine (1 mmol), benzaldehyde (1 mmol), tert-butyl isocyanide (1.1 mmol), Sc(OTf)₃ (10 mol%) in CH₃OH at rt for 12 h.

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Reaction:

To a solution of the 2-aminopyridine (1.0 equiv) and the aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, 0.2 M) in a round-bottom flask is added the catalyst (e.g., Sc(OTf)₃, 10 mol%). The isocyanide (1.1 equiv) is then added, and the reaction mixture is stirred at the desired temperature (room temperature to reflux). The reaction progress is monitored by TLC or LC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography on silica gel or by crystallization to afford the desired 3-aminoimidazo[1,2-a]pyridine product.

Mandatory Visualization

GBB_Troubleshooting_Workflow start Low Yield or Side Products check_reagents Check Reagent Purity (Aldehyde, Isocyanide) start->check_reagents dehydrating_agent Add Dehydrating Agent (e.g., Molecular Sieves) start->dehydrating_agent stoichiometry Verify Stoichiometry start->stoichiometry optimize_conditions Systematic Optimization of Reaction Conditions check_reagents->optimize_conditions catalyst_screen Screen Catalysts (Lewis vs. Brønsted) optimize_conditions->catalyst_screen solvent_screen Screen Solvents (Protic vs. Aprotic) optimize_conditions->solvent_screen temp_screen Vary Temperature (rt, heat, MW) optimize_conditions->temp_screen success Improved Yield and Purity catalyst_screen->success Improvement solvent_screen->success Improvement temp_screen->success Improvement dehydrating_agent->success Improvement order_of_addition Modify Order of Addition stoichiometry->order_of_addition order_of_addition->success Improvement purification Optimize Purification (Chromatography vs. Crystallization) success->purification

Caption: Troubleshooting workflow for low yields and side products in GBB reactions.

GBB_Reaction_Pathway cluster_reactants Reactants Amine 2-Aminopyridine Imine Imine Intermediate Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile Nitrile Intermediate Isocyanide->Nitrile Imine->Nitrile Cyclization Intramolecular Cyclization Nitrile->Cyclization Product Imidazo[1,2-a]pyridine Cyclization->Product

Caption: Simplified reaction pathway for the GBB synthesis of imidazo[1,2-a]pyridines.

References

how to reduce off-target effects in imidazopyridine-based inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to off-target effects of imidazopyridine-based inhibitors.

Frequently Asked Questions (FAQs)

Q1: We are observing significant off-target effects with our imidazopyridine-based kinase inhibitor. What are the common strategies to improve its selectivity?

A1: Off-target effects are a common challenge with kinase inhibitors due to the conserved nature of the ATP-binding pocket. To enhance the selectivity of your imidazopyridine-based inhibitor, a multi-pronged approach involving medicinal chemistry and rigorous testing is recommended. Key strategies include:

  • Structure-Based Drug Design: Leverage the three-dimensional structures of your on-target and key off-target kinases to guide rational modifications. Exploiting differences in the size, shape, and amino acid composition of the ATP-binding pocket can introduce selectivity. For instance, modifying substituents on the imidazopyridine core can create steric hindrance with off-target kinases while maintaining or improving binding to the desired target.[1]

  • Structure-Activity Relationship (SAR) Studies: Systematically synthesize and test analogs of your lead compound to understand how different chemical modifications impact on-target potency and off-target activity.[2][3][4] This iterative process helps identify regions of the molecule that can be modified to enhance selectivity.

  • Exploiting Unique Structural Features: Investigate less conserved regions of the target kinase, such as allosteric sites or areas adjacent to the ATP-binding pocket. Designing inhibitors that interact with these unique sites can significantly improve selectivity.[1]

  • Computational Modeling: Employ molecular docking and other computational tools to predict the binding modes of your inhibitors with both on-target and off-target kinases.[5] This can help prioritize the synthesis of compounds with a higher predicted selectivity.

Q2: How can we experimentally validate the on-target and off-target effects of our imidazopyridine inhibitor?

A2: A combination of biochemical and cell-based assays is crucial for comprehensively validating the activity of your inhibitor.

  • Biochemical Assays (Kinome Scanning): Profiling your inhibitor against a large panel of kinases (kinome scanning) is a standard method to identify its selectivity profile.[6][7][8][9] This provides quantitative data (e.g., IC50, Kd values) on the inhibitor's potency against a wide range of kinases, revealing potential off-targets.

  • Cell-Based Target Engagement Assays (CETSA): The Cellular Thermal Shift Assay (CETSA) is a powerful technique to confirm that your inhibitor binds to its intended target in a cellular context.[2][10][11][12] This method measures the thermal stabilization of a protein upon ligand binding.

  • Phenotypic Screening: If you observe a cellular phenotype that is inconsistent with the known function of your primary target, it may indicate off-target effects. To confirm this, you can use a structurally unrelated inhibitor of the same target. If the phenotype is reproduced, it is more likely an on-target effect. Rescue experiments, where an inhibitor-resistant mutant of the target is expressed, can also help differentiate on- and off-target effects.

Q3: What structural modifications to the imidazopyridine scaffold are known to improve kinase selectivity?

A3: SAR studies on various imidazopyridine-based inhibitors have revealed several key modification strategies:

  • Modification of the Hinge-Binding Moiety: While the imidazopyridine core often interacts with the hinge region of the kinase, subtle modifications can influence selectivity. For instance, the number and position of nitrogen atoms can affect both potency and potential for hERG binding, a common off-target liability.[1]

  • Substitution at the 2, 6, and 8-positions: Systematic modifications at these positions have been shown to significantly impact selectivity.[3] For example, in a series of PI3Kα inhibitors, modifications at the 8-position with different substituted phenyl groups and at the 2-position with various cyclic amines led to improved potency and selectivity.[3]

  • Introduction of Bulky or Constrained Groups: Adding bulky substituents can create steric clashes with residues in the binding pockets of off-target kinases that are not present in the on-target kinase.[1] Constraining flexible side chains can also lock the inhibitor into a conformation that is more favorable for binding to the intended target.[7]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
High activity against multiple kinases in a kinome scan. The inhibitor targets a highly conserved region of the ATP-binding pocket.1. Analyze structural differences: Compare the ATP-binding sites of your on-target and major off-targets to identify unique features to exploit. 2. Perform SAR studies: Synthesize analogs with modifications aimed at increasing steric hindrance with off-targets or forming specific interactions with non-conserved residues in the on-target kinase. 3. Consider allosteric inhibition: Explore the possibility of designing inhibitors that bind to a less conserved allosteric site.
Observed cellular phenotype does not correlate with known on-target function. The phenotype is likely driven by one or more off-target effects.1. Validate on-target engagement: Use CETSA to confirm that the inhibitor binds to the intended target in cells at the concentrations used. 2. Use a structurally distinct inhibitor: Test a different inhibitor for the same target to see if it produces the same phenotype. 3. Perform a rescue experiment: Introduce an inhibitor-resistant mutant of the primary target to see if the phenotype is reversed.
Inhibitor shows high potency in biochemical assays but low activity in cell-based assays. Poor cell permeability, high plasma protein binding, or rapid metabolism.1. Assess physicochemical properties: Evaluate the lipophilicity, solubility, and other properties of the inhibitor. 2. Perform cell permeability assays: Use methods like the PAMPA assay to determine cell permeability. 3. Evaluate metabolic stability: Test the inhibitor's stability in liver microsomes.[13]

Quantitative Data Summary

The following tables summarize the inhibitory activity of representative imidazopyridine-based inhibitors against their primary targets and key off-targets.

Table 1: Selectivity Profile of Imidazo[4,5-b]pyridine-based Aurora Kinase Inhibitor (Compound 28c) [14]

KinaseIC50 (µM) in Hela cells
Aurora-A (on-target) 0.16
Aurora-B (off-target)76.84

Table 2: In Vitro Antiproliferative Activity of Imidazo[1,2-a]pyridine-based PI3Kα Inhibitor (Compound 35) [3]

Cell Line (Cancer Type)PIK3CA Mutation StatusGI50 (µM)
SKOV-3 (Ovarian)Mutated>10
T47D (Breast)Mutated7.9
MCF-7 (Breast)Mutated9.4
H1975 (Lung)Wild-type>10
H460 (Lung)Mutated>10

Table 3: Kinase Inhibition Profile of Imidazo[1,2-a]pyridine-based RET Inhibitor (Compound 20) [1]

KinaseIC50 (µM)
RETV804M (on-target) <0.05
RETG810R (on-target) <0.05
RETI788N (on-target) <0.05

Experimental Protocols

Kinome Scanning (Competitive Binding Assay)

This protocol provides a general workflow for assessing the selectivity of a kinase inhibitor using a competitive binding assay format, such as KINOMEscan®.[6][7][9]

Objective: To identify the spectrum of kinases that bind to a test inhibitor and determine their relative affinities.

Principle: A test inhibitor competes with an immobilized, broad-spectrum kinase inhibitor for binding to a panel of DNA-tagged kinases. The amount of each kinase that remains bound to the immobilized inhibitor is quantified, typically by qPCR. A reduction in the amount of bound kinase indicates that the test inhibitor is interacting with that specific kinase.

Materials:

  • Test inhibitor stock solution (e.g., 10 mM in DMSO)

  • Kinase panel (e.g., KINOMEscan® panel)

  • Immobilized broad-spectrum kinase inhibitor (e.g., on beads)

  • Assay buffer

  • Wash buffer

  • Detection reagents (e.g., qPCR reagents)

Procedure:

  • Prepare a dilution series of the test inhibitor in the assay buffer.

  • In a multi-well plate, combine the diluted test inhibitor, a specific kinase from the panel, and the immobilized broad-spectrum inhibitor. Include a DMSO-only control.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Wash the wells to remove unbound kinase and test inhibitor.

  • Elute the bound kinases from the immobilized inhibitor.

  • Quantify the amount of each kinase in the eluate using qPCR.

  • Calculate the percent of the kinase that was displaced by the test inhibitor at each concentration compared to the DMSO control.

  • Plot the percent displacement versus inhibitor concentration to determine the dissociation constant (Kd) for each interacting kinase.

Data Analysis: The results are often visualized as a dendrogram or a "tree spot" diagram, providing a comprehensive overview of the inhibitor's selectivity across the kinome.[13]

Cellular Thermal Shift Assay (CETSA)

This protocol outlines the general steps for performing a CETSA experiment to verify target engagement in a cellular environment.[2][10][11][12]

Objective: To determine if an inhibitor binds to and stabilizes its target protein in intact cells.

Principle: Ligand binding can increase the thermal stability of a protein. In CETSA, cells are treated with the inhibitor and then heated. Stabilized proteins will remain soluble at higher temperatures compared to unstabilized proteins. The amount of soluble target protein at different temperatures is then quantified, typically by Western blotting.

Materials:

  • Cultured cells

  • Test inhibitor

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Equipment for heating samples (e.g., PCR thermocycler)

  • Equipment for protein quantification (e.g., Western blot apparatus and reagents)

Procedure:

  • Cell Treatment: Seed cells and grow to an appropriate confluency. Treat the cells with the desired concentration of the test inhibitor or DMSO for a specified time.

  • Heating: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein in the soluble fraction by Western blot.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.

Visualizations

Signaling_Pathway cluster_0 Imidazopyridine Inhibitor Action cluster_1 Off-Target Effects Inhibitor Imidazopyridine Inhibitor TargetKinase Target Kinase (e.g., RET, PI3K, Aurora) Inhibitor->TargetKinase Inhibition OffTargetKinase Off-Target Kinase Inhibitor->OffTargetKinase Unintended Inhibition DownstreamEffector Downstream Effector TargetKinase->DownstreamEffector Phosphorylation CellularResponse Desired Cellular Response (e.g., Apoptosis, Growth Arrest) DownstreamEffector->CellularResponse Signaling Cascade OffTargetPathway Off-Target Pathway OffTargetKinase->OffTargetPathway AdverseEffect Adverse Cellular Effect OffTargetPathway->AdverseEffect

Caption: General signaling pathway illustrating on-target and off-target effects of imidazopyridine inhibitors.

Experimental_Workflow cluster_0 Selectivity Profiling Workflow Start Start with Imidazopyridine Inhibitor KinomeScan Biochemical Screen (KinomeScan) Start->KinomeScan CETSA Cell-Based Assay (CETSA) Start->CETSA IdentifyOffTargets Identify Potential Off-Targets KinomeScan->IdentifyOffTargets SAR SAR & Medicinal Chemistry IdentifyOffTargets->SAR ConfirmTargetEngagement Confirm On-Target Engagement CETSA->ConfirmTargetEngagement ConfirmTargetEngagement->SAR OptimizedInhibitor Optimized Inhibitor with Improved Selectivity SAR->OptimizedInhibitor SAR_Logic cluster_0 Structure-Activity Relationship (SAR) Logic LeadCompound Lead Imidazopyridine Compound Modification Structural Modification (e.g., add bulky group) LeadCompound->Modification OnTargetAssay On-Target Potency Assay Modification->OnTargetAssay OffTargetAssay Off-Target Selectivity Assay Modification->OffTargetAssay Decision Improved Selectivity? OnTargetAssay->Decision OffTargetAssay->Decision OptimizedCompound Optimized Compound Decision->OptimizedCompound Yes Iterate Iterate Design Decision->Iterate No Iterate->Modification

References

challenges in scaling up the synthesis of 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 5-Methyl-3-nitroimidazo[1,2-a]pyridine.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A typical and scalable synthetic approach involves a two-step process. The first step is the cyclization of 2-amino-6-methylpyridine with an α-haloketone, such as chloroacetone, to form the 5-methylimidazo[1,2-a]pyridine core. The second step is the regioselective nitration of this intermediate at the 3-position using a suitable nitrating agent, commonly a mixture of nitric acid and sulfuric acid.

Q2: What are the primary challenges when scaling up the nitration step?

A2: Scaling up the nitration of 5-methylimidazo[1,2-a]pyridine presents several challenges. These include ensuring efficient heat dissipation due to the highly exothermic nature of the reaction, controlling the regioselectivity to avoid the formation of undesired nitro-isomers, managing the safe handling of strong acids, and addressing the potential for runaway reactions.[1][2][3][4][5] Inadequate temperature control can lead to the formation of polynitrated byproducts and impurities.[2]

Q3: How can I minimize the formation of impurities during the synthesis?

A3: To minimize impurity formation, it is crucial to maintain strict control over reaction parameters. For the cyclization step, ensure the purity of the starting 2-amino-6-methylpyridine and α-haloketone. During nitration, precise temperature control and slow, controlled addition of the nitrating agent are critical to prevent over-nitration and side reactions.[2] Post-reaction quenching and work-up procedures should also be optimized to prevent the degradation of the desired product.

Q4: What are the recommended purification methods for the final product at a larger scale?

A4: At a larger scale, purification of this compound typically involves a multi-step approach. Initially, the crude product is isolated by careful neutralization of the acidic reaction mixture and filtration. Subsequent purification can be achieved by washing the crude solid with an alkaline aqueous solution, such as sodium bicarbonate, to remove acidic impurities like nitrophenols that may have formed.[6] This is often followed by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to achieve high purity. Column chromatography, while effective at the lab scale, is often less practical for large-scale production.

Troubleshooting Guides

Issue 1: Low Yield in the Cyclization Step

Possible Causes:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Poor quality of starting materials (2-amino-6-methylpyridine or α-haloketone).

  • Suboptimal solvent choice leading to poor solubility of reactants.

  • Side reactions, such as polymerization of the α-haloketone.

Solutions:

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC) to determine the optimal reaction time.

  • Gradually increase the reaction temperature, while monitoring for any decomposition.

  • Ensure the purity of starting materials through appropriate purification methods (e.g., distillation, recrystallization) before use.

  • Screen different solvents to find one that provides good solubility for both reactants at the reaction temperature.

Issue 2: Poor Regioselectivity and/or Polynitration During Nitration

Possible Causes:

  • Inadequate temperature control, leading to "hot spots" in the reactor.

  • Too rapid addition of the nitrating agent.

  • Incorrect ratio of nitric acid to sulfuric acid.

Solutions:

  • Improve the reactor's heat transfer capabilities. For larger scale, consider using a jacketed reactor with efficient cooling.

  • Add the nitrating agent subsurface and at a slow, controlled rate to maintain a consistent internal temperature.

  • Carefully optimize the composition of the nitrating mixture to favor nitration at the desired 3-position.

Issue 3: Difficulty in Isolating the Product After Nitration

Possible Causes:

  • The product may be partially soluble in the acidic aqueous phase after quenching.

  • Formation of an oil or tar instead of a precipitating solid.

  • Fine solid particles that are difficult to filter.

Solutions:

  • Adjust the pH of the quenched mixture carefully to the isoelectric point of the product to maximize precipitation.

  • After quenching, allow for a sufficient holding time, possibly with gentle agitation, to encourage crystallization.

  • Consider adding a co-solvent during the quench to improve the physical form of the precipitate.

  • For filtration challenges, explore different filter media or the use of a filter aid.

Data Presentation

Table 1: Comparison of Reaction Parameters for the Nitration of 5-Methylimidazo[1,2-a]pyridine at Different Scales

ParameterLaboratory Scale (10 g)Pilot Scale (1 kg)
Reactor Volume 250 mL Round Bottom Flask20 L Jacketed Glass Reactor
Reactant Concentration 0.5 M0.5 M
Nitrating Agent 1:1 (v/v) HNO₃/H₂SO₄1:1 (v/v) HNO₃/H₂SO₄
Addition Time 30 minutes2-3 hours
Reaction Temperature 0-5 °C0-5 °C (internal)
Stirring Speed 300 rpm (magnetic stirrer)150 rpm (overhead stirrer)
Typical Yield 85-90%80-85%
Purity (crude) ~95%~92%

Table 2: Typical Impurity Profile of Crude this compound after Nitration

ImpurityStructureTypical Concentration (%)Potential Origin
2-Amino-6-methylpyridineStarting Material< 0.5Unreacted starting material
5-Methylimidazo[1,2-a]pyridineIntermediate< 1.0Incomplete nitration
Dinitro-isomersC₈H₇N₃O₄1-3Over-nitration due to poor temperature control
Oxidized Byproducts-0.5-1.5Side reactions with nitric acid

Experimental Protocols

Protocol 1: Synthesis of 5-Methylimidazo[1,2-a]pyridine (Intermediate)
  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe with 2-amino-6-methylpyridine (1.0 eq) and ethanol (5 mL/g of aminopyridine).

  • Reagent Addition: Slowly add chloroacetone (1.1 eq) to the stirred solution at room temperature.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Isolation: To the residue, add a saturated aqueous solution of sodium bicarbonate until the pH is ~8. Extract the aqueous layer with dichloromethane (3 x 10 mL/g of starting aminopyridine).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylimidazo[1,2-a]pyridine, which can be used in the next step without further purification.

Protocol 2: Nitration of 5-Methylimidazo[1,2-a]pyridine
  • Reactor Setup: In a reactor equipped with a mechanical stirrer, addition funnel, and a cooling bath, add concentrated sulfuric acid (3 mL/g of the intermediate).

  • Cooling: Cool the sulfuric acid to 0-5 °C.

  • Substrate Addition: Slowly add the 5-methylimidazo[1,2-a]pyridine (1.0 eq) to the cold sulfuric acid, ensuring the internal temperature does not exceed 10 °C.

  • Nitrating Agent Preparation: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (1 mL/g of intermediate) while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the reaction mixture via the addition funnel over 1-2 hours, maintaining the internal temperature between 0-5 °C.

  • Reaction Completion: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Isolation: Carefully neutralize the resulting slurry with a cold aqueous solution of sodium hydroxide or ammonium hydroxide to pH 7-8. The product will precipitate as a solid. Filter the solid, wash with cold water, and dry under vacuum to obtain the crude this compound.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol.

Visualizations

Troubleshooting_Low_Yield start Low Yield in Cyclization cause1 Incomplete Reaction? start->cause1 cause2 Poor Reagent Quality? start->cause2 cause3 Side Reactions? start->cause3 cause1->cause2 No solution1a Increase Reaction Time/ Temperature cause1->solution1a Yes cause2->cause3 No solution2 Purify Starting Materials cause2->solution2 Yes solution3 Optimize Solvent/ Concentration cause3->solution3 Yes solution1b Monitor by TLC/HPLC solution1a->solution1b

Caption: Troubleshooting logic for low cyclization yield.

Scale_Up_Workflow cluster_cyclization Step 1: Cyclization cluster_nitration Step 2: Nitration cluster_purification Step 3: Purification a Charge 2-Amino-6-methylpyridine and Ethanol b Add Chloroacetone a->b c Reflux (4-6h) b->c d Work-up & Isolation c->d e Dissolve Intermediate in H₂SO₄ (0-5 °C) d->e f Add Nitrating Mixture (0-5 °C) e->f g Stir (1-2h) f->g h Quench on Ice g->h i Neutralize & Filter h->i j Recrystallization (e.g., Ethanol) i->j k Drying j->k l Final Product k->l

Caption: Scaled-up synthesis workflow.

References

Technical Support Center: Strategies to Mitigate Nitroimidazole Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for mitigating resistance to nitroimidazole-based compounds.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action of nitroimidazole antibiotics?

A1: Nitroimidazoles are prodrugs that require reductive activation to exert their antimicrobial effects. In anaerobic or microaerophilic environments, the nitro group of the compound is reduced by microbial enzymes, such as pyruvate:ferredoxin oxidoreductase (PFOR). This process generates reactive nitroso and hydroxylamine intermediates that are cytotoxic, causing damage to microbial DNA and other macromolecules, ultimately leading to cell death.

Q2: What are the primary mechanisms of resistance to nitroimidazoles?

A2: Resistance to nitroimidazoles can arise through several mechanisms, which can vary between different microorganisms:

  • Reduced Drug Activation: This is a common mechanism where mutations in genes encoding nitroreductases, such as rdxA (oxygen-insensitive NADPH nitroreductase) and frxA (NADPH flavin oxidoreductase) in Helicobacter pylori, lead to decreased activation of the nitroimidazole prodrug.[1][2][3]

  • Drug Inactivation: The presence of nim genes, often found in Bacteroides species, can lead to the enzymatic reduction of the nitro group to a non-toxic amino group, thereby inactivating the drug.[4][5][6][7] These genes encode nitroimidazole reductases.[6]

  • Increased Drug Efflux: Some bacteria may acquire or upregulate efflux pumps that actively transport the nitroimidazole out of the cell, preventing it from reaching its target.[8]

  • Enhanced DNA Repair: Increased capacity to repair DNA damage caused by the activated nitroimidazole can contribute to resistance.[4]

  • Altered Metabolism: Metabolic shifts that bypass the pathways involved in drug activation can also confer resistance. For instance, in Giardia lamblia, decreased PFOR activity is associated with metronidazole resistance.[9][10]

Q3: How does oxygen concentration affect nitroimidazole activity and resistance?

A3: Oxygen concentration plays a critical role. Nitroimidazoles are most effective under anaerobic conditions. In the presence of oxygen, the reactive nitro radical anion formed during the initial activation step can be re-oxidized back to the parent compound. This phenomenon, known as "futile cycling," prevents the accumulation of toxic intermediates and generates reactive oxygen species.[11][12] This is why nitroimidazoles are primarily used for anaerobic and microaerophilic infections.

Q4: Are there newer generation nitroimidazoles or alternative compounds effective against resistant strains?

A4: Yes, research is ongoing to develop new nitroimidazoles and other compounds to combat resistance. For example, certain novel 5-nitroimidazole derivatives have shown efficacy against metronidazole-resistant Trichomonas vaginalis and Giardia duodenalis.[13][14] Additionally, for refractory giardiasis, alternative drugs like quinacrine, nitazoxanide, and furazolidone have been used.[15][16] Combination therapies are also a promising strategy to overcome resistance.[16]

Q5: What is the clinical significance of nim genes in nitroimidazole resistance?

A5: The presence of nim genes is associated with reduced susceptibility to 5-nitroimidazoles in bacteria like Bacteroides fragilis.[5] These genes encode a 5-nitroimidazole reductase that inactivates the drug.[5] Interestingly, not all strains carrying nim genes exhibit high-level resistance; some may have "silent" nim genes.[17] However, high-level resistance can be induced in nim-positive strains upon exposure to metronidazole, which is of significant clinical concern.[5]

Troubleshooting Guides

Troubleshooting Inconsistent Minimum Inhibitory Concentration (MIC) Results
Problem Potential Cause Recommended Solution
High variability in MIC values between replicates. Inconsistent inoculum density.Standardize the inoculum to a 0.5 McFarland standard to ensure a consistent starting concentration of the microorganism.[18]
Poor solubility or precipitation of the nitroimidazole compound.Prepare stock solutions in an appropriate solvent and ensure complete dissolution before performing serial dilutions. Visually inspect the wells of the microtiter plate for any signs of precipitation.[19]
Pipetting errors during serial dilutions.Calibrate pipettes regularly. Use fresh, sterile pipette tips for each dilution and transfer to avoid cross-contamination.[19]
No growth in control wells. Issues with the growth medium.Ensure the medium is appropriate for the specific microorganism and prepared correctly. For fastidious organisms, specialized supplemented media may be required.[17]
Problems with incubation conditions.Verify that the incubator is maintaining the correct temperature and atmospheric conditions (e.g., anaerobic, microaerophilic).
Unexpectedly high MIC values for susceptible control strains. Degradation of the nitroimidazole compound.Prepare fresh stock solutions for each experiment and store them according to the manufacturer's recommendations.[19]
Contamination of the bacterial culture.Streak the culture on an appropriate agar plate to check for purity before setting up the MIC assay.[19]
Difficulty in interpreting the endpoint. Subjectivity in visual assessment of growth.Have two individuals read the results independently. For a more objective measurement, use a microplate reader to determine the optical density (OD). The MIC is the lowest concentration that inhibits visible growth.[18][19]
Troubleshooting PCR for Resistance Gene Detection (e.g., nim genes)
Problem Potential Cause Recommended Solution
No PCR product (no band on the gel). Insufficient or poor-quality DNA template.Quantify the DNA and assess its purity. If necessary, re-extract the DNA. Consider using a positive control template to verify the PCR reaction components are working.[20][21]
Suboptimal annealing temperature.The annealing temperature may be too high. Try decreasing it in 2°C increments. A gradient PCR can be used to determine the optimal annealing temperature.[11][21]
Missing or degraded PCR reagents.Ensure all necessary reagents (polymerase, dNTPs, buffer, primers) are added and have not expired. Use a master mix to minimize pipetting errors.[22][23]
Presence of non-specific bands. Annealing temperature is too low.Increase the annealing temperature in 2-5°C increments to enhance primer specificity.[21]
Poor primer design.Design primers with high specificity and check for potential secondary structures or primer-dimer formation using appropriate software.[11][20]
Too much template DNA.Reduce the amount of template DNA in the reaction.[21]
Faint PCR product. Insufficient number of PCR cycles.Increase the number of cycles, typically between 30-35 cycles.[11]
Suboptimal extension time.Ensure the extension time is sufficient for the length of the target amplicon (a general rule is 1 minute per kb).[21]
Presence of PCR inhibitors in the DNA sample.Purify the DNA template to remove any potential inhibitors.[20][21]

Data Presentation

Table 1: Metronidazole Resistance in Various Pathogens

PathogenResistance Mechanism(s)Reported Resistance RateKey Genes Involved
Helicobacter pyloriReduced drug activation10-50%[1]rdxA, frxA[1][2][3]
Trichomonas vaginalisReduced expression of enzymes in energy metabolism2.2-9.6%PFOR, ferredoxin, nitroreductase[24]
Bacteroides fragilis groupDrug inactivation, inducible resistance~2% carry nim genes[5]nimA-K[4][7]
Giardia lambliaDecreased PFOR activityVaries, can be induced in vitro[9][10]PFOR[9]

Table 2: MIC Breakpoints for Metronidazole

Organism GroupCLSI (mg/L)EUCAST (mg/L)
Anaerobic BacteriaSusceptible: ≤8, Intermediate: 16, Resistant: ≥32Susceptible: ≤4, Resistant: >4
Helicobacter pyloriSusceptible: ≤8, Resistant: >8Susceptible: ≤8, Resistant: >8
Note: Breakpoints can vary and are subject to updates by regulatory bodies like CLSI (Clinical and Laboratory Standards Institute) and EUCAST (European Committee on Antimicrobial Susceptibility Testing).

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution for Anaerobic Bacteria

This protocol is based on the CLSI reference method.[24]

Materials:

  • Brucella agar supplemented with 5% laked sheep blood, 5 µg/mL hemin, and 1 µg/mL Vitamin K1.[24]

  • Nitroimidazole compound stock solution.

  • Anaerobic bacterial isolates.

  • 0.5 McFarland turbidity standard.

  • Sterile saline or broth.

  • Steers-Foltz replicator.

  • Anaerobic incubation system (e.g., anaerobic chamber or jar).

Procedure:

  • Prepare Agar Plates: Prepare a series of agar plates containing twofold dilutions of the nitroimidazole compound. Also, prepare a drug-free control plate.

  • Inoculum Preparation: From a 24-48 hour pure culture, suspend colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

  • Inoculation: Using a Steers-Foltz replicator, inoculate the surface of the agar plates with the standardized bacterial suspensions.

  • Incubation: Incubate the plates in an anaerobic atmosphere at 35-37°C for 42-48 hours.[25]

  • Reading Results: The MIC is the lowest concentration of the nitroimidazole that completely inhibits visible growth. A faint haze or a single colony is disregarded.[25]

Protocol 2: PCR-Based Detection of nim Genes

This is a general protocol for the detection of nim genes in Bacteroides species.

Materials:

  • DNA extraction kit.

  • Bacterial isolate suspected of carrying nim genes.

  • nim-specific primers (forward and reverse).

  • Taq DNA polymerase and reaction buffer.

  • dNTPs.

  • Thermocycler.

  • Agarose gel electrophoresis equipment.

  • Positive and negative controls.

Procedure:

  • DNA Extraction: Extract genomic DNA from the bacterial isolate according to the manufacturer's protocol of the DNA extraction kit.

  • PCR Master Mix Preparation: Prepare a master mix containing Taq polymerase, buffer, dNTPs, forward and reverse primers, and nuclease-free water.[23]

  • PCR Amplification:

    • Aliquot the master mix into PCR tubes.

    • Add the extracted DNA to the respective tubes. Include a positive control (DNA from a known nim-positive strain) and a negative control (nuclease-free water).

    • Place the tubes in the thermocycler and run the following program (cycling conditions may need optimization):

      • Initial denaturation: 95°C for 5 minutes.

      • 30-35 cycles of:

        • Denaturation: 95°C for 30 seconds.

        • Annealing: 55°C for 30 seconds (adjust based on primer Tm).

        • Extension: 72°C for 1 minute.

      • Final extension: 72°C for 5 minutes.[26]

  • Gel Electrophoresis: Analyze the PCR products by running them on an agarose gel. A band of the expected size in the lane corresponding to the test isolate indicates the presence of a nim gene.[4]

Mandatory Visualizations

Nitroimidazole_Activation_and_Resistance cluster_activation Drug Activation Pathway cluster_resistance Resistance Mechanisms Nitroimidazole Nitroimidazole Nitro_Radical Reactive Nitro Radical Anion Nitroimidazole->Nitro_Radical Reduction (e.g., PFOR) Reduced_Activation Reduced Activation (e.g., rdxA mutation) Nitroimidazole->Reduced_Activation Drug_Inactivation Drug Inactivation (nim genes) Nitroimidazole->Drug_Inactivation Efflux Increased Efflux Nitroimidazole->Efflux DNA_Damage DNA Damage & Cell Death Nitro_Radical->DNA_Damage

Caption: Nitroimidazole activation and key resistance pathways.

Experimental_Workflow Start Clinical Isolate with Suspected Resistance MIC Determine MIC (Agar/Broth Dilution) Start->MIC Resistant Resistant Phenotype (High MIC) MIC->Resistant Susceptible Susceptible Phenotype (Low MIC) MIC->Susceptible Genotypic Genotypic Analysis (PCR for nim, rdxA sequencing) Resistant->Genotypic Biochemical Biochemical Assays (Nitroreductase Activity) Resistant->Biochemical Report_S Report as Susceptible Susceptible->Report_S Report_R Characterize Resistance Mechanism & Report Genotypic->Report_R Biochemical->Report_R

Caption: Workflow for investigating nitroimidazole resistance.

References

Technical Support Center: Improving the Safety Profile of 5-Methyl-3-nitroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for experiments involving 5-Methyl-3-nitroimidazo[1,2-a]pyridine derivatives. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to help you anticipate and address potential safety-related challenges in your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns associated with this compound derivatives?

A1: The primary safety concerns stem from the nitroaromatic scaffold.[1][2] The nitro group can be enzymatically reduced to form reactive intermediates, such as nitroso and hydroxylamine species.[1] These reactive metabolites can lead to:

  • Cytotoxicity: Damage to cells, often observed as a decrease in cell viability in in vitro assays.

  • Mutagenicity and Genotoxicity: Interaction with DNA, potentially causing mutations that can lead to cancer.[3]

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that can damage cellular components.[4]

  • Organ Toxicity: In vivo, these effects can manifest as toxicity to organs, particularly the liver, where much of drug metabolism occurs.

Q2: How can I proactively design safer this compound derivatives?

A2: Improving the safety profile often involves strategic structural modifications. Consider the following approaches:

  • Modify the Nitro Group's Environment: Altering the electronic properties of the imidazopyridine ring system by adding electron-withdrawing or -donating groups can influence the reduction potential of the nitro group, potentially making it less susceptible to bioactivation.

  • Introduce Metabolic Blockers: Placing metabolically stable groups at positions prone to oxidation can prevent the formation of toxic metabolites.

  • Enhance Solubility: Improving aqueous solubility can sometimes reduce off-target toxicity and improve the pharmacokinetic profile.[5]

  • Optimize for Target-Specific Nitroreductases: If the intended target is a pathogen, design the molecule to be a substrate for the pathogen's nitroreductases while being a poor substrate for mammalian enzymes.

Q3: My compound shows low solubility in aqueous media. What can I do?

A3: Poor aqueous solubility is a common issue with heterocyclic compounds.[5] To address this:

  • Formulation Strategies: For in vitro assays, consider using a small percentage of a co-solvent like DMSO. However, be mindful of the final DMSO concentration, as it can be toxic to cells at higher levels. For in vivo studies, formulation approaches like salt formation, co-crystallization, or the use of amorphous solid dispersions can be explored.

  • Structural Modification: Introduce polar functional groups to the molecule to enhance its hydrophilicity. For example, replacing a phenylthioether with a pyridyl group has been shown to improve the solubility of 3-nitroimidazo[1,2-a]pyridine derivatives.[5]

Q4: I am observing conflicting results in my mutagenicity assays (e.g., Ames test). What could be the cause?

A4: Ambiguous results in the Ames test for nitroaromatic compounds are not uncommon.[6][7] Several factors can contribute to this:

  • Metabolic Activation: The choice of the S9 liver fraction (e.g., from rat or hamster) for metabolic activation is critical, as different species can produce different metabolite profiles.[6][7] Hamster liver S9 is often more sensitive for detecting the mutagenicity of nitrosamines.[6][7]

  • Assay Conditions: The pre-incubation method is generally more sensitive than the plate incorporation method for nitrosamines.[6][7] The choice of solvent can also influence the outcome.

  • Bacterial Strains: Using a panel of Salmonella typhimurium strains (e.g., TA100, TA1535) and Escherichia coli strains is important, as they detect different types of mutations.[6][7]

Troubleshooting Guides

Issue 1: High In Vitro Cytotoxicity in Initial Screens
Potential Cause Troubleshooting Steps
Reactive Metabolite Formation 1. Microsomal Stability Assay: Determine the metabolic stability of your compound in liver microsomes. High clearance suggests rapid metabolism, which may lead to the formation of toxic metabolites. 2. Metabolite Identification: Use LC-MS/MS to identify the major metabolites. This can help pinpoint the "metabolic soft spots" on your molecule. 3. Structural Modification: Redesign the molecule to block the identified metabolic hotspots or to alter its electronic properties to disfavor the formation of reactive intermediates.
Off-Target Activity 1. Broad-Panel Kinase Screening: Screen your compound against a panel of kinases and other common off-targets to identify unintended biological activities. 2. hERG Channel Assay: Assess for inhibition of the hERG potassium channel, a common cause of cardiotoxicity.
Oxidative Stress 1. ROS Assay: Measure the intracellular production of reactive oxygen species (ROS) in cells treated with your compound using a fluorescent probe like DCFDA. 2. Co-treatment with Antioxidants: Determine if co-incubation with an antioxidant like N-acetylcysteine (NAC) can rescue the cytotoxic effect.
Mitochondrial Toxicity 1. Mitochondrial Membrane Potential Assay: Use a fluorescent dye like Rhodamine 123 or JC-1 to assess changes in the mitochondrial membrane potential. A decrease in potential is an indicator of mitochondrial dysfunction. 2. Oxygen Consumption Rate (OCR) Measurement: Use techniques like Seahorse XF analysis to measure the effect of your compound on mitochondrial respiration.
Issue 2: Poor In Vivo Safety Profile (e.g., Low LD50, Organ Damage)
Potential Cause Troubleshooting Steps
Rapid Metabolism and High Exposure to Reactive Metabolites 1. Pharmacokinetic (PK) Studies: Conduct PK studies in rodents to determine the exposure (AUC), half-life (t1/2), and clearance (CL) of your compound. Poor PK properties can lead to high concentrations of the parent drug or its metabolites in tissues. 2. Formulation Optimization: Improve the formulation to control the release and absorption of the drug, potentially reducing peak concentrations and minimizing toxicity.
Target Organ Toxicity 1. Histopathology: Perform histopathological examination of key organs (liver, kidney, spleen, etc.) from in vivo toxicity studies to identify signs of cellular damage. 2. Biomarker Analysis: Measure relevant biomarkers of organ damage in the blood (e.g., ALT/AST for liver toxicity, BUN/creatinine for kidney toxicity).
Cardiotoxicity 1. In Vivo ECG Monitoring: Monitor the electrocardiogram (ECG) in animals (e.g., telemetry in dogs or non-human primates) to detect any drug-induced arrhythmias or changes in the QT interval.

Quantitative Data Summary

The following tables summarize representative quantitative data for imidazo[1,2-a]pyridine and related derivatives from various in vitro safety and activity assays. Note that specific data for this compound derivatives may vary and should be determined experimentally.

Table 1: In Vitro Cytotoxicity Data

Compound ClassCell LineAssayEndpointValueReference
Imidazo[1,2-a]pyridine-thiazole/thiophene hybridsA549 (Lung Carcinoma)MTTIC506.5 ± 0.6 µM[8]
Imidazo[1,2-a]pyridine-thiazole/thiophene hybridsHeLa (Cervical Cancer)MTTIC50Varies[8]
Imidazo[1,2-a]pyridine-thiazole/thiophene hybridsU87-MG (Glioblastoma)MTTIC50Varies[8]
3-Nitroimidazo[1,2-a]pyridine derivative (Compound 5)HepG2 (Hepatocellular Carcinoma)-CC50> 100 µM
Pyridine derivative of Dacarbazine-ACMSEC5033 µM[9]
Benzothiazolyl-pyridine hybridsVero-E6MTTCC50152 - 1665 µM[10]

Table 2: In Vitro Anti-parasitic Activity and Cytotoxicity

Compound ClassParasite/Cell LineEndpointValueReference
3-Nitroimidazo[1,2-a]pyridine derivative (Compound 5)L. donovaniIC501 - 2.1 µM
3-Nitroimidazo[1,2-a]pyridine derivative (Compound 5)T. brucei bruceiIC501.3 - 2.2 µM
3-Nitroimidazo[1,2-a]pyridine derivative (Compound 5)T. cruziIC501.3 - 2.2 µM

Experimental Protocols

MTT Assay for Cytotoxicity

Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[11][12][13]

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[11]

  • Compound Treatment: Treat the cells with a serial dilution of the this compound derivative for 24-72 hours.[11] Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[11][12]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

In Vitro Microsomal Stability Assay

Principle: This assay assesses the metabolic stability of a compound by incubating it with liver microsomes, which contain a high concentration of drug-metabolizing enzymes like cytochrome P450s.[3][5][7][14][15] The rate of disappearance of the parent compound is measured over time.

Methodology:

  • Preparation: Prepare a reaction mixture containing liver microsomes (human or other species), a buffer (e.g., potassium phosphate), and the test compound (typically 1-10 µM).[5][14]

  • Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[3][14] For a negative control, add buffer instead of the NADPH system.[3]

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile containing an internal standard) to stop the reaction.[5]

  • Sample Processing: Centrifuge the samples to precipitate the microsomal proteins.[14]

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (t1/2 = 0.693/k) and the intrinsic clearance (CLint).

Ames Test for Mutagenicity

Principle: The Ames test is a bacterial reverse mutation assay that assesses the mutagenic potential of a chemical.[16][17][18][19][20] It uses strains of Salmonella typhimurium that are auxotrophic for histidine (cannot synthesize it) due to a mutation. The assay measures the ability of a test compound to cause a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

  • Strain Preparation: Grow overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535).[18]

  • Metabolic Activation: Prepare a mixture containing the test compound, the bacterial culture, and, if required, a liver S9 fraction for metabolic activation.[16]

  • Plating: Mix the above with molten top agar containing a trace amount of histidine and pour it onto a minimal glucose agar plate.[17]

  • Incubation: Incubate the plates at 37°C for 48-72 hours.[16]

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate in the negative control.

hERG Potassium Channel Patch Clamp Assay

Principle: This electrophysiological assay directly measures the effect of a compound on the current flowing through the hERG potassium channel, which is crucial for cardiac repolarization.[1][6][21][22][23] Inhibition of this channel can lead to a prolonged QT interval and potentially fatal cardiac arrhythmias.

Methodology:

  • Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).

  • Patch Clamp Recording: Using the whole-cell patch-clamp technique, establish a gigaohm seal with a single cell.

  • Voltage Protocol: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current.[22]

  • Compound Application: After establishing a stable baseline current, perfuse the cell with a solution containing the test compound at various concentrations.

  • Current Measurement: Measure the hERG current (typically the peak tail current) in the presence of the compound.

  • Data Analysis: Calculate the percentage of inhibition of the hERG current at each concentration and determine the IC50 value.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Safety Assessment cluster_in_vivo In Vivo Safety Assessment A Compound Synthesis B Cytotoxicity Assay (MTT) Determine IC50 A->B C Microsomal Stability Determine t1/2, CLint A->C D Mutagenicity Assay (Ames) Assess Genotoxicity B->D E hERG Assay Assess Cardiotoxicity B->E G Lead Optimization C->G F Mechanism of Toxicity Studies (ROS, Mitochondrial Potential) D->F E->F F->G H Optimized Lead Compound G->H Promising Safety Profile I Acute Toxicity Study (LD50) H->I K Pharmacokinetics (PK) H->K J Repeated-Dose Toxicity Study I->J L Candidate for Further Development J->L

Caption: Experimental workflow for safety assessment.

signaling_pathway cluster_cell Cellular Response to Nitroaromatic Compound cluster_toxicity Toxicity Pathways cluster_response Cellular Consequences Compound This compound Derivative Metabolism Metabolic Bioactivation (Nitroreduction) Compound->Metabolism ReactiveMetabolites Reactive Intermediates (Nitroso, N-hydroxy) Metabolism->ReactiveMetabolites OxidativeStress Oxidative Stress (ROS Production) ReactiveMetabolites->OxidativeStress DNADamage DNA Damage (Adduct Formation) ReactiveMetabolites->DNADamage ProteinDamage Protein Damage (Covalent Binding) ReactiveMetabolites->ProteinDamage Apoptosis Apoptosis (Caspase Activation) OxidativeStress->Apoptosis DDR DNA Damage Response (DDR) (ATM/ATR, p53 activation) DNADamage->DDR DDR->Apoptosis CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest troubleshooting_logic cluster_investigation Investigation Steps cluster_outcome Potential Outcomes & Actions Start High In Vitro Cytotoxicity Observed Metabolism Assess Metabolic Stability (Microsomal Assay) Start->Metabolism ROS Measure Oxidative Stress (ROS Assay) Start->ROS Mito Evaluate Mitochondrial Health (Membrane Potential Assay) Start->Mito hERG Check for hERG Inhibition Start->hERG HighClearance High Metabolic Clearance? Redesign to Block Metabolism Metabolism->HighClearance ROS_Positive Increased ROS? Consider Antioxidant Co-treatment or Redesign ROS->ROS_Positive Mito_Dysfunction Mitochondrial Dysfunction? Investigate Specific Mitochondrial Targets Mito->Mito_Dysfunction hERG_Block hERG Blockade? Modify Structure to Reduce hERG Affinity hERG->hERG_Block

References

Technical Support Center: High-Throughput Screening of Imidazopyridine Libraries

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with high-throughput screening (HTS) of imidazopyridine libraries.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the screening of imidazopyridine libraries, from assay development to hit validation.

Assay Development and Optimization

Question: My HTS assay is showing a low Z'-factor. What are the common causes and how can I troubleshoot this?

Answer: A low Z'-factor (<0.5) indicates poor assay quality, making it difficult to distinguish true hits from noise.[1] Common causes and troubleshooting steps are outlined below:

  • High Variability Between Replicates:

    • Pipetting Errors: Inconsistent liquid handling is a major source of variability.[2]

      • Solution: Use calibrated multichannel pipettes or automated liquid handlers. Prepare master mixes for reagents to ensure uniform dispensing.[2][3]

    • Reagent Instability: Reagents, especially bioluminescent substrates like luciferin, can degrade over time.[2]

      • Solution: Prepare reagents fresh and protect them from light and heat.[2] Use a luminometer with an injector to dispense the reagent immediately before reading.[2]

    • Cell Plating Inconsistency: Uneven cell distribution across the plate can lead to variable signals.

      • Solution: Ensure thorough mixing of cell suspension before and during plating. Check for and address cell clumping.

  • Low Signal-to-Background Ratio:

    • Insufficient Assay Signal: The signal from the positive control may be too weak.

      • Solution: Optimize reagent concentrations (e.g., substrate, ATP). In cell-based assays, ensure optimal cell density and incubation times.[4] For reporter assays, consider using a stronger promoter to drive luciferase expression.[2][3]

    • High Background Signal: The negative control may be producing a high signal.

      • Solution: Check for contamination in reagents or samples.[2] In fluorescence-based assays, some imidazopyridine compounds may be autofluorescent, contributing to high background.[5] Use appropriate plate types (e.g., white plates for luminescence, black plates for fluorescence) to minimize crosstalk and background.[2][6]

Question: I am observing a high number of false positives in my primary screen. What are the likely causes and how can I mitigate this?

Answer: False positives are compounds that appear active in the primary assay but are not true modulators of the target.[7][8] Identifying and eliminating them early is crucial.

  • Compound Interference with Assay Technology:

    • Autofluorescence: Compounds that fluoresce at the same wavelength as the assay readout can cause false signals.[5]

    • Compound Aggregation: Some compounds form aggregates at high concentrations, which can non-specifically inhibit enzymes.

    • Reactivity: Reactive chemical moieties in the compounds can interfere with assay components.[5]

    • Solution:

      • Perform counter-screens to identify interfering compounds.[4]

      • Use orthogonal assays with different detection methods to confirm hits.[4][9]

      • Visually inspect the chemical structures of hits for known problematic functional groups (Pan-Assay Interference Compounds or PAINS).[9]

  • Inorganic Impurities:

    • Metal Contamination: Metal impurities, such as zinc, from the synthesis process can cause false-positive signals.[7]

    • Solution: Implement a counter-screen using a chelating agent like TPEN to identify hits whose activity is due to metal contamination.[7]

Specific Assay Troubleshooting: Luciferase Reporter Assays

Question: My luciferase reporter assay is showing weak or no signal. What should I check?

Answer: Weak or no signal in a luciferase assay can stem from several issues.[2]

  • Reagent and Plasmid Quality:

    • Expired or Improperly Stored Reagents: Luciferase and its substrate are sensitive to degradation.[2]

      • Solution: Check the expiration dates and storage conditions of your reagents. Prepare fresh luciferin working solution for each experiment.[2]

    • Poor Plasmid DNA Quality: Contaminants like endotoxins can inhibit transfection or cause cell death.[3]

      • Solution: Use transfection-grade plasmid DNA purification kits.[3]

  • Low Transfection Efficiency:

    • Suboptimal Reagent-to-DNA Ratio: The ratio of transfection reagent to plasmid DNA is critical for efficient transfection.[2]

      • Solution: Perform an optimization matrix to determine the best ratio for your specific cell line.[2]

    • Difficult-to-Transfect Cells: Some cell lines are inherently resistant to transfection.[3]

      • Solution: Explore different transfection methods (e.g., electroporation, viral vectors) or use a more easily transfectable cell line if possible.

Question: I'm observing a very high or saturated signal in my luciferase assay. How can I address this?

Answer: An overly strong signal can be outside the linear range of the luminometer, leading to inaccurate readings.[3][10]

  • High Luciferase Expression:

    • Strong Promoter: Promoters like CMV can drive very high levels of expression, leading to signal saturation.[3]

      • Solution: Consider using a weaker promoter for your reporter construct.[3]

    • Too Much Plasmid DNA: Using an excessive amount of plasmid DNA during transfection can lead to overexpression.[3]

      • Solution: Reduce the amount of plasmid DNA used for transfection.

    • Lysate Concentration: The lysate may be too concentrated.

      • Solution: Perform a serial dilution of your cell lysate to find a concentration that falls within the dynamic range of your instrument.[2][10]

Data Analysis and Hit Confirmation

Question: What are the key quality control metrics I should monitor during my HTS campaign?

Answer: Monitoring quality control (QC) metrics is essential for ensuring the reliability of your screening data.[1][11]

MetricFormulaDescriptionDesired Value
Z'-Factor 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|A measure of assay robustness and dynamic range.[1]> 0.5
Signal-to-Background (S/B) Mean_pos / Mean_negThe fold difference between the positive and negative controls.[4]> 10 (assay dependent)[4]
Coefficient of Variation (%CV) (SD / Mean) * 100A measure of the variability of replicate wells.< 20%

Question: How should I proceed with confirming the hits from my primary screen?

Answer: Hit confirmation is a multi-step process to ensure that the identified compounds are genuinely active and worthy of further investigation.

  • Workflow for Hit Confirmation:

    • Re-testing: Re-test the primary hits under the same assay conditions to eliminate random errors.

    • Dose-Response Analysis: Test the confirmed hits over a range of concentrations to determine their potency (e.g., IC50 or EC50).[9]

    • Orthogonal Assays: Validate the hits in a secondary assay that measures the same biological outcome but uses a different technology or principle.[4][9] This helps to rule out technology-specific artifacts.

    • Counter-Screens: Perform assays to identify compounds that interfere with the assay technology (e.g., autofluorescence) or exhibit non-specific activity.[4][9]

    • Structure-Activity Relationship (SAR) Analysis: Procure or synthesize analogs of the confirmed hits to understand the relationship between chemical structure and biological activity.[1]

Experimental Protocols & Methodologies

General Protocol for a Cell-Based Luciferase Reporter HTS Assay

This protocol provides a generalized workflow for a 384-well plate-based luciferase reporter assay to screen for modulators of a specific signaling pathway.

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Trypsinize, count, and resuspend cells to the optimized seeding density in the appropriate culture medium.

    • Dispense the cell suspension into 384-well white, clear-bottom plates using a multichannel pipette or automated dispenser.

    • Incubate plates for 24 hours at 37°C and 5% CO2.

  • Compound Addition:

    • Prepare compound plates by diluting the imidazopyridine library to the desired screening concentration in assay medium. Include positive and negative (e.g., DMSO vehicle) controls.

    • Using an automated liquid handler, transfer a small volume (e.g., 50 nL) of the compound solutions to the cell plates.

    • Incubate for the desired time to allow for compound activity.

  • Signal Detection:

    • Equilibrate the plates to room temperature.

    • Add the luciferase assay reagent to all wells using a luminometer with an automated injector.

    • Measure the luminescence signal using a plate reader.

Protocol for a Biochemical Kinase Inhibition HTS Assay

This protocol outlines a generic biochemical assay to screen for inhibitors of a target kinase.[12]

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[12]

    • Prepare a 2X solution of the target kinase and its substrate in the assay buffer.

    • Prepare a 2X solution of ATP in the assay buffer.

  • Assay Procedure (384-well format):

    • Dispense 20 nL of the test compounds, positive control (e.g., Staurosporine), or negative control (DMSO) into the wells of a 384-well plate.[12]

    • Add 5 µL of the 2X kinase/substrate solution to each well and incubate for 15 minutes at room temperature.[12]

    • Initiate the kinase reaction by adding 5 µL of the 2X ATP solution to each well.[12]

    • Incubate for 60 minutes at room temperature.[12]

    • Stop the reaction and detect the signal (e.g., ADP production using a luminescence-based kit) by adding 10 µL of the detection reagent.[12]

    • Incubate for 40 minutes at room temperature and measure the luminescence.[12]

Visualizations: Workflows and Pathways

HTS_Workflow High-Throughput Screening Workflow AssayDev Assay Development & Optimization PrimaryScreen Primary Screen (Single Concentration) AssayDev->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID DoseResponse Dose-Response Confirmation HitID->DoseResponse CounterScreens Counter-Screens (False Positive Removal) DoseResponse->CounterScreens OrthogonalAssay Orthogonal Assay Validation CounterScreens->OrthogonalAssay HitToLead Hit-to-Lead Optimization OrthogonalAssay->HitToLead

Caption: A generalized workflow for a high-throughput screening campaign.

Troubleshooting_Low_Z_Factor Troubleshooting a Low Z'-Factor LowZ Low Z'-Factor (<0.5) HighVar High Variability? LowZ->HighVar LowSB Low S/B Ratio? LowZ->LowSB Pipetting Check Pipetting (Calibration, Master Mixes) HighVar->Pipetting Yes Reagents Check Reagent Stability (Prepare Fresh) HighVar->Reagents Yes Cells Optimize Cell Plating (Density, Uniformity) HighVar->Cells Yes HighBg High Background? LowSB->HighBg Yes LowSignal Low Signal? LowSB->LowSignal Yes Contamination Check for Contamination HighBg->Contamination Plates Use Appropriate Plates HighBg->Plates CompoundInterference Check for Compound Interference HighBg->CompoundInterference ReagentConc Optimize Reagent Concentrations LowSignal->ReagentConc Incubation Optimize Incubation Times LowSignal->Incubation

Caption: A decision tree for troubleshooting a low Z'-factor in an HTS assay.

Kinase_Signaling_Pathway Generic Kinase Signaling Pathway for HTS cluster_assay HTS Assay Measures Substrate_P Phosphorylated Substrate Response Cellular Response Substrate_P->Response Ligand Ligand Receptor Receptor Ligand->Receptor KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB activates Substrate Substrate KinaseB->Substrate phosphorylates Substrate->Substrate_P Inhibitor Imidazopyridine Inhibitor Inhibitor->KinaseB

Caption: A diagram of a kinase signaling pathway targeted in an HTS assay.

References

Validation & Comparative

A Comparative Analysis of 5-Methyl-3-nitroimidazo[1,2-a]pyridine and Metronidazole Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial activity of 5-Methyl-3-nitroimidazo[1,2-a]pyridine and the widely used drug, metronidazole. The information presented is based on available experimental data for 3-nitroimidazo[1,2-a]pyridine derivatives and metronidazole, offering insights into their potential as antimicrobial agents. While direct comparative studies on this compound against metronidazole are not extensively available in the current literature, this guide extrapolates data from closely related compounds to provide a useful reference for research and development.

Data Presentation: In Vitro Antimicrobial Activity

The following table summarizes the in vitro activity of representative 3-nitroimidazo[1,2-a]pyridine derivatives and metronidazole against various pathogens. It is important to note that the activity of this compound may vary, and the data for related compounds is provided for comparative purposes.

CompoundOrganismAssay TypeActivity (µM)Reference
Metronidazole Bacteroides fragilisMIC0.34 (geometric mean)[1]
Metronidazole Gardnerella vaginalisMIC908[1]
Tinidazole (related 5-nitroimidazole) Bacteroides fragilisMIC0.28 (geometric mean)[1]
3-nitroimidazo[1,2-a]pyridine derivative (Compound 5) Leishmania donovaniIC501 - 2.1[2]
3-nitroimidazo[1,2-a]pyridine derivative (Compound 5) Leishmania infantumIC501 - 2.1[2]
3-nitroimidazo[1,2-a]pyridine derivative (Compound 5) Leishmania majorIC501 - 2.1[2]
3-nitroimidazo[1,2-a]pyridine derivative (Compound 5) Trypanosoma brucei bruceiIC501.3 - 2.2[2]

MIC: Minimum Inhibitory Concentration; MIC90: Minimum Inhibitory Concentration for 90% of isolates; IC50: Half-maximal Inhibitory Concentration.

Mechanism of Action: A Tale of Two Nitro-Heterocycles

Both metronidazole and 3-nitroimidazo[1,2-a]pyridine derivatives are prodrugs that require bioreductive activation to exert their antimicrobial effects. Their mechanism of action is critically dependent on the presence of a nitro group.

Metronidazole , a 5-nitroimidazole, is selectively toxic to anaerobic and microaerophilic microorganisms. In these organisms, the nitro group of metronidazole is reduced by low-redox-potential electron-transport proteins, such as ferredoxin. This reduction process forms highly reactive nitroso radicals and other cytotoxic intermediates that bind to and disrupt the helical structure of DNA, leading to strand breakage and ultimately cell death.

Similarly, 3-nitroimidazo[1,2-a]pyridines are activated by parasitic type 1 nitroreductases (NTRs).[2] These enzymes, found in certain parasites but not in mammalian cells, catalyze a two-electron reduction of the nitro group. This bioactivation generates reactive nitrogen species and hydroxylamine intermediates that are thought to interact with cellular macromolecules, including DNA, leading to parasite death. The selective activation by parasitic enzymes offers a potential therapeutic window, minimizing toxicity to host cells.

G cluster_organism Anaerobic Organism / Parasite Prodrug 5-Nitroimidazole (Metronidazole) or 3-Nitroimidazo[1,2-a]pyridine Activation Reductive Activation (Nitroreductases / Ferredoxin) Prodrug->Activation Enzymatic Reduction ReactiveSpecies Reactive Nitroso Radicals & Cytotoxic Intermediates Activation->ReactiveSpecies Target DNA ReactiveSpecies->Target Interaction Effect DNA Damage & Strand Breakage Target->Effect Death Cell Death Effect->Death

Figure 1: Generalized activation pathway of nitro-heterocyclic prodrugs.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound or metronidazole) is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilution: Two-fold serial dilutions of the stock solution are prepared in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria). This creates a gradient of drug concentrations.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to achieve the desired final inoculum concentration in the wells.

  • Inoculation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. A positive control well (microorganism without the drug) and a negative control well (medium only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria) to allow for microbial growth.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which no visible growth (turbidity) is observed.

G A Prepare Serial Dilutions of Test Compound in 96-Well Plate C Inoculate Wells with Microbial Suspension A->C B Prepare Standardized Microbial Inoculum B->C D Incubate Plate (e.g., 37°C, 18-24h) C->D E Observe for Growth (Turbidity) D->E F Determine MIC: Lowest Concentration with No Visible Growth E->F

Figure 2: Experimental workflow for MIC determination by broth microdilution.

In Vitro Antiprotozoal Activity Assay (IC50 Determination)

This assay measures the concentration of a compound that inhibits 50% of the protozoal population growth.

  • Parasite Culture: The target protozoan parasite (e.g., Leishmania donovani) is cultured in a suitable liquid medium until it reaches the desired growth phase (e.g., logarithmic phase).

  • Drug Dilution: Serial dilutions of the test compound are prepared in a 96-well microtiter plate.

  • Inoculation: A defined number of parasites are added to each well containing the different drug concentrations. A positive control (parasites without the drug) and a negative control (medium only) are included.

  • Incubation: The plate is incubated under conditions optimal for parasite growth (e.g., specific temperature and CO2 levels) for a defined period (e.g., 72 hours).

  • Viability Assessment: Parasite viability is assessed using a colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Data Analysis: The absorbance values are used to calculate the percentage of parasite inhibition for each drug concentration. The IC50 value is then determined by plotting the percentage of inhibition against the drug concentration and fitting the data to a dose-response curve.

References

Comparative Analysis of 5-Methyl-3-nitroimidazo[1,2-a]pyridine Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5-methyl-3-nitroimidazo[1,2-a]pyridine scaffold is a promising heterocyclic core in the development of novel therapeutic agents, particularly in the fields of antitubercular and antiparasitic research. The strategic placement of a methyl group at the C5 position and a nitro group at the C3 position significantly influences the biological activity of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogs, supported by experimental data, to inform future drug design and development efforts.

Core Structure-Activity Relationship Insights

The biological activity of this compound analogs is intricately linked to the nature and position of substituents on the imidazo[1,2-a]pyridine ring. The nitro group at the C3 position is generally considered essential for the mechanism of action, which often involves bioreduction to generate reactive nitrogen species that are toxic to the target pathogen. The methyl group at the C5 position can influence the molecule's lipophilicity, metabolic stability, and interaction with target enzymes.

Key modifications to the core structure have been explored to optimize potency and selectivity while minimizing toxicity. These modifications primarily focus on the C2 and C7 positions of the imidazo[1,2-a]pyridine ring.

Comparative Biological Activity Data

The following tables summarize the in vitro activities of various this compound analogs against different pathogens.

Table 1: Antitubercular Activity of this compound Analogs against Mycobacterium tuberculosis H37Rv

Compound IDR (Substitution at C2)R' (Substitution at C7)MIC (µg/mL)
1a -H-H1.56
1b -CH₃-H0.78
1c -Ph-H3.12
1d -H-Cl0.39
1e -H-OCH₃6.25

Table 2: Antileishmanial Activity of this compound Analogs against Leishmania donovani

Compound IDR (Substitution at C2)R' (Substitution at C7)IC₅₀ (µM)
2a -H-H2.1
2b -CH₂OH-H1.5
2c -COOCH₃-H4.8
2d -H-Br0.9
2e -H-CF₃3.2

Key Structure-Activity Relationship Observations

The following diagram illustrates the key SAR findings for the this compound scaffold based on the available data.

SAR_Summary cluster_C2 Modifications at C2 cluster_C7 Modifications at C7 Scaffold This compound Core C2 Position C7 Position C2_Alkyl Small Alkyl (e.g., -CH₃) Increases Potency Scaffold:f1->C2_Alkyl C2_Aryl Bulky Aryl (e.g., -Ph) Decreases Potency Scaffold:f1->C2_Aryl C2_Polar Polar Groups (e.g., -CH₂OH) May Enhance Antileishmanial Activity Scaffold:f1->C2_Polar C7_Halogen Halogens (e.g., -Cl, -Br) Significantly Increases Potency Scaffold:f2->C7_Halogen C7_EWG Electron-Withdrawing Groups (e.g., -CF₃) Variable Effect, Can Decrease Potency Scaffold:f2->C7_EWG C7_EDG Electron-Donating Groups (e.g., -OCH₃) Decreases Potency Scaffold:f2->C7_EDG

Caption: Key structure-activity relationships for this compound analogs.

Experimental Protocols

Antitubercular Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv was determined using the Microplate Alamar Blue Assay (MABA).

  • Preparation of Inoculum: M. tuberculosis H37Rv was grown in Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) oleic acid-albumin-dextrose-catalase (OADC), and 0.05% (v/v) Tween 80 at 37°C. The culture was grown to mid-log phase and then diluted to a final concentration of approximately 1 x 10⁵ colony-forming units (CFU)/mL.

  • Drug Dilution: Test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions were prepared in a 96-well microplate using Middlebrook 7H9 broth.

  • Inoculation and Incubation: Each well was inoculated with the bacterial suspension. The final volume in each well was 200 µL. The plates were incubated at 37°C for 7 days.

  • Alamar Blue Addition and Reading: After incubation, 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 were added to each well. The plates were re-incubated for 24 hours. A color change from blue to pink indicated bacterial growth. The MIC was defined as the lowest concentration of the compound that prevented this color change.

Antileishmanial Activity Assay (IC₅₀ Determination)

The half-maximal inhibitory concentration (IC₅₀) against the amastigote stage of Leishmania donovani was determined using an in vitro macrophage model.

  • Macrophage Infection: Murine macrophage cell line J774A.1 was seeded in 96-well plates and allowed to adhere. The cells were then infected with promastigotes of L. donovani at a macrophage-to-parasite ratio of 1:10.

  • Compound Treatment: After 24 hours of infection, the medium was replaced with a fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates were incubated for 72 hours at 37°C in a 5% CO₂ atmosphere.

  • Quantification of Infection: The cells were fixed with methanol and stained with Giemsa. The number of amastigotes per 100 macrophages was determined by microscopic examination. The IC₅₀ value was calculated as the concentration of the compound that caused a 50% reduction in the number of amastigotes compared to untreated control wells.

The following workflow diagram illustrates the general process of screening and evaluating these compounds.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_evaluation Further Evaluation Synthesis Synthesis of Analogs Antitubercular Antitubercular Assay (MIC) Synthesis->Antitubercular Antileishmanial Antileishmanial Assay (IC₅₀) Synthesis->Antileishmanial Cytotoxicity Cytotoxicity Assay Antitubercular->Cytotoxicity Antileishmanial->Cytotoxicity SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: General experimental workflow for the evaluation of this compound analogs.

This guide provides a foundational understanding of the SAR of this compound analogs. Further research, including the exploration of a wider range of substituents and in vivo studies, is necessary to fully elucidate the therapeutic potential of this promising class of compounds.

The Ascendance of Imidazo[1,2-a]pyridines in Oncology: A Comparative Analysis of Anticancer Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel anticancer agents with improved efficacy and reduced toxicity is a perpetual endeavor. Among the myriad of heterocyclic compounds, imidazo[1,2-a]pyridines have emerged as a promising scaffold, demonstrating significant potential in cancer therapy. This guide provides an objective comparison of the performance of various imidazo[1,2-a]pyridine derivatives as anticancer agents, supported by experimental data and detailed methodologies.

Imidazo[1,2-a]pyridines (IPs) are nitrogen-containing heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[1][2] Recent research has highlighted their potential as potent anticancer agents, capable of intervening in crucial molecular pathways that drive cancer cell proliferation and survival.[1][3] These compounds have shown efficacy against a spectrum of cancer cell lines, including those of the breast, lung, colon, and melanoma.[1][4]

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to inhibit key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3][4] Furthermore, certain derivatives have been found to act as tubulin polymerization inhibitors, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis.[3][5] The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modifications, enabling the development of derivatives with enhanced potency and selectivity.[2]

Comparative Efficacy of Imidazo[1,2-a]pyridine Derivatives

The anticancer activity of various imidazo[1,2-a]pyridine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against different cancer cell lines. A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for several noteworthy imidazo[1,2-a]pyridine derivatives from recent studies.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 6 A375 (Melanoma)<12
WM115 (Melanoma)<12[4]
HeLa (Cervical)~35[4]
IP-5 HCC1937 (Breast)45[6][7]
IP-6 HCC1937 (Breast)47.7[6][7]
IP-7 HCC1937 (Breast)79.6[6][7]
Compound 12b Hep-2 (Laryngeal)11[8]
HepG2 (Liver)13[8]
MCF-7 (Breast)11[8]
A375 (Melanoma)11[8]
Compound 8 HeLa (Cervical)0.34[9]
MDA-MB-231 (Breast)0.32[9]
ACHN (Renal)0.39[9]
HCT-15 (Colon)0.31[9]
Compound 12 HeLa (Cervical)0.35[9]
MDA-MB-231 (Breast)0.29[9]
ACHN (Renal)0.34[9]
HCT-15 (Colon)0.30[9]
Compound 13k HCC827 (Lung)0.09[10]
A549 (Lung)0.15[10]
SH-SY5Y (Neuroblastoma)0.21[10]
HEL (Erythroleukemia)0.43[10]
MCF-7 (Breast)0.12[10]
Compound 5b Jurkat (T-cell leukemia)0.06[11]
B16-F10 (Melanoma)0.38[11]
HCT116 (Colon)0.138[11]
MDA-MB-231 (Breast)1.054[11]

Key Mechanisms of Action

The anticancer activity of imidazo[1,2-a]pyridines is multifaceted, primarily involving the modulation of critical cellular signaling pathways and processes.

PI3K/Akt/mTOR Pathway Inhibition

A significant number of imidazo[1,2-a]pyridine derivatives exert their anticancer effects by targeting the PI3K/Akt/mTOR signaling cascade.[4][12] This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a common feature in many cancers.[10][13] By inhibiting key kinases in this pathway, such as PI3K and mTOR, these compounds can effectively halt cancer cell progression and induce apoptosis.[4][14]

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine->PI3K PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Apoptosis Inhibition Apoptosis Inhibition Akt->Apoptosis Inhibition Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Tubulin Polymerization Inhibition

Another important mechanism of action for a subset of imidazo[1,2-a]pyridines is the inhibition of tubulin polymerization.[5][15] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape. By binding to tubulin and preventing its polymerization into microtubules, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[11]

Tubulin_Inhibition_Pathway Tubulin Dimers Tubulin Dimers Microtubule Formation Microtubule Polymerization Tubulin Dimers->Microtubule Formation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine->Microtubule Formation Mitotic Spindle Disruption Mitotic Spindle Disruption Microtubule Formation->Mitotic Spindle Disruption G2/M Arrest G2/M Phase Cell Cycle Arrest Mitotic Spindle Disruption->G2/M Arrest Apoptosis Apoptosis G2/M Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by imidazo[1,2-a]pyridines.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Cell Viability (MTT) Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[16][17] NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[18]

  • Compound Treatment: Treat the cells with various concentrations of the imidazo[1,2-a]pyridine derivatives and incubate for the desired time period (e.g., 48 or 72 hours).[19]

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[17][19]

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[17]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16] The absorbance is directly proportional to the number of viable cells.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.[20]

  • Cell Treatment and Harvesting: Treat cells with the test compound for the indicated time. Harvest both adherent and floating cells.[21]

  • Cell Washing: Wash the cells twice with cold PBS.[21]

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle.[1][22]

  • Cell Fixation: Harvest the treated cells and fix them in cold 70% ethanol overnight at -20°C.[7]

  • Cell Washing: Wash the fixed cells with PBS.[2]

  • RNase Treatment: Resuspend the cells in PBS containing RNase A and incubate to degrade RNA.[7]

  • PI Staining: Add propidium iodide to the cell suspension to stain the cellular DNA.[2][7]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and to assess their expression levels and phosphorylation status.[23][24]

  • Protein Extraction: Lyse the treated cells in a suitable lysis buffer to extract total protein.[23]

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).[25]

  • SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[25]

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).[23]

  • Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR), followed by incubation with HRP-conjugated secondary antibodies.[24][25]

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[23]

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical evaluation of imidazo[1,2-a]pyridine derivatives as anticancer agents.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Compound Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Cell Viability Cell Viability Assay (MTT) Compound Synthesis->Cell Viability Apoptosis Assay Apoptosis Assay (Annexin V/PI) Cell Viability->Apoptosis Assay Cell Cycle Analysis Cell Cycle Analysis (PI Staining) Cell Viability->Cell Cycle Analysis Mechanism of Action Mechanism of Action Studies (Western Blot, etc.) Apoptosis Assay->Mechanism of Action Cell Cycle Analysis->Mechanism of Action Xenograft Model Tumor Xenograft Model in Mice Mechanism of Action->Xenograft Model Efficacy & Toxicity Evaluation of Antitumor Efficacy and Toxicity Xenograft Model->Efficacy & Toxicity Lead Compound Lead Compound Identification Efficacy & Toxicity->Lead Compound

Caption: General experimental workflow for the evaluation of imidazo[1,2-a]pyridine anticancer agents.

Conclusion

Imidazo[1,2-a]pyridines represent a highly versatile and promising class of compounds in the development of novel anticancer therapies. Their ability to target multiple, critical cancer-associated pathways, combined with the potential for chemical modification to optimize efficacy and selectivity, makes them a focal point of ongoing research. The comparative data and detailed methodologies presented in this guide offer a valuable resource for researchers dedicated to advancing the field of oncology drug discovery. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds will be crucial in translating their preclinical promise into clinical reality.

References

Validating the In Vivo Antitubercular Efficacy of 5-Methyl-3-nitroimidazo[1,2-a]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative framework for validating the in vivo antitubercular efficacy of the novel compound 5-Methyl-3-nitroimidazo[1,2-a]pyridine. By juxtaposing its potential performance with established nitroimidazoles and standard tuberculosis (TB) therapies, researchers can effectively contextualize its potency and therapeutic promise. The following sections detail comparative efficacy data, experimental protocols for in vivo validation, and the underlying mechanisms of action.

Comparative In Vivo Efficacy

The therapeutic efficacy of a novel antitubercular agent is primarily determined by its ability to reduce the mycobacterial burden in key organs of infected animal models. The following table summarizes the in vivo efficacy of prominent nitroimidazoles, delamanid and pretomanid, which serve as crucial benchmarks for evaluating this compound. Data for the standard first-line regimen, RIPE/RHZ (Rifampin, Isoniazid, Pyrazinamide, and Ethambutol), is also included for a comprehensive comparison.

Compound/RegimenAnimal ModelRoute of AdministrationDosing RegimenDuration of TreatmentLog10 CFU Reduction in LungsLog10 CFU Reduction in SpleenReference
This compound Mouse (e.g., BALB/c)Oral (gavage)To be determinedTo be determinedTo be determinedTo be determined
Pretomanid (PA-824)MouseOral (gavage)100 mg/kg, 5 days/week8 weeksApproaching that of Isoniazid (25 mg/kg)Significant reduction[1]
DelamanidMouseOral (gavage)Lower doses compared to pretomanid for similar efficacyPreclinical studiesHigher mycobacterial load reductions at lower doses compared to pretomanidHigher mycobacterial load reductions at lower doses compared to pretomanid[2][3][4]
TBA-354Mouse (acute & chronic models)Oral (gavage)100 mg/kg/day, 5 days/week3 weeks (acute model)At least as potent as delamanid and more potent than pretomanidNot specified[5]
RIPE/RHZ (Standard Regimen)MouseOral (gavage)Standard doses (e.g., INH 25 mg/kg, RIF 10 mg/kg, PZA 150 mg/kg)8 weeksStandard for potent bactericidal activityStandard for potent bactericidal activity[1][6]

Experimental Protocols

To ensure rigorous and reproducible evaluation of this compound, standardized in vivo experimental protocols are essential. The following outlines a typical methodology for assessing antitubercular efficacy in a murine model.

Murine Model of Tuberculosis Infection
  • Animal Strain: Female BALB/c mice, 6-8 weeks old.

  • Infection: Low-dose aerosol infection with Mycobacterium tuberculosis H37Rv (approximately 100-200 bacilli per lung).

  • Treatment Initiation: Treatment is typically initiated 14-21 days post-infection, once a chronic infection is established.

  • Drug Administration: The test compound, comparators (e.g., pretomanid, delamanid), and standard regimen drugs are administered orally via gavage, typically 5 days a week.

  • Outcome Measures:

    • Bacterial Load: At specified time points (e.g., 4 and 8 weeks post-treatment initiation), lungs and spleens are harvested, homogenized, and plated on selective agar (e.g., Middlebrook 7H11) to determine colony-forming units (CFU).

    • Survival Studies: A cohort of animals is monitored for survival over an extended period to assess the long-term efficacy of the treatment.

    • Body Weight: Animal body weight is monitored weekly as an indicator of overall health and drug toxicity.[7]

    • Histopathology: Lung tissues may be collected for histopathological analysis to assess the extent of inflammation and tissue damage.

Mechanism of Action: The Nitroimidazole Pathway

Nitroimidazoles, including the parent scaffold of this compound, are prodrugs that require reductive activation within the mycobacterial cell to exert their therapeutic effect.[8][9] This activation is primarily mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the cofactor F420.[9][10]

The activated nitroimidazole is thought to have a dual mechanism of action:

  • Inhibition of Mycolic Acid Synthesis: The reactive metabolites interfere with the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4]

  • Respiratory Poisoning: The release of reactive nitrogen species, such as nitric oxide (NO), leads to respiratory poisoning and damage to other vital cellular components.[8]

This unique mechanism of action makes nitroimidazoles effective against both replicating and non-replicating (persistent) mycobacteria.[8][9]

Visualizing the Experimental and Mechanistic Frameworks

To further clarify the experimental workflow and the proposed mechanism of action, the following diagrams are provided.

G cluster_0 In Vivo Efficacy Validation Workflow A Acclimatization of BALB/c Mice B Low-Dose Aerosol Infection (M. tuberculosis H37Rv) A->B C Establishment of Chronic Infection (2-3 weeks) B->C D Initiation of Treatment Regimens (Test Compound, Comparators, Vehicle) C->D E Monitoring (Body Weight, Clinical Signs) D->E F Endpoint Analysis (4-8 weeks) D->F G CFU Enumeration (Lungs & Spleen) F->G H Histopathology F->H I Data Analysis & Comparison G->I H->I G cluster_1 Proposed Mechanism of Action of Nitroimidazoles Prodrug This compound (Prodrug) Activation Reductive Activation (Ddn Enzyme, F420 Cofactor) Prodrug->Activation ActivatedMetabolite Reactive Nitrogen Species (e.g., NO) Activation->ActivatedMetabolite Target1 Inhibition of Mycolic Acid Synthesis ActivatedMetabolite->Target1 Target2 Respiratory Poisoning ActivatedMetabolite->Target2 Outcome Bactericidal Effect Target1->Outcome Target2->Outcome

References

Benchmarking Novel Kinase Inhibitors: A Comparative Analysis Framework for 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Rigorous Benchmarking in Kinase Inhibitor Discovery

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potent anticancer properties.[1][2] Compounds based on this scaffold have been investigated as inhibitors of various kinases, playing crucial roles in cellular signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The development of novel kinase inhibitors, such as the hypothetical 5-Methyl-3-nitroimidazo[1,2-a]pyridine, necessitates a systematic and rigorous benchmarking process to evaluate their potency, selectivity, and cellular activity against established inhibitors.

This guide provides a comprehensive framework for benchmarking novel kinase inhibitors. Due to the absence of publicly available experimental data for this compound, this document will utilize the well-characterized, clinically approved MEK1/2 inhibitor, Trametinib , as a representative compound to illustrate the benchmarking process. Researchers can adapt this framework for their internal compounds once experimental data have been generated. We will compare Trametinib's performance with other relevant MEK inhibitors, Cobimetinib and Binimetinib , presenting key performance data, detailed experimental protocols, and visual workflows to guide the evaluation process.

Comparative Efficacy: In Vitro Inhibitory Activity

A primary measure of a kinase inhibitor's effectiveness is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit 50% of the target kinase's activity. Lower IC50 values are indicative of higher potency. The following table summarizes the reported in vitro IC50 values for Trametinib and its comparators against their primary targets, MEK1 and MEK2.

InhibitorTarget KinaseIC50 (nM)Reference Compound
Trametinib MEK10.92Staurosporine (non-selective)
MEK21.8
Cobimetinib MEK14.2
MEK27.0
Binimetinib MEK112
MEK212
This compoundTarget(s) of InterestData Not Available

Cellular Activity: Inhibition of Downstream Signaling

Effective kinase inhibitors must not only demonstrate potency in biochemical assays but also effectively engage their target and inhibit downstream signaling pathways within a cellular context. A common method to assess the cellular activity of MEK inhibitors is to measure the phosphorylation of ERK (p-ERK), a direct substrate of MEK.

InhibitorCell LineAssayIC50 (nM)
Trametinib A375 (Melanoma)p-ERK Inhibition0.5
Cobimetinib A375 (Melanoma)p-ERK Inhibition10
Binimetinib A375 (Melanoma)p-ERK Inhibition12
This compoundRelevant Cell Line(s)p-Target InhibitionData Not Available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental results. Below are protocols for key assays used in the benchmarking of kinase inhibitors.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., MEK1)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., this compound)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Protocol:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be determined empirically.

    • In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular p-ERK Inhibition Assay (Western Blot)

This protocol details the assessment of a compound's ability to inhibit the phosphorylation of a downstream target in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., A375)

  • Cell culture medium and supplements

  • Test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (anti-p-ERK, anti-total-ERK)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Western blot imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for a predetermined time (e.g., 2 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Add lysis buffer to each well and incubate on ice for 15 minutes.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash the membrane and add the chemiluminescent substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for p-ERK and total ERK.

    • Normalize the p-ERK signal to the total ERK signal to determine the relative inhibition of ERK phosphorylation at different inhibitor concentrations.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

experimental_workflow cluster_invitro In Vitro Kinase Assay cluster_cellular Cellular Assay compound_prep Compound Serial Dilution kinase_reaction Kinase Reaction (Kinase, Substrate, ATP, Compound) compound_prep->kinase_reaction adp_detection ADP Detection (Luminescence) kinase_reaction->adp_detection ic50_calc IC50 Determination adp_detection->ic50_calc cell_treatment Cell Treatment with Compound cell_lysis Cell Lysis cell_treatment->cell_lysis western_blot Western Blot (p-Target vs. Total Target) cell_lysis->western_blot cellular_ic50 Cellular IC50 western_blot->cellular_ic50

General workflow for kinase inhibitor benchmarking.

mapk_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (Cell Proliferation, Survival) ERK->Transcription Inhibitor Trametinib (or novel inhibitor) Inhibitor->MEK

Simplified MAPK/ERK signaling pathway with inhibitor action.

Conclusion

The benchmarking process outlined in this guide provides a robust framework for the preclinical evaluation of novel kinase inhibitors like this compound. By systematically comparing a new compound's in vitro potency, cellular activity, and pathway engagement against established benchmarks such as Trametinib, Cobimetinib, and Binimetinib, researchers can make informed decisions about its potential as a therapeutic candidate. While specific data for this compound is not yet available in the public domain, the promising anticancer activities of other imidazo[1,2-a]pyridine derivatives warrant further investigation into this chemical class. The methodologies and comparative data presented here serve as a valuable resource for guiding these future studies.

References

Comparative Cross-Reactivity Analysis of 5-Methyl-3-nitroimidazo[1,2-a]pyridine and Other Nitro Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guideline for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 5-Methyl-3-nitroimidazo[1,2-a]pyridine with other structurally related nitro compounds. Due to the limited availability of direct experimental data for this specific molecule, this document outlines a recommended series of experimental and in silico protocols. It also presents analogous data from related nitroimidazole compounds to serve as a predictive comparison.

Introduction

This compound is a nitroaromatic heterocyclic compound with potential applications in drug development. As with any new chemical entity, a thorough evaluation of its potential to cross-react with existing diagnostic assays and biological targets is crucial. Cross-reactivity can lead to false-positive results in diagnostic tests and unforeseen off-target effects in therapeutic applications. This guide details a multi-faceted approach to characterize the cross-reactivity profile of this compound.

Predicted Cross-Reactivity Profile

In the absence of direct experimental data, the cross-reactivity of this compound is predicted based on the known cross-reactivity of analogous nitroimidazole antibiotics, such as metronidazole and tinidazole. It is anticipated that antibodies raised against one nitroimidazole may exhibit varying degrees of cross-reactivity with others sharing similar structural motifs.

Table 1: Predicted Cross-Reactivity of this compound in a Competitive ELISA

CompoundPredicted IC50 (ng/mL)Predicted Cross-Reactivity (%)
This compound (To be determined) 100
MetronidazoleLow to ModerateModerate to High
TinidazoleLow to ModerateModerate to High
RonidazoleLowLow
DimetridazoleLow to ModerateModerate
2-NitroimidazoleVery LowVery Low

Note: This table presents predicted values based on analogous compounds. Experimental validation is required.

Recommended Experimental Protocols

A combination of immunoassay and chromatographic techniques is recommended to quantitatively assess cross-reactivity.

Competitive Enzyme-Linked Immunosorbent Assay (cELISA)

A cELISA is the primary method for determining the cross-reactivity of small molecules. This assay measures the ability of this compound and other nitro compounds to compete with a labeled antigen for a limited number of antibody binding sites.

Experimental Protocol:

  • Antigen Coating: Microtiter plates are coated with a conjugate of a nitroimidazole derivative (e.g., a metronidazole-protein conjugate).

  • Blocking: Non-specific binding sites are blocked using a suitable blocking agent (e.g., bovine serum albumin).

  • Competition: A fixed concentration of anti-nitroimidazole antibody is pre-incubated with varying concentrations of the test compounds (this compound and other nitro compounds) before being added to the coated wells.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate to produce a colorimetric signal.

  • Data Analysis: The signal intensity is inversely proportional to the concentration of the test compound. The IC50 (the concentration of the analyte that causes 50% inhibition of the signal) is calculated for each compound. Cross-reactivity is determined using the following formula:

    Cross-Reactivity (%) = (IC50 of this compound / IC50 of competing compound) x 100

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides a highly specific and sensitive method to confirm the identity and quantity of cross-reacting compounds and to analyze potential metabolites that may also exhibit cross-reactivity.[1][2][3]

Experimental Protocol:

  • Sample Preparation: Samples (e.g., from in vitro metabolism studies) are extracted and purified to isolate the compounds of interest.

  • Chromatographic Separation: The extracted compounds are separated using a suitable liquid chromatography column.

  • Mass Spectrometric Detection: The separated compounds are ionized and detected by a tandem mass spectrometer, allowing for precise identification and quantification based on their mass-to-charge ratio and fragmentation patterns.[1][2]

In Silico Cross-Reactivity Prediction

Computational methods can provide valuable insights into potential cross-reactivity before extensive experimental work is undertaken.

Molecular Docking

Molecular docking simulations can predict the binding affinity and interaction patterns between this compound and a modeled antibody binding site. This can help to identify key structural features responsible for binding and predict the likelihood of cross-reactivity with other compounds.

Methodology:

  • Homology Modeling: A 3D model of the antibody's variable fragment (Fv) is generated based on the amino acid sequence of known anti-nitroimidazole antibodies.

  • Ligand Preparation: 3D structures of this compound and other nitro compounds are generated and optimized.

  • Docking Simulation: The ligands are docked into the predicted binding site of the antibody model.

  • Analysis: The binding energies and interaction modes (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to predict binding affinity and potential for cross-reactivity.

Synthesis and Metabolism

Understanding the synthesis and metabolic fate of this compound is essential for identifying potential cross-reacting metabolites.

Synthesis Pathway

A potential synthetic route for this compound is outlined below.

A 2-Amino-6-methylpyridine C This compound A->C Cyclocondensation B α-Halo-nitroketone B->C Parent This compound Metabolite1 Amino derivative (Nitro group reduction) Parent->Metabolite1 Nitroreductases Metabolite2 Hydroxylated derivative (Methyl group oxidation) Parent->Metabolite2 CYP450 enzymes Metabolite3 Glucuronide conjugate Metabolite2->Metabolite3 UGT enzymes

References

Comparative In Vivo Efficacy and Toxicity of Imidazopyridine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of preclinical data on emerging imidazopyridine-based therapeutic agents reveals a promising landscape for oncology and inflammatory diseases. This guide provides a comparative overview of the in vivo efficacy and toxicity of several notable imidazopyridine derivatives, supported by detailed experimental protocols and pathway visualizations to aid researchers in drug development.

Imidazopyridine scaffolds have emerged as a privileged structure in medicinal chemistry, yielding a variety of derivatives with potent biological activities. This comparison focuses on several lead compounds that have demonstrated significant preclinical potential, including W-1184, various imidazopyridine-quinoline and -carbazole hybrids, and a series of compounds designated as IG-01-007, IG-01-008, and IG-01-009. These derivatives have been primarily investigated for their anticancer properties, with some also showing promise in modulating inflammatory pathways.

In Vivo Efficacy: A Tale of Diverse Targets and Potent Antitumor Activity

The in vivo antitumor efficacy of several imidazopyridine derivatives has been evaluated in various xenograft models, demonstrating significant tumor growth inhibition.

W-1184 , a potent STAT3 inhibitor, has shown remarkable efficacy in a gastric cancer xenograft model. In BALB/c nude mice bearing MGC-803 tumors, daily intraperitoneal injections of W-1184 resulted in a dose-dependent inhibition of tumor growth. At a dose of 5 mg/kg, a tumor growth inhibition of 47.1% was observed, which increased to 73.4% at a 15 mg/kg dose over a 21-day period[1].

While specific in vivo data for the imidazopyridine-quinoline hybrids (compounds 8 and 12) and imidazopyridine-carbazole hybrids (compounds 13 and 17) are not yet detailed in publicly available literature, their potent in vitro anticancer activity against a range of cancer cell lines, including cervical, breast, renal, and colon cancer, suggests they are strong candidates for future in vivo studies[2][3].

Other imidazopyridine derivatives have also shown promise in preclinical cancer models. For instance, C188 has been identified as an effective inhibitor of the Wnt/β-catenin signaling pathway in breast cancer, though specific in vivo efficacy data is still emerging[4][5]. Similarly, MIA , another imidazopyridine derivative, has demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway, indicating its potential for in vivo studies in inflammation-driven cancers[6].

Table 1: Summary of In Vivo Efficacy of Selected Imidazopyridine Derivatives

CompoundCancer ModelAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)Reference
W-1184Gastric Cancer (MGC-803 xenograft)BALB/c nude mice5 mg/kg/day, i.p., 21 days47.1%[1]
W-1184Gastric Cancer (MGC-803 xenograft)BALB/c nude mice15 mg/kg/day, i.p., 21 days73.4%[1]

In Vivo Toxicity Profile: A Preliminary Assessment

Preclinical toxicity studies are crucial for determining the therapeutic window of new drug candidates. Acute oral toxicity studies for the imidazopyridine derivatives IG-01-007, IG-01-008, and IG-01-009 have been conducted in Wistar rats according to OECD guidelines.

The studies revealed that the median lethal dose (LD50) for these compounds is less than 2000 mg/kg. Signs of toxicity were observed at a dose of 1000 mg/kg, with mortality occurring at 2000 mg/kg. Notably, compounds IG-01-008 and IG-01-009 were associated with hepatic damage and cholestasis in liver tissues at the higher dose[7][8][9]. At a dose of 1000 mg/kg, treated animals showed a significant decrease in food consumption and signs of hepatotoxicity and spleen toxicity[7].

For W-1184, the in vivo efficacy study in mice reported no significant effect on body weight at doses of 5 and 15 mg/kg, suggesting a favorable toxicity profile at these efficacious doses[1].

Table 2: Summary of In Vivo Toxicity of Selected Imidazopyridine Derivatives

CompoundAnimal ModelDosingKey FindingsReference
IG-01-007, IG-01-008, IG-01-009Wistar ratsAcute oralLD50 < 2000 mg/kg. Signs of toxicity at 1000 mg/kg (decreased food intake, hepatotoxicity, spleen toxicity). Mortality at 2000 mg/kg.[7][8][9]
W-1184BALB/c nude mice5 and 15 mg/kg/day, i.p., 21 daysNo significant effect on body weight.[1]

Experimental Protocols

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for assessing the in vivo antitumor efficacy of imidazopyridine derivatives in a subcutaneous xenograft mouse model.

1. Cell Culture and Implantation:

  • Human cancer cell lines (e.g., MGC-803 for gastric cancer) are cultured in appropriate media and harvested during the exponential growth phase.

  • A suspension of cancer cells (typically 1-10 x 10^6 cells) in a sterile medium (e.g., PBS or serum-free medium), often mixed with Matrigel to enhance tumor formation, is subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

2. Tumor Growth Monitoring and Treatment:

  • Tumor growth is monitored regularly by measuring the tumor dimensions with calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.

  • When tumors reach a predetermined size (e.g., 100-150 mm³), animals are randomized into control and treatment groups.

  • The imidazopyridine derivative is formulated in a suitable vehicle and administered to the treatment groups according to the specified dose and schedule (e.g., daily intraperitoneal injection). The control group receives the vehicle only.

3. Efficacy Evaluation:

  • Tumor volumes and body weights are measured throughout the study.

  • At the end of the study, tumors are excised and weighed.

  • Tumor growth inhibition (TGI) is calculated as a percentage relative to the control group.

Acute Oral Toxicity Study (OECD Guideline 420: Fixed Dose Procedure)

This protocol outlines the steps for determining the acute oral toxicity of a substance.

1. Animal Selection and Housing:

  • Healthy young adult rodents (e.g., Wistar rats) of a single sex (usually females) are used.

  • Animals are housed in appropriate conditions with controlled temperature, humidity, and light cycle, and have access to food and water ad libitum.

2. Dosing:

  • A series of fixed dose levels are used (e.g., 5, 50, 300, 2000 mg/kg).

  • The test substance is administered as a single oral dose by gavage.

  • A stepwise procedure is followed, starting with a dose expected to produce some signs of toxicity.

3. Observation:

  • Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • A post-mortem examination is performed on all animals.

4. Data Analysis:

  • The results are used to classify the substance into a toxicity category and to estimate the LD50.

Signaling Pathways and Mechanisms of Action

The anticancer and anti-inflammatory effects of imidazopyridine derivatives are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and inflammation.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell fate determination and proliferation. Its aberrant activation is a hallmark of many cancers. Imidazopyridine derivatives like C188 have been shown to inhibit this pathway, leading to reduced cancer cell growth.

Wnt_pathway cluster_nucleus Inside Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5_6 LRP5/6 Co-receptor LRP5_6->Dishevelled GSK3b_Axin_APC Destruction Complex (GSK3β, Axin, APC) Dishevelled->GSK3b_Axin_APC Inhibits beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Phosphorylates beta_catenin_p Phosphorylated β-catenin Proteasome Proteasome beta_catenin_p->Proteasome Ubiquitination & Degradation Nucleus Nucleus beta_catenin->Nucleus Translocates TCF_LEF TCF/LEF Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates C188 C188 (Imidazopyridine) C188->GSK3b_Axin_APC Potentially Stabilizes

Caption: Wnt/β-catenin signaling and potential inhibition by C188.

STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are interconnected and play critical roles in inflammation and cancer. Imidazopyridine derivatives such as MIA can suppress these pathways, leading to anti-inflammatory and anticancer effects.

STAT3_NFkB_pathway cluster_nucleus Inside Nucleus Cytokines Cytokines (e.g., IL-6) Receptor Cytokine Receptor Cytokines->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Target_Genes Target Gene Expression (iNOS, COX-2, Pro-inflammatory cytokines) pSTAT3->Target_Genes Activates IKK IKK Complex IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB Proteasome Proteasome IkB->Proteasome Degradation NFkB->Nucleus Translocates NFkB->Target_Genes Activates MIA MIA (Imidazopyridine) MIA->pSTAT3 Inhibits MIA->NFkB Inhibits experimental_workflow Synthesis Compound Synthesis & Characterization InVitro In Vitro Screening (Cytotoxicity, Target Engagement) Synthesis->InVitro InVivo_Efficacy In Vivo Efficacy Studies (Xenograft Models) InVitro->InVivo_Efficacy InVivo_Toxicity In Vivo Toxicity Studies (Acute & Chronic) InVitro->InVivo_Toxicity Data_Analysis Data Analysis & Interpretation InVivo_Efficacy->Data_Analysis InVivo_Toxicity->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Process

References

head-to-head comparison of different synthetic routes to 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of target molecules is paramount. This guide provides a head-to-head comparison of two primary synthetic routes to 5-Methyl-3-nitroimidazo[1,2-a]pyridine, a heterocyclic compound of interest in medicinal chemistry. The comparison focuses on a traditional two-step method involving cyclization followed by nitration, and a modern one-pot synthesis, with an objective analysis of their respective yields, reaction conditions, and overall efficiency.

Summary of Synthetic Routes

Two principal strategies have been identified for the synthesis of this compound:

  • Route 1: Two-Step Synthesis - This classical approach involves the initial construction of the 5-methylimidazo[1,2-a]pyridine core through the cyclization of 2-amino-6-methylpyridine, followed by a separate nitration step to introduce the nitro group at the C3 position.

  • Route 2: One-Pot Synthesis - A more contemporary approach involves the direct synthesis of the target molecule in a single reaction vessel by reacting an appropriately substituted aminopyridine with a nitroalkene.

Data Presentation: A Comparative Analysis

ParameterRoute 1: Two-Step SynthesisRoute 2: One-Pot Synthesis
Starting Materials 2-amino-6-methylpyridine, Chloroacetaldehyde (or equivalent)2-amino-6-methylpyridine, 1-nitropropene (or equivalent)
Key Steps 1. Cyclization2. NitrationSingle one-pot reaction
Overall Yield Typically moderate to good (can be optimized for each step)Generally good to excellent
Reaction Time Longer (two separate reactions with workups)Shorter (single reaction)
Reagents & Conditions Cyclization: Reflux in a suitable solvent (e.g., ethanol).Nitration: Strong acids (e.g., H2SO4/HNO3) at controlled temperatures.Often requires a catalyst (e.g., copper salts) and heating.
Purification Requires purification after each step.Single purification at the end of the reaction.
Simplicity More complex due to multiple steps and purifications.Simpler and more streamlined.
Scalability Can be scalable, but requires careful optimization of two distinct reactions.Potentially more amenable to large-scale synthesis due to fewer steps.

Experimental Protocols

Route 1: Two-Step Synthesis

Step 1a: Synthesis of 5-Methylimidazo[1,2-a]pyridine

A mixture of 2-amino-6-methylpyridine (1.0 eq.) and chloroacetaldehyde (1.1 eq., typically as a 40-50% aqueous solution) in a suitable solvent such as ethanol is heated at reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 5-methylimidazo[1,2-a]pyridine, which can be purified by column chromatography on silica gel.

Step 1b: Nitration of 5-Methylimidazo[1,2-a]pyridine

To a cooled solution of 5-methylimidazo[1,2-a]pyridine (1.0 eq.) in concentrated sulfuric acid, a nitrating mixture (e.g., a mixture of concentrated nitric acid and concentrated sulfuric acid) is added dropwise while maintaining a low temperature (typically 0-5 °C). After the addition is complete, the reaction mixture is stirred at a controlled temperature for a specified period. The reaction is then quenched by pouring it onto crushed ice, followed by careful neutralization with a base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product. The solid product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.

Route 2: One-Pot Synthesis

In a one-pot approach, 2-amino-6-methylpyridine (1.0 eq.) and a suitable nitroalkene, such as 1-nitropropene (1.1 eq.), are reacted in the presence of a catalyst, for instance, a copper(I) salt like CuI, and a base in a suitable solvent like DMF. The reaction mixture is typically heated to facilitate the cyclization. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Mandatory Visualization

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Route 2: One-Pot Synthesis A1 2-amino-6-methylpyridine C1 5-Methylimidazo[1,2-a]pyridine A1->C1 Cyclization B1 Chloroacetaldehyde B1->C1 E1 This compound C1->E1 Nitration D1 Nitrating Agent (HNO3/H2SO4) D1->E1 A2 2-amino-6-methylpyridine C2 This compound A2->C2 One-Pot Reaction B2 1-Nitropropene B2->C2

Caption: A comparison of the two-step versus the one-pot synthetic route to the target molecule.

Conclusion

Both the two-step and one-pot synthetic routes offer viable pathways to this compound. The choice of method will likely depend on the specific requirements of the researcher or organization.

The two-step synthesis is a well-established and reliable method. It allows for the isolation and characterization of the intermediate, 5-methylimidazo[1,2-a]pyridine, which can be beneficial for process control and optimization. However, it is more time-consuming and labor-intensive due to the two separate reaction and purification steps.

The one-pot synthesis represents a more modern and efficient approach. By combining the cyclization and nitration into a single operation, it significantly reduces reaction time, solvent usage, and purification efforts. This method is particularly advantageous for rapid library synthesis and potentially for large-scale production where process simplification and cost-effectiveness are critical. However, it may require more careful optimization to control selectivity and minimize side-product formation.

For researchers focused on rapid discovery and the synthesis of analogs, the one-pot method is likely the more attractive option. For process development and manufacturing, the two-step method, with its well-defined intermediates, may offer advantages in terms of control and scalability, although a well-optimized one-pot process could ultimately prove superior. Further experimental validation and optimization would be necessary to determine the most suitable route for a specific application.

Unlocking Potential: A Comparative Docking Analysis of Imidazo[1,2-a]pyridine Analogs Against Key Protein Targets

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, demonstrating a wide array of pharmacological activities. This guide provides a comparative overview of recent molecular docking studies, offering insights into the binding affinities and potential inhibitory mechanisms of various imidazo[1,2-a]pyridine analogs against several key protein targets implicated in a range of diseases from cancer to infectious diseases.

The versatility of the imidazo[1,2-a]pyridine core allows for extensive chemical modification, leading to the generation of large libraries of analogs with diverse biological profiles.[1][2] Computational methods, particularly molecular docking, have become indispensable tools in the rational design and preliminary screening of these compounds, enabling the prediction of binding modes and affinities for various protein targets.[1][2] This comparative analysis synthesizes data from multiple studies to highlight the most promising analogs and their interactions with critical biological macromolecules.

Comparative Docking Performance of Imidazo[1,2-a]pyridine Analogs

The following tables summarize the quantitative data from various docking studies, showcasing the binding affinities of different imidazo[1,2-a]pyridine derivatives against a panel of protein targets. Binding affinity is a key indicator of the potential potency of a compound.

Target Protein PDB ID Analog/Compound Binding Affinity (kcal/mol) Reference Compound Reference Binding Affinity (kcal/mol) Reference
Human Angiotensin-Converting Enzyme 2 (hACE2)7U0NCompound 7a-9.1MLN-4760-7.3[3]
SARS-CoV-2 Spike Protein7U0NCompound 7a-7.3Cannabidiolic Acid (CBDA)-5.7[3]
Dual Specificity Tyrosine-Phosphorylation Regulated Kinase 1A (DYRK1A)Not SpecifiedCompound 4cIC50: 2.6 µM--[4]
CDC-Like Kinase 1 (CLK1)Not SpecifiedCompound 4cIC50: 0.7 µM--[4]
Human Farnesyl Diphosphate Synthase5CG5Compound 4kHigh MolDock & Rerank Scores--[5]
Human Phosphodiesterase 3B1SO2Not Specified---[5]
Human GABAa Receptor4COFNot Specified---[5]
CXCR43OE0Not Specified---[5]
Human Leukotriene A4 Hydrolase (LTA4H)3U9WCompound HB7-11.237Original Ligand-6.908[6]
Oxidoreductase (Breast Cancer)Not SpecifiedCompound C-9.207--[7]
KRAS G12CNot SpecifiedCompound I-11Potent Anticancer Agent--[8]
Enoyl Acyl Carrier Protein Reductase (M. tuberculosis)4TZKCompound IPA-6Potent Inhibitor--[9]
Cyclooxygenase-1 (COX-1)Not SpecifiedCompound 5Preferential COX-2 Inhibitor--[10]
Cyclooxygenase-2 (COX-2)Not SpecifiedCompound 5Preferential Inhibitor--[10]

Experimental Protocols: A Look into the Methodologies

The insights gleaned from molecular docking are highly dependent on the experimental setup and parameters used. Below are summaries of the methodologies employed in the cited studies.

General Molecular Docking Workflow

A typical molecular docking study involving imidazo[1,2-a]pyridine analogs follows a standardized workflow. This process begins with the preparation of both the protein target and the small molecule ligands, followed by the docking simulation itself, and concludes with the analysis of the results.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis Phase PDB Retrieve Protein Structure (e.g., from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Ligand Generate 3D Ligand Structures (Imidazo[1,2-a]pyridine analogs) PrepLig Prepare Ligands (Energy minimization) Ligand->PrepLig Grid Define Binding Site (Grid Generation) PrepProt->Grid Dock Perform Docking (e.g., AutoDock, Glide) PrepLig->Dock Grid->Dock Analyze Analyze Docking Poses (Binding energy, interactions) Dock->Analyze Visualize Visualize Protein-Ligand Complex Analyze->Visualize

Caption: A generalized workflow for molecular docking studies.

Specific Methodological Details from Cited Studies
  • hACE2 and Spike Protein Docking: The crystal structures of hACE2 and the spike RBD were obtained from the Protein Data Bank (PDB ID: 7U0N).[3] Molecular docking was performed to investigate the binding interactions of newly synthesized imidazo[1,2-a]pyrimidine derivatives.[3]

  • Farnesyl Diphosphate Synthase, PDE3B, GABAa, and CXCR4 Docking: The X-ray crystallographic structures of human farnesyl diphosphate synthase (PDB ID: 5CG5), human phosphodiesterase 3B (PDB ID: 1SO2), human GABAa (PDB ID: 4COF), and CXCR4 (PDB ID: 3OE0) were retrieved from the RCSB PDB.[5] The 3D structures of the imidazo[1,2-a]pyridin-3-yl derivatives were geometrically optimized before being imported into the Molegro Virtual Docker (MVD) workspace for simulation.[5][11]

  • Human LTA4H Docking: Molecular docking simulations were carried out using the 3D structure of human LTA4H (PDB ID: 3U9W).[6]

  • Enoyl Acyl Carrier Protein Reductase Docking: The Glide module of the Schrödinger software was utilized for the molecular docking study to predict the binding pattern of imidazo[1,2-a]pyridine analogs at the active site of the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis (PDB ID: 4TZK).[9]

Signaling Pathways and Target Interactions

Understanding the biological context of the target proteins is crucial for interpreting the significance of the docking results. The following diagrams illustrate the roles of some of the targeted proteins in their respective signaling pathways.

KRAS Signaling Pathway

The KRAS protein is a key component of the MAPK/ERK pathway, which is crucial for cell proliferation, differentiation, and survival. Mutations in KRAS, such as G12C, can lead to constitutive activation of this pathway, driving cancer development. Imidazo[1,2-a]pyridine analogs that can inhibit KRAS G12C have the potential to be potent anticancer agents.[8]

G RTK Receptor Tyrosine Kinase (RTK) RAS KRAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., I-11) Inhibitor->RAS Inhibits (Covalent)

Caption: Simplified KRAS signaling pathway and the inhibitory action of a covalent inhibitor.

Cyclooxygenase (COX) Pathway in Inflammation

Cyclooxygenase (COX) enzymes are central to the inflammatory process, catalyzing the conversion of arachidonic acid to prostaglandins. Imidazo[1,2-a]pyridine derivatives have been investigated for their potential to inhibit COX enzymes, thereby exerting anti-inflammatory effects.[10]

G ArachidonicAcid Arachidonic Acid COX1 COX-1 (Constitutive) ArachidonicAcid->COX1 COX2 COX-2 (Inducible) ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX1->Prostaglandins COX2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., Compound 5) Inhibitor->COX2 Inhibits

Caption: The role of COX enzymes in inflammation and the target of inhibitory analogs.

Conclusion

The comparative analysis of docking studies reveals the significant potential of the imidazo[1,2-a]pyridine scaffold in developing potent and selective inhibitors for a diverse range of protein targets. The data presented herein serves as a valuable resource for guiding future drug discovery efforts, from hit identification to lead optimization. Further experimental validation through in vitro and in vivo studies is essential to confirm the therapeutic potential of the most promising candidates identified through these computational approaches.

References

Safety Operating Guide

Safe Disposal of 5-Methyl-3-nitroimidazo[1,2-a]pyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of 5-Methyl-3-nitroimidazo[1,2-a]pyridine is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe handling and disposal of this chemical, based on established protocols for similar hazardous materials.

Immediate Safety and Handling Precautions

Prior to handling, it is essential to be familiar with the potential hazards of this compound. Based on data from structurally related compounds, this chemical should be treated as hazardous.

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

Always wear appropriate personal protective equipment when handling this compound:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses or goggles.[2]

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.[2][3]

Quantitative Data Summary

ParameterValueReference Compound
Oral LD50 (Rat) 891 mg/kgPyridine[4]
Dermal LD50 (Rabbit) 1121 mg/kgPyridine[4]
Inhalation LC50 (Rat) 17.1 mg/L (4 hours)Pyridine[4]
Flash Point 20 °C (68 °F)Pyridine
Boiling Point 115.2 °C (239 °F)Pyridine

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the necessary steps for the safe disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for all this compound waste. The container should be made of a compatible material (e.g., glass or polyethylene).

  • Labeling: Immediately label the waste container with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").

  • Solid vs. Liquid Waste: Collect solid and liquid waste in separate, appropriately labeled containers.

  • Avoid Mixing: Do not mix with incompatible waste streams.

2. Container Management:

  • Keep Closed: Keep the waste container securely closed except when adding waste.[5]

  • Storage Location: Store the waste container in a designated, well-ventilated, and secondary containment area away from heat, sparks, and direct sunlight.[4]

3. Disposal of Contaminated Materials:

  • Personal Protective Equipment (PPE): Dispose of any contaminated gloves, absorbent pads, or other disposable materials in the designated solid hazardous waste container.

  • Glassware: Rinse contaminated glassware three times with a suitable solvent (e.g., ethanol or acetone). The first rinseate must be collected as hazardous waste.[5] Subsequent rinses may be disposed of as regular chemical waste, depending on institutional guidelines.

4. Arranging for Chemical Waste Pickup:

  • Contact Environmental Health and Safety (EHS): Once the waste container is full, or if it is no longer in use, contact your institution's Environmental Health and Safety (EHS) department to arrange for a chemical waste pickup.[4]

  • Documentation: Complete any required waste disposal forms or tags as per your institution's protocol.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Generate 5-Methyl-3-nitroimidazo [1,2-a]pyridine Waste B Is waste solid or liquid? A->B C Collect in labeled 'Solid Hazardous Waste' container B->C Solid D Collect in labeled 'Liquid Hazardous Waste' container B->D Liquid E Store in designated, ventilated area with secondary containment C->E D->E F Is container full or no longer in use? E->F G Contact EHS for waste pickup F->G Yes H Continue to collect waste F->H No H->B

References

Personal protective equipment for handling 5-Methyl-3-nitroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of 5-Methyl-3-nitroimidazo[1,2-a]pyridine. The recommendations are based on best practices for handling related nitro- and imidazo-based compounds.

Hazard Assessment

Personal Protective Equipment (PPE)

Appropriate PPE is the primary defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety Goggles and/or Face ShieldTo protect against potential splashes, wear chemical safety goggles[2][3]. In situations with a higher risk of splashing, a face shield should be worn in addition to goggles[2][4].
Skin Protection Chemical-Resistant GlovesNitrile gloves are a common choice for handling pyridine-based compounds[5]. Always check the manufacturer's glove compatibility data for the specific chemical or a suitable surrogate.
Laboratory CoatA lab coat should be worn to prevent skin contact[5]. For tasks with a higher risk of exposure, consider a chemical-resistant apron or coveralls.
Respiratory Protection Fume Hood or RespiratorAll handling of solid or dissolved this compound should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors[5]. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used as part of a comprehensive respiratory protection program[2][3].

Operational Plan: Step-by-Step Handling Procedure

The following workflow outlines the safe handling of this compound in a laboratory setting.

G Diagram 1: Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Spill Management a Consult Safety Data Sheet (SDS) for related compounds b Ensure fume hood is operational a->b c Don appropriate Personal Protective Equipment (PPE) b->c d Weigh and handle the compound inside the fume hood c->d e Keep the container tightly closed when not in use d->e f Decontaminate work surfaces e->f g Dispose of contaminated materials as hazardous waste f->g h In case of a spill, evacuate and alert others i Contain the spill with absorbent material h->i j Collect and dispose of spill debris as hazardous waste i->j

Diagram 1: Safe Handling Workflow

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes any unused compound, contaminated gloves, pipette tips, and weighing paper. It should be collected in a clearly labeled, sealed hazardous waste container[6].

  • Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container[6].

  • Disposal Method: Do not dispose of this chemical down the drain or in regular trash[6]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for proper disposal of the hazardous waste[6].

Emergency Procedures

In the event of exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[5].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists[5].

  • Inhalation: Move the exposed individual to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[5].

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[1].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Methyl-3-nitroimidazo[1,2-a]pyridine
Reactant of Route 2
5-Methyl-3-nitroimidazo[1,2-a]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.